Product packaging for 4-Aminoazobenzene(Cat. No.:CAS No. 25548-34-9)

4-Aminoazobenzene

Cat. No.: B3023576
CAS No.: 25548-34-9
M. Wt: 197.24 g/mol
InChI Key: QPQKUYVSJWQSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Aminoazobenzene (CAS 60-09-3), also known as Aniline Yellow, is a yellow azo dye and an aromatic amine that serves as a fundamental compound in various research fields . As the first azo dye ever produced, it holds significant historical and scientific importance . This compound is a derivative of azobenzene and is characterized by its typical azo group (-N=N-), which connects two benzene rings, one of which bears an exocyclic amino group . In biochemical and toxicological research, this compound is a prototypical compound for studying chemical carcinogenesis . It was one of the first chemicals demonstrated to be carcinogenic in animal models, producing liver tumors in rats . Studies have shown that this compound and its N-methyl derivatives exhibit equipotent hepatocarcinogenicity in male B6C3F1 mice, with research characterizing N-(deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent DNA adduct formed in the liver . The bioactivation of this compound involves metabolic pathways similar to other aromatic amines, including N-hydroxylation, making it a valuable model for understanding DNA binding and the mechanisms of genotoxicity . Beyond its toxicological applications, this compound has important uses in material science due to its photoisomerization properties . The molecule can undergo reversible trans-cis (E-Z) isomerization upon irradiation with light, a characteristic that attracts significant interest for applications in optical materials, data storage media, and light-triggered nanomachines . Computational studies have detailed that the rotation mechanism plays a key role in its photoisomerization process . Practically, researchers utilize this compound in microscopy for vital staining and in pyrotechnics for generating yellow-colored smokes . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B3023576 4-Aminoazobenzene CAS No. 25548-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQKUYVSJWQSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Record name 4-AMINOAZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024460, DTXSID40859039
Record name C.I. Solvent Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-2-Phenyldiazenyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline]
Record name 4-AMINOAZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Aminoazobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3706
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C
Record name 4-AMINOAZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANILINE YELLOW
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C
Record name 4-AMINOAZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANILINE YELLOW
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.05 (NTP, 1992) - Denser than water; will sink
Record name 4-AMINOAZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
Record name p-Aminoazobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3706
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ANILINE YELLOW
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals

CAS No.

60-09-3, 25548-34-9
Record name 4-AMINOAZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Aminoazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline Yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(phenylazo)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025548349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminoazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-(2-phenyldiazenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-2-Phenyldiazenyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminoazobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-AMINOAZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X2AH42T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANILINE YELLOW
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

262 °F (NTP, 1992), 128 °C
Record name 4-AMINOAZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANILINE YELLOW
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoazobenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoazobenzene, also known as Aniline (B41778) Yellow, is an aromatic amine and an azo dye with the chemical formula C₁₂H₁₁N₃.[1][2] It was the first azo dye to be produced and commercialized in the mid-19th century.[3] This compound serves as a crucial intermediate in the synthesis of various other dyes, including chrysoidine, indulines, Solid Yellow, and Acid Yellow.[4][5] Beyond its use in the dye industry for lacquers, varnishes, and inks, it also finds applications in insecticides.[2][4] However, its significance in scientific research, particularly in toxicology and carcinogenesis, is notable due to its classification as a potential carcinogen.[2][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is structurally characterized by an azobenzene (B91143) core substituted with an amino group at the 4-position of one of the phenyl rings.[1] This structure gives rise to its characteristic color and chemical reactivity.

IdentifierValue
IUPAC Name 4-phenyldiazenylaniline[1][2]
CAS Number 60-09-3[2][7]
Molecular Formula C₁₂H₁₁N₃[2][8]
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N[1][2]
InChI Key QPQKUYVSJWQSDY-UHFFFAOYSA-N[1][2]
Synonyms Aniline Yellow, p-Aminoazobenzene, 4-(Phenylazo)aniline, C.I. Solvent Yellow 1[1][3][7]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, application, and biological interactions. It typically appears as brownish-yellow needles with a bluish cast or as an orange powder.[1]

PropertyValue
Molecular Weight 197.24 g/mol [1][2]
Melting Point 123-126 °C[9][10]
Boiling Point >360 °C[9][11]
Solubility Less than 1 mg/mL in water at 25 °C.[1][2] Freely soluble in alcohol, benzene (B151609), chloroform, and ether.[1][2]
logP 3.41[1][7]
pKa (conjugate acid) 2.82[1]

Experimental Protocols

Synthesis of this compound (Aniline Yellow)

A common method for the synthesis of this compound involves the diazotization of aniline followed by a coupling reaction with another aniline molecule in an acidic medium.[12][13]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

Procedure: [12]

  • Preparation of Aniline Salt: In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water. Stir until a clear solution is obtained.

  • Diazotization: Cool the aniline hydrochloride solution to 5 °C in an ice bath. Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water. Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring. This reaction forms the benzene diazonium chloride.

  • Coupling Reaction: Prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid. Slowly add this aniline solution to the benzene diazonium chloride solution while stirring continuously.

  • Precipitation and Filtration: A yellow precipitate of this compound will form. Filter the precipitate using a Buchner funnel and wash the crude product with water.

  • Recrystallization: The crude sample can be purified by recrystallization from carbon tetrachloride to obtain the pure dye.

Precautions:

  • The temperature during diazotization should be maintained between 0-5 °C as the diazonium salt is unstable at higher temperatures.[13]

  • The reaction pH should be maintained between 4-5.[12]

  • Handle aniline and its derivatives with care as they are toxic.

Biological Activity and Metabolism

This compound is recognized as a potential carcinogen, primarily inducing liver tumors in animal models.[2] It acts as a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[2] This activation process involves enzymatic reactions in the liver, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[2] This DNA damage can lead to mutations and ultimately initiate carcinogenesis.

Visualizations

Synthesis_of_4_Aminoazobenzene cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction Aniline Aniline BDC Benzene Diazonium Chloride Aniline->BDC + NaNO₂, HCl HCl HCl HCl->BDC NaNO2 NaNO₂ NaNO2->BDC Ice 0-5 °C Ice->BDC AAB This compound BDC->AAB + Aniline Aniline2 Aniline Aniline2->AAB

Caption: Synthesis workflow of this compound.

Metabolic_Activation_of_4_Aminoazobenzene AAB This compound N_OH_AAB N-hydroxy-4-aminoazobenzene AAB->N_OH_AAB Metabolic Activation (e.g., CYP450) Reactive_Intermediate Reactive Intermediate N_OH_AAB->Reactive_Intermediate DNA_Adduct DNA Adducts Reactive_Intermediate->DNA_Adduct Binds to DNA DNA DNA->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of this compound.

References

4-Aminoazobenzene CAS number 60-09-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Aminoazobenzene (B166484) (CAS 60-09-3) for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 60-09-3), also known as Aniline (B41778) Yellow, is a significant aromatic amine with a history of use in the dye industry and as a research chemical.[1][2][3] Its carcinogenic properties, classified as Group 2B by the IARC, necessitate careful handling and a thorough understanding of its toxicological profile.[4][5][6] This guide provides a comprehensive overview of its physicochemical properties, toxicological data, detailed experimental protocols for its synthesis and analysis, and insights into its metabolic activation pathway.

Physicochemical and Toxicological Data

A clear understanding of the fundamental properties and hazards of this compound is crucial for its safe handling and application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC12H11N3[7]
Molecular Weight197.24 g/mol [8]
AppearanceYellow to tan crystals or orange needles[9][10]
Melting Point123-126 °C[9]
Boiling Point>360 °C[9]
SolubilitySoluble in ethanol (B145695); slightly soluble in water[9]
LogP3.41[11]
Toxicological Data

This compound is classified as a hazardous substance with carcinogenic potential.[1]

ParameterValueReference
LD50 (Intraperitoneal) 200 mg/kg (mouse)[5]
Carcinogenicity Group 2B: Possibly carcinogenic to humansIARC[4][5][6]
Hazard Statements H350: May cause cancer, H410: Very toxic to aquatic life with long lasting effects[5]
Primary Health Effects Skin sensitization, potential for methemoglobinemia[1][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis via Diazoaminobenzene Rearrangement

This protocol describes a common method for synthesizing this compound.[13]

Experimental Workflow for Synthesis of this compound

synthesis_workflow reagents Diazoaminobenzene Aniline Aniline Hydrochloride heating Heat to 40-45°C for ~35 minutes reagents->heating acidification Add Glacial Acetic Acid and Water heating->acidification precipitation Cool in Refrigerator to Precipitate Product acidification->precipitation isolation Filter and Wash with Cold Water precipitation->isolation purification Recrystallize from Ethanol isolation->purification

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a flask, combine 2.5 g of diazoaminobenzene, 7 g of aniline, and 1.25 g of aniline hydrochloride.[13]

  • Heating: Place the flask in a water bath and heat to 40-45°C for approximately 35 minutes with stirring.[13]

  • Acidification and Precipitation: After the heating period, add a solution of 7.5 mL of glacial acetic acid and 7.5 mL of water. Allow the mixture to stand in a refrigerator to facilitate the precipitation of the product.[13]

  • Isolation: Collect the crude product by filtration and wash with a small amount of ice-cold water.[13]

  • Purification: Recrystallize the crude product from 96% ethanol to obtain purified this compound crystals.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[11][14]

Experimental Workflow for HPLC Analysis of this compound

hplc_workflow sample_prep Sample Preparation injection Inject Sample sample_prep->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV-Vis Detection separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Methodology:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as the mobile phase.

  • HPLC System:

    • Column: Newcrom R1 or a similar C18 reverse-phase column.[14][15]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid or formic acid.[11][14] For mass spectrometry applications, formic acid is preferred.[11][14]

    • Detection: UV-Vis detector.

  • Analysis: Inject the sample into the HPLC system. The separation of this compound is achieved on the C18 column. Quantification can be performed by creating a calibration curve with standards of known concentrations.

Signaling Pathways and Carcinogenic Mechanism

The carcinogenicity of this compound is attributed to its metabolic activation into reactive species that can damage DNA.[1]

Metabolic Activation Pathway

The metabolic activation of this compound primarily occurs in the liver and involves enzymatic modifications that lead to the formation of DNA adducts.[1][8]

Metabolic Activation of this compound

metabolic_pathway parent This compound n_hydroxy N-hydroxy-4-aminoazobenzene parent->n_hydroxy Metabolic Activation (e.g., N-hydroxylation) dna_adduct N-(deoxyguanosin-8-yl)-4-aminoazobenzene (DNA Adduct) n_hydroxy->dna_adduct Further modification and reaction with DNA carcinogenesis Initiation of Carcinogenesis dna_adduct->carcinogenesis

Caption: The metabolic activation pathway of this compound.

This pathway illustrates that this compound is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[1] This process can involve N-hydroxylation to form N-hydroxy-4-aminoazobenzene, which can then be further modified to form DNA adducts, such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[1][16] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.[1]

Applications in Research and Industry

This compound has a range of applications, primarily stemming from its properties as a dye and its biological activity.

  • Dye and Pigment Industry: It is used in the manufacturing of other dyes and pigments for lacquers, varnishes, and inks.[1][2]

  • Insecticides: It serves as an intermediate in the production of certain insecticides.[1][2]

  • Hair Dyes: It has been used in semi-permanent hair dyes.[1][17]

  • Carcinogenesis Research: It is used as a model compound to induce liver cancer in animal studies, aiding in the understanding of the mechanisms of cancer development.[1]

  • Photochemistry: Its photochromic properties make it a candidate for applications such as optical switches and molecular sensors.[1]

References

The Dawn of Azo Dyes: A Technical Guide to the Synthesis and Discovery of 4-Aminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and discovery of 4-Aminoazobenzene, a foundational molecule in the development of azo dyes. Also known as Aniline (B41778) Yellow, its discovery was a pivotal moment in synthetic organic chemistry, paving the way for a new class of versatile colorants.[1][2] This document details the historical context of its discovery, comprehensive experimental protocols for its synthesis, and relevant quantitative data.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a novel method for converting primary aromatic amines into diazonium salts.[3][4][5] This breakthrough was a significant advancement in organic chemistry, enabling the synthesis of a wide array of new compounds.[4]

Griess's work laid the foundation for the creation of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings.[5] this compound was one of the early and simple examples of this class of compounds, and its synthesis demonstrated the practical application of the diazotization reaction. The development of this compound and other azo dyes revolutionized the textile industry by providing a vibrant and diverse palette of synthetic colors.[2]

Discovery_of_4_Aminoazobenzene cluster_griess Peter Griess (1858) cluster_synthesis Synthetic Chemistry cluster_impact Industrial Impact griess Johann Peter Griess discovery Discovery of Diazotization Reaction griess->discovery describes diazonium Aromatic Diazonium Salts discovery->diazonium enables formation of azo_coupling Azo Coupling diazonium->azo_coupling reacts via aminoazobenzene This compound azo_coupling->aminoazobenzene produces azo_dyes Azo Dyes aminoazobenzene->azo_dyes is a key intermediate for textile_industry Textile Industry azo_dyes->textile_industry revolutionizes

Caption: Logical relationship of the discovery of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically an azo coupling. The general principle involves the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.

General Synthesis Workflow

The most common laboratory preparation of this compound involves a two-step process starting from aniline.

Synthesis_Workflow cluster_reactants Reactants cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_product Product aniline Aniline diazonium_salt Benzene (B151609) Diazonium Chloride aniline->diazonium_salt na_nitrite Sodium Nitrite (B80452) na_nitrite->diazonium_salt hcl Hydrochloric Acid hcl->diazonium_salt coupling_reaction Coupling with Aniline diazonium_salt->coupling_reaction aminoazobenzene This compound coupling_reaction->aminoazobenzene

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common procedures.

Method 1: Diazotization of Aniline and Coupling with Aniline

This method involves the formation of a diazonium salt from aniline, which then couples with another molecule of aniline.

Experimental Protocol:

  • In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water.[6]

  • Cool the resulting solution to 5°C in an ice bath to obtain a clear solution of aniline hydrochloride.

  • In a separate beaker, prepare a solution of 4 g of sodium nitrite in 20 ml of water.

  • Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature below 5°C. This process, known as diazotization, forms benzene diazonium chloride.

  • In another beaker, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.

  • Slowly add the aniline solution to the benzene diazonium chloride solution with constant stirring.

  • A yellow precipitate of this compound (also known as aniline yellow) will form.[6]

  • Filter the precipitate using a Buchner funnel and wash it with water.

  • For purification, the crude product can be recrystallized from carbon tetrachloride.[6]

Method 2: Rearrangement of Diazoaminobenzene (B94817)

This method involves the acid-catalyzed rearrangement of diazoaminobenzene, which is formed in situ from the reaction of aniline with its diazonium salt.

Experimental Protocol:

  • A solution of diazoaminobenzene (8 g, 40 mmol), aniline (17 mL, 180 mmol), and aniline hydrochloride (4 g, 30 mmol) is prepared.[7]

  • Sodium nitrite (4.2 mL, 95%) is added to the mixture, and it is heated to 40°C for 1 hour with continuous stirring.[7]

  • Glacial acetic acid (6 mL, 99%) is then added to the mixture, and the reaction is allowed to proceed for 10 minutes.[7]

  • The crude product is then dried and can be recrystallized from carbon tetrachloride.[7]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterMethod 1 (Diazotization & Coupling)Method 2 (Rearrangement)Reference
Starting Materials Aniline, Sodium Nitrite, HClDiazoaminobenzene, Aniline, Aniline HCl, NaNO₂, Acetic Acid[6][7]
Reaction Temperature 0-5 °C (Diazotization), < 50 °C (Coupling)40 °C[6][7]
Reaction Time Not specified1 hour[7]
Appearance Yellow precipitateCrude product[6][7]
Purification Recrystallization from Carbon TetrachlorideRecrystallization from Carbon Tetrachloride[6][7]
Yield Not specified in the provided textNot explicitly stated for this compound
Melting Point Not specifiedNot specified

Note: While specific yields and melting points are not always provided in the general procedural descriptions, a purity of ≥99% is achievable for commercial-grade this compound.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is acutely toxic if ingested and is a suspected carcinogen.[8][9] It can also cause skin sensitization and allergic reactions.[8][10] Appropriate personal protective equipment, including gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Profile of 4-Aminoazobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Aminoazobenzene, a versatile organic compound with applications in dye manufacturing, analytical chemistry, and as a potential pharmacophore. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within a molecule. This compound exhibits characteristic absorption bands in the UV and visible regions, which are influenced by the solvent environment. The primary absorptions are attributed to π → π* and n → π* transitions of the azobenzene (B91143) chromophore.

UV-Vis Absorption Data

The absorption maxima (λmax) of this compound in various solvents are summarized in the table below. The observed solvatochromism, a shift in λmax with solvent polarity, is a notable feature.

Solventλmax (nm)
Cyclohexane379
Dichloromethane (B109758)399
Dioxane401
Ethanol405.5
Butanol405
Acetone405
DMSO415.5

Table 1: UV-Vis absorption maxima of this compound in different solvents. Data compiled from various sources.[1][2][3]

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:

  • Solution Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent at a concentration of approximately 5 x 10⁻⁵ M.[4] Further dilutions can be made to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Rinse a second quartz cuvette with the sample solution before filling it.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the this compound solution.

    • Scan the spectrum over a wavelength range of 250–700 nm.[4]

    • Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Spectroscopic Data

The chemical shifts (δ) for this compound are presented below. The specific solvent and instrument frequency can influence the exact chemical shift values.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-7.9m4HProtons on the unsubstituted phenyl ring
~7.4-7.5m3HProtons on the unsubstituted phenyl ring
~6.7d2HProtons ortho to -NH₂
~4.0br s2H-NH₂

Table 2: Approximate ¹H NMR chemical shifts for this compound. The exact values can vary with solvent and instrument.

¹³C NMR Data

Chemical Shift (ppm)Assignment
~152C-N (amino-substituted ring)
~147C-N=N
~130Unsubstituted phenyl ring
~129Unsubstituted phenyl ring
~124Amino-substituted ring
~122Unsubstituted phenyl ring
~114C ortho to -NH₂

Table 3: Approximate ¹³C NMR chemical shifts for this compound. The exact values can vary with solvent and instrument.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of this compound:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[5]

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The characteristic infrared absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretching (primary amine)
3100-3000StrongC-H stretching (aromatic)
~1600, ~1500, ~1450Medium-StrongC=C stretching (aromatic ring)
1650-1580MediumN-H bending (primary amine)
~1400WeakN=N stretching (azo group)
1335-1250StrongC-N stretching (aromatic amine)
900-675StrongC-H out-of-plane bending (aromatic)

Table 4: Characteristic FT-IR absorption bands for this compound.[6]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following methods are commonly used for FT-IR analysis:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[7]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7][8]

  • Measurement:

    • Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound (Solid) UV_Vis_Prep Dissolve in Spectroscopic Solvent Sample->UV_Vis_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep UV_Vis UV-Vis Spectroscopy UV_Vis_Prep->UV_Vis NMR NMR Spectroscopy NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR UV_Vis_Data Absorption Spectrum (λmax) UV_Vis->UV_Vis_Data NMR_Data ¹H & ¹³C Spectra (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data Interpretation Structural Elucidation & Property Analysis UV_Vis_Data->Interpretation NMR_Data->Interpretation IR_Data->Interpretation

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to 4-Aminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Aminoazobenzene, a significant azo dye. It includes a detailed experimental protocol for its synthesis, presented to meet the rigorous standards of research and development professionals.

Core Physicochemical Data

This compound, also known as Aniline (B41778) Yellow, is an aromatic amine and a derivative of azobenzene. It serves as a crucial intermediate in the synthesis of various other dyes and chemical compounds.[1] Its core properties are summarized below for quick reference.

PropertyValue
Molecular Formula C₁₂H₁₁N₃[2][3][4][5]
Molecular Weight 197.24 g/mol [2][3][4][5][6]
CAS Number 60-09-3[2][3][7]
Appearance Yellow to orange crystalline solid[3] or orange powder.[1][5]
Melting Point 123-126 °C[4][6]
Boiling Point >360 °C[1][4][6]
Synonyms p-Aminoazobenzene, 4-(Phenylazo)aniline, Aniline Yellow, C.I. Solvent Yellow 1.[2][3][5]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically a diazo coupling reaction. The process involves two primary stages: the diazotization of aniline to form a benzenediazonium (B1195382) chloride intermediate, followed by the coupling of this intermediate with another aniline molecule.[8]

Experimental Methodology

  • Preparation of Benzenediazonium Chloride (Diazotization):

    • In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water. Stir until a clear solution of aniline hydrochloride is formed.[1][8]

    • Cool this solution to approximately 5°C in an ice bath to ensure the stability of the diazonium salt to be formed.[1][8]

    • In a separate beaker, prepare a solution of 4 g of sodium nitrite (B80452) in 20 ml of water.[1][8]

    • Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution while maintaining constant stirring. Keep the temperature below 5°C throughout the addition. This reaction forms the benzenediazonium chloride intermediate.[1]

  • Coupling Reaction:

    • In a separate flask, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.[8]

    • Slowly, and with continuous stirring, add the aniline solution to the freshly prepared, cold benzenediazonium chloride solution.[1][8]

    • A yellow precipitate of this compound (Aniline Yellow) will begin to form as the coupling reaction proceeds.[8]

  • Isolation and Purification:

    • Allow the reaction mixture to stand for a period to ensure complete precipitation.

    • Filter the resulting yellow precipitate using a Buchner funnel.[8]

    • Wash the crude product with cold water to remove any unreacted salts and acids.[8]

    • The crude sample can be further purified by recrystallization from a suitable solvent, such as carbon tetrachloride or ethanol, to obtain the pure this compound dye.[8]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from starting reagents to the final product.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Coupling cluster_2 Stage 3: Isolation aniline_hcl Aniline + HCl + H₂O cooling1 Cool to 5°C aniline_hcl->cooling1 diazonium Benzenediazonium Chloride Solution cooling1->diazonium Slow Addition & Stirring na_no2 NaNO₂ Solution na_no2->diazonium Slow Addition & Stirring coupling Coupling Reaction diazonium->coupling Combine Slowly aniline_solution Aniline Solution aniline_solution->coupling precipitation Yellow Precipitate (Crude Product) coupling->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

References

Solubility of 4-Aminoazobenzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminoazobenzene (B166484) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine solubility in their own laboratory settings. Furthermore, it elucidates the metabolic activation pathway of this compound, a critical aspect of its toxicological profile.

Quantitative and Qualitative Solubility Data

SolventFormulaTypeSolubilityTemperature
WaterH₂OProtic29.59 mg/L[1]25 °C
Slightly soluble[1][2]Not Specified
Insoluble[3]Not Specified
EthanolC₂H₅OHProticSoluble[1][2]Not Specified
Freely soluble[4]Not Specified
MethanolCH₃OHProticSlightly soluble[1][3]Not Specified
Soluble in hot Methanol (very faint turbidity)[5]Not Specified
ChloroformCHCl₃AproticFreely soluble[4]Not Specified
Slightly soluble[1][3]Not Specified
BenzeneC₆H₆AproticFreely soluble[4]Not Specified
Diethyl Ether(C₂H₅)₂OAproticFreely soluble[4]Not Specified
Carbon TetrachlorideCCl₄AproticSoluble (for crystallization)[3]Not Specified
Petroleum Ether / BenzeneMixtureAproticSoluble (for crystallization)[3]Not Specified

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, two common and reliable methods are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This method involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[6][7]

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully filter the supernatant through a pre-weighed, fine-pore filter paper or a syringe filter to remove all undissolved solid.[7]

  • Solvent Evaporation and Mass Determination:

    • Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a temperature below the decomposition point of this compound can be used.

    • Once the solvent is completely removed, dry the evaporating dish containing the this compound residue to a constant weight in a desiccator.

    • Weigh the evaporating dish with the dry solute. The difference between this weight and the initial weight of the dish gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtrate taken in mL) x 100

UV-Vis Spectroscopy Method

This method is suitable for compounds that absorb UV-Vis light and relies on Beer-Lambert's law.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer.[8][9]

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 2.1, step 1).

  • Analysis of the Saturated Solution:

    • After allowing the excess solid to settle, carefully withdraw a small aliquot of the clear supernatant.

    • Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Metabolic Activation of this compound

This compound is a known procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[10] The following diagram illustrates the key steps in its metabolic activation pathway, which primarily occurs in the liver. This activation leads to the formation of reactive intermediates that can bind to DNA, forming adducts and potentially initiating carcinogenesis.[10][11][12]

Metabolic_Activation_of_4_Aminoazobenzene AAB This compound N_OH_AAB N-Hydroxy-4-aminoazobenzene AAB->N_OH_AAB N-hydroxylation (Cytochrome P450) Nitrenium Nitrenium Ion N_OH_AAB->Nitrenium Esterification & Heterolytic Cleavage DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Reaction with DNA (e.g., guanine (B1146940) bases) Carcinogenesis Carcinogenesis DNA_Adduct->Carcinogenesis Leads to

Caption: Metabolic activation pathway of this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship in selecting an appropriate analytical method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uvvis UV-Vis Spectroscopy Method Prep_Sat_Sol Prepare Saturated Solution (Excess solute + Solvent) Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep_Sat_Sol->Equilibrate Separate Separate Undissolved Solute (Filtration/Centrifugation) Equilibrate->Separate Grav_Aliquot Take Known Volume of Filtrate Separate->Grav_Aliquot UV_Dilute Dilute Filtrate Separate->UV_Dilute Grav_Evap Evaporate Solvent Grav_Aliquot->Grav_Evap Grav_Weigh Weigh Dry Solute Grav_Evap->Grav_Weigh Grav_Calc Calculate Solubility Grav_Weigh->Grav_Calc UV_Calib Prepare Calibration Curve UV_Measure Measure Absorbance UV_Dilute->UV_Measure UV_Calc Calculate Concentration UV_Measure->UV_Calc

Caption: General workflow for solubility determination.

Method_Selection_Logic node_method node_method Start Need to Determine Solubility Has_UV_Abs Does the compound have a strong UV-Vis absorbance? Start->Has_UV_Abs High_Purity Is high purity solute available for standards? Has_UV_Abs->High_Purity Yes Gravimetric Use Gravimetric Method Has_UV_Abs->Gravimetric No UV_Vis Use UV-Vis Spectroscopy Method High_Purity->UV_Vis Yes Consider_Other Consider other methods (e.g., HPLC, NMR) High_Purity->Consider_Other No

Caption: Logical flow for selecting a solubility determination method.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Aminoazobenzene Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Aminoazobenzene crystals. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

Introduction

This compound (systematic name: 4-(phenyldiazenyl)aniline), also commonly known as Aniline (B41778) Yellow, is an aromatic azo compound. It appears as yellow to tan crystals or orange needles.[1][2] This compound serves as a crucial intermediate in the synthesis of various azo dyes and has applications in diverse fields, including the textile and printing industries.[3] A thorough understanding of its solid-state properties is paramount for its application, formulation, and in the development of new materials. This guide details its crystallographic, spectroscopic, and thermal properties.

General and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₂H₁₁N₃ and a molecular weight of 197.24 g/mol .[2][4] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), ether, chloroform, and benzene.[5][6]

PropertyValue
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol [2][4]
Appearance Yellow to tan crystals or orange needles[2]
Melting Point 123-126 °C[1]
Boiling Point > 360 °C[1]
Water Solubility Slightly soluble[5]
Organic Solvent Solubility Soluble in ethanol, ether, chloroform, benzene[5][6]
pKa (conjugate acid) 2.82 (at 25 °C)[1]

Crystallographic Properties

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. Detailed crystallographic data is presented in the table below.

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 11.93 Å
b 5.68 Å
c 15.58 Å
β 107.4°
Volume 1007 ų
Z 4
Calculated Density 1.30 g/cm³

Data obtained from crystallographic studies. It is important to note that slight variations may exist based on crystallization conditions.

Spectroscopic and Thermal Properties

The spectroscopic and thermal properties of this compound are crucial for its identification and characterization.

Spectroscopic Data
TechniqueKey Observations
UV-Vis Spectroscopy In acetonitrile, exhibits an absorbance band at 395 nm corresponding to the trans-isomer.[7]
FTIR Spectroscopy Characteristic peaks corresponding to N-H stretching, C-H aromatic stretching, N=N stretching, and C-N stretching are observable.
¹H NMR Spectroscopy The proton NMR spectrum shows distinct signals for the aromatic protons and the amine protons.[5]
¹³C NMR Spectroscopy The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[5]
Thermal Analysis Data
TechniqueObservation
DSC A sharp endothermic peak is observed corresponding to the melting point of the crystals.
TGA Thermogravimetric analysis indicates that the compound is stable up to its boiling point, after which it decomposes.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound crystals are provided below.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound for physical characterization.

G start Aniline Diazotization coupling Coupling with Aniline start->coupling Forms Diazoaminobenzene (B94817) rearrangement Acid-catalyzed Rearrangement coupling->rearrangement Forms p-Aminoazobenzene Hydrochloride neutralization Neutralization with Base rearrangement->neutralization crystallization Recrystallization from Ethanol neutralization->crystallization Yields crude this compound scxrd Single-Crystal XRD crystallization->scxrd spectroscopy Spectroscopy (UV-Vis, FTIR, NMR) crystallization->spectroscopy thermal Thermal Analysis (DSC/TGA) crystallization->thermal

Workflow for this compound Synthesis and Characterization.
Synthesis of this compound

A common method for the preparation of this compound involves the acid-catalyzed rearrangement of diazoaminobenzene, which is formed from the reaction of a diazonium salt with an excess of aniline.[1]

  • Diazotization of Aniline: Aniline is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at a low temperature (0-5 °C).

  • Coupling Reaction: The resulting diazonium salt is coupled with an excess of aniline to form diazoaminobenzene.

  • Rearrangement: The diazoaminobenzene is then subjected to an acid-catalyzed rearrangement, typically by warming in the presence of an aniline salt, to yield this compound hydrochloride.

  • Neutralization: The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to precipitate the free this compound base.[6]

Purification and Crystal Growth

For obtaining high-purity crystals suitable for physical characterization, recrystallization is essential.

  • Recrystallization: The crude this compound is dissolved in a suitable solvent, such as hot ethanol.[6] The solution is then allowed to cool slowly, leading to the formation of well-defined crystals. Other solvents like carbon tetrachloride or a methanol/water mixture can also be used.[1]

  • Single Crystal Growth: For single-crystal X-ray diffraction, very slow cooling or solvent evaporation techniques are employed to grow larger, high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using appropriate software to obtain the final atomic coordinates and other crystallographic parameters.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Measurement: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-600 nm) using a double-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent is used to zero the instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The FTIR spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Measurement: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small, accurately weighed amount of the this compound crystals (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.

References

An In-depth Technical Guide to 4-Aminoazobenzene Derivatives and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminoazobenzene (B166484) derivatives, focusing on their fundamental basic properties, the structural factors influencing them, and the experimental methods for their determination. Additionally, it delves into the metabolic activation pathways that are crucial for understanding their biological activities, particularly their carcinogenicity.

Core Concepts: Basicity of this compound Derivatives

The basicity of this compound and its derivatives is a critical parameter that influences their chemical reactivity, biological interactions, and pharmacokinetic properties. The primary center of basicity is the amino group at the 4-position of the aniline (B41778) ring. The lone pair of electrons on the nitrogen atom can accept a proton, and the equilibrium of this reaction is quantified by the acid dissociation constant (pKa) of the conjugate acid. A lower pKa value indicates a weaker base.

The basicity of these compounds is significantly influenced by the electronic effects of substituents on the aromatic rings. The general principles are analogous to those observed in substituted anilines:

  • Electron-donating groups (EDGs) , such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups, increase the electron density on the amino nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density on the amino nitrogen through inductive and/or resonance effects, thereby decreasing the basicity (lower pKa).

The position of the substituent also plays a crucial role. Substituents in the ortho and para positions to the amino group have a more pronounced effect on basicity due to the direct resonance interaction with the amino group.

Quantitative Data on Basicity

The following table summarizes the pKa values for this compound and a series of substituted anilines, which serve as a model to illustrate the impact of various substituents on the basicity of the amino group.

CompoundSubstituentPositionpKa of Conjugate Acid
This compound-N=N-Phpara2.82[1][2][3]
Aniline-H-4.58
p-Toluidine-CH₃para5.12
o-Toluidine-CH₃ortho4.39
m-Toluidine-CH₃meta4.69
p-Anisidine-OCH₃para5.34
p-Chloroaniline-Clpara3.98
o-Chloroaniline-Clortho2.64
m-Chloroaniline-Clmeta3.34
p-Nitroaniline-NO₂para1.02
o-Nitroaniline-NO₂ortho-0.29
m-Nitroaniline-NO₂meta2.50
p-Phenylenediamine-NH₂para6.08
o-Phenylenediamine-NH₂ortho4.47
m-Phenylenediamine-NH₂meta4.88

Note: pKa values for substituted anilines are from various sources and are used here to demonstrate substituent effects.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies and drug development. The two most common methods for determining the pKa of this compound derivatives are spectrophotometry and potentiometric titration.

Spectrophotometric Determination of pKa

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of an indicator molecule have different absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[4][5]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., ethanol (B145695) or methanol) to ensure solubility.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected pKa range of the analyte.

  • Determination of λmax:

    • Record the UV-Vis absorption spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form and determine its λmax (λ_acid_).

    • Record the spectrum in a highly basic solution (e.g., pH 10) to obtain the spectrum of the deprotonated form and determine its λmax (λ_base_).

  • Absorbance Measurements at Different pH:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer.

    • Measure the absorbance of each solution at both λ_acid_ and λ_base_.

  • Data Analysis:

    • The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH - log[(A - A_acid_) / (A_base_ - A)] where A is the absorbance at an intermediate pH, A_acid_ is the absorbance of the fully protonated form, and A_base_ is the absorbance of the deprotonated form.

Potentiometric Titration for pKa Determination

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.[6][7][8]

Methodology:

  • Preparation of Analyte Solution: Dissolve a precisely weighed amount of the this compound derivative in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or DMSO) to ensure solubility.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration:

    • If the analyte is a base, titrate with a standardized solution of a strong acid (e.g., HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point.

    • For more accurate determination, a first or second derivative plot of the titration curve can be used to precisely locate the equivalence point.

Mandatory Visualizations

Experimental Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_spec Spectroscopy cluster_analysis Data Analysis stock Prepare Stock Solution lambda_max Determine λmax (acid & base) stock->lambda_max buffers Prepare Buffer Solutions abs_measure Measure Absorbance at various pH buffers->abs_measure lambda_max->abs_measure plot Plot Absorbance vs. pH abs_measure->plot calculate Calculate pKa plot->calculate

Caption: Workflow for Spectrophotometric pKa Determination.

Metabolic Activation Pathway of N,N-Dimethyl-4-aminoazobenzene

The carcinogenicity of many this compound derivatives is linked to their metabolic activation, primarily in the liver, to reactive electrophiles that can form adducts with cellular macromolecules like DNA. The following diagram illustrates the key steps in the metabolic activation of N,N-dimethyl-4-aminoazobenzene (DAB), a well-studied procarcinogen.[9] This pathway serves as a general model for other N-alkylated derivatives.

G DAB N,N-Dimethyl-4-aminoazobenzene (DAB) MAB N-Methyl-4-aminoazobenzene (MAB) DAB->MAB N-Demethylation AB This compound (AB) MAB->AB N-Demethylation N_OH_MAB N-Hydroxy-N-methyl-4-aminoazobenzene MAB->N_OH_MAB N-Hydroxylation N_OH_AB N-Hydroxy-4-aminoazobenzene AB->N_OH_AB N-Hydroxylation DNA_adduct DNA Adducts N_OH_MAB->DNA_adduct Esterification & Reaction with DNA N_OH_AB->DNA_adduct Esterification & Reaction with DNA

Caption: Metabolic Activation of N,N-Dimethyl-4-aminoazobenzene.

This guide provides a foundational understanding of the basic properties of this compound derivatives, essential for professionals in chemical research and drug development. The interplay of molecular structure and basicity, coupled with an understanding of metabolic pathways, is critical for the rational design and safety assessment of new chemical entities based on this scaffold.

References

A Comprehensive Toxicological Profile of 4-Aminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed toxicological overview of 4-Aminoazobenzene (B166484) (4-AAB), an azo compound used in the manufacturing of dyes, pigments, and insecticides.[1][2] Due to its classification as a potential human carcinogen and its prevalence in industrial applications, a thorough understanding of its toxicological properties is essential for risk assessment and safety management. This guide synthesizes available data on its chemical properties, metabolism, mechanisms of toxicity, and regulatory classifications, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemical and Physical Properties

This compound (CAS No. 60-09-3) is an organic compound that appears as yellow to tan crystals or orange needles.[1][3][4] It is characterized by an azo group (-N=N-) linking an aniline (B41778) and a benzene (B151609) ring.[1] Key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
IUPAC Name 4-phenyldiazenylaniline[5]
Synonyms p-Aminoazobenzene, Aniline Yellow, C.I. Solvent Yellow 1[1][5]
Molecular Formula C₁₂H₁₁N₃[1]
Molecular Weight 197.24 g/mol [1][3]
Melting Point 123-126 °C[4]
Boiling Point >360 °C[6]
Water Solubility < 1 mg/mL at 20 °C[6]
LogP (Octanol/Water) 3.41[1]
Appearance Yellow to tan crystals or orange needles[1][3][4]

Toxicological Profile

This compound is recognized as a hazardous substance with significant toxicological concerns, including acute toxicity, carcinogenicity, and genotoxicity.

Acute Toxicity

The compound is classified as toxic if swallowed.[5] Acute exposure in humans can lead to symptoms such as methemoglobinemia, characterized by cyanosis (bluish discoloration of lips and skin), headache, and dizziness.[3] It is also a known skin sensitizer, capable of causing allergic contact dermatitis, a frequent observation in hairdressers exposed to hair dyes containing the substance.[3][4]

Quantitative acute toxicity data are presented in Table 2.

EndpointRouteSpeciesValueReference(s)
ATE (Acute Toxicity Estimate) Oral-100 mg/kg[5]
LD₅₀ IntraperitonealMouse200 mg/kg[7]
Sub-chronic and Chronic Toxicity (NOAEL/LOAEL)

A comprehensive review of the available literature did not yield specific No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) values for this compound from repeated-dose toxicity studies. This represents a significant data gap in the public domain for establishing safe exposure limits based on non-cancer endpoints.

RouteSpeciesDurationNOAELLOAELReference(s)
OralData Not Available-Data Not AvailableData Not Available-
DermalData Not Available-Data Not AvailableData Not Available-
InhalationData Not Available-Data Not AvailableData Not Available-
Carcinogenicity

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans".[5] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[5] The primary target organ for its carcinogenic action is the liver.

Animal studies have demonstrated that 4-AAB is a potent hepatocarcinogen, particularly in male mice.[8] It acts as a procarcinogen, requiring metabolic activation to exert its carcinogenic effects.[1] Table 3 summarizes key findings from animal carcinogenicity studies.

SpeciesStrainRouteDosing RegimenFindingsReference(s)
Mouse C57BL/6 x C3H/He F1 (Male)Intraperitoneal (single dose)0.017 to 0.15 µmol/g body weightDose-related increase in hepatoma multiplicity (avg. 11 hepatomas/mouse at high dose).[8]
Mouse C3H/He (Male)Intraperitoneal (single dose)0.45 µmol/g body weight~15 hepatomas/mouse.[8]
Mouse C57BL/6 (Male)Intraperitoneal (single dose)0.45 µmol/g body weight~1 hepatoma/mouse.[8]
Rat Fischer (Infant Male)Intraperitoneal (4 injections)0.3 to 0.4 µmol/g body weightLow susceptibility; ≤5% developed hepatic carcinomas by 24 months.[8]
Genotoxicity and Mutagenicity

The carcinogenicity of 4-AAB is strongly linked to its genotoxic activity. The compound and its metabolites can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis.[1] The primary mechanism involves the formation of N-(deoxyguanosin-8-yl)-4-aminoazobenzene as a major persistent DNA adduct in the liver.[8] Studies have shown that the presence of the amino group is crucial for the expression of its genotoxicity.

4-AAB has tested positive in various genotoxicity assays, including tests for DNA repair and mutagenicity in Salmonella typhimurium (Ames test). The activation of ras gene mutations is a noted downstream effect of 4-AAB-induced DNA damage.[5]

Reproductive and Developmental Toxicity

There is a notable lack of specific data on the reproductive and developmental toxicity of this compound in the public literature. A Safety Data Sheet (SDS) indicates that it "shall not be classified as a reproductive toxicant," which is a regulatory classification rather than a summary of experimental findings.[5] Studies on related azo dyes in zebrafish have shown developmental abnormalities, but direct evidence for 4-AAB is absent.[9] This represents an area where further research is required to fully characterize its toxicological profile.

Metabolism and Mechanism of Action

The toxicity of this compound is intrinsically linked to its metabolic activation. It is a procarcinogen that is converted into reactive electrophilic species by metabolic enzymes, primarily in the liver.[1][10]

The key steps in its activation pathway are:

  • N-hydroxylation: The amino group is oxidized to form N-hydroxy-4-aminoazobenzene (N-OH-AAB).[1]

  • Esterification: The N-hydroxy metabolite can be further activated, for example, through sulfation by sulfotransferases, to form a highly reactive N-sulfonyloxy ester.

  • DNA Adduct Formation: This unstable ester can spontaneously decompose to form a nitrenium ion, a potent electrophile that readily attacks nucleophilic sites on DNA bases, particularly the C8 position of guanine, to form covalent adducts.[8]

These DNA adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. The persistence of these adducts in target tissues like the liver is correlated with tumor formation.[11] Other metabolic pathways include ring hydroxylation and conjugation with sulfates and glucuronic acid for excretion.[5]

G AAB This compound Metabolism Hepatic Metabolism (e.g., Cytochrome P450) AAB->Metabolism N_OH_AAB N-hydroxy-4-aminoazobenzene (Proximate Carcinogen) Metabolism->N_OH_AAB N-hydroxylation Activation Esterification (e.g., Sulfotransferase) N_OH_AAB->Activation Ultimate Reactive Ester (e.g., N-sulfonyloxy-AAB) Activation->Ultimate Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ultimate->Nitrenium Spontaneous decomposition DNA DNA Nitrenium->DNA Covalent Binding Adduct DNA Adducts (e.g., dG-C8-AAB) Mutation Mutations (e.g., ras gene activation) Adduct->Mutation Faulty DNA Repair/ Replication Cancer Hepatocellular Carcinoma Mutation->Cancer

Metabolic activation pathway of this compound leading to carcinogenesis.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for interpreting results and designing new studies. Below are representative protocols for assays relevant to the toxicological assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

  • Principle: The test chemical is incubated with a bacterial strain that carries a mutation preventing it from synthesizing the amino acid histidine. If the chemical is a mutagen, it will cause a second mutation (a reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium and form visible colonies.

  • Materials:

    • S. typhimurium strains (e.g., TA98, TA100) sensitive to different types of mutagens.

    • Test compound (4-AAB) dissolved in a suitable solvent (e.g., DMSO).

    • S9 metabolic activation mixture: An extract of rodent liver containing microsomal enzymes (e.g., Cytochrome P450s) to mimic mammalian metabolism, necessary for procarcinogens like 4-AAB.

    • Controls: Negative (solvent), positive (known mutagen for each strain).

    • Minimal glucose agar (B569324) plates (histidine-deficient).

    • Top agar containing a trace amount of histidine.

  • Procedure:

    • Culture Preparation: Grow bacterial strains overnight in nutrient broth to reach a specific cell density.

    • Plate Incorporation Method: In a test tube, combine 0.1 mL of the bacterial culture, the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for tests without activation).

    • Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies significantly above the negative control indicates a mutagenic effect.

In Vivo Rodent Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes left behind during cell division.

  • Principle: Animals (typically mice or rats) are exposed to the test substance. The bone marrow is then harvested, and immature erythrocytes (polychromatic erythrocytes, PCEs) are examined for the presence of micronuclei. An increase in the frequency of micronucleated PCEs indicates the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

  • Materials:

    • Rodents (e.g., mice).

    • Test compound (4-AAB) in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Positive control (e.g., cyclophosphamide) and vehicle control.

    • Fetal bovine serum, Giemsa stain, acridine (B1665455) orange, or other appropriate stains.

    • Microscope slides and microscopy equipment.

  • Procedure:

    • Dosing: Administer the test compound to groups of animals at three dose levels, typically on two consecutive days. Include vehicle and positive control groups.

    • Sample Collection: Approximately 24 hours after the final dose, humanely euthanize the animals and collect bone marrow from the femurs.

    • Slide Preparation: Flush the bone marrow cells, centrifuge, and create a smear of the cell pellet on a microscope slide.

    • Staining: Air-dry the slides and stain them (e.g., with May-Grünwald/Giemsa) to differentiate PCEs (immature, anucleated red blood cells) from normochromatic erythrocytes (mature cells).

    • Scoring: Using a microscope, score at least 2000 PCEs per animal and count the number of micronucleated PCEs (MN-PCEs). Calculate the frequency of MN-PCEs.

    • Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive result.

DNA Adduct Analysis

This methodology is used to detect and quantify the covalent binding of a chemical or its metabolites to DNA, providing a direct measure of genotoxic exposure and a key mechanistic insight.

  • Principle: DNA is isolated from the target tissue of animals exposed to the test chemical. The DNA is then processed to detect the specific chemical-DNA adducts. Common methods include ³²P-postlabeling, immunoassays, or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Materials:

    • Rodents exposed to 4-AAB.

    • Reagents for DNA isolation (e.g., proteinase K, RNase, phenol-chloroform).

    • For ³²P-postlabeling: Micrococcal nuclease, spleen phosphodiesterase, T4 polynucleotide kinase, and [γ-³²P]ATP.

    • For immunoassays: Specific antibodies raised against 4-AAB-DNA adducts.

    • High-Performance Liquid Chromatography (HPLC) or LC-MS system.

  • Procedure (³²P-Postlabeling Example):

    • Exposure and DNA Isolation: Administer 4-AAB to animals and isolate high-purity DNA from the target organ (e.g., liver) at various time points.

    • DNA Digestion: Enzymatically digest the DNA to individual deoxynucleoside 3'-monophosphates.

    • Adduct Enrichment: Selectively enrich the adducts from the excess of normal nucleotides.

    • ³²P-Labeling: Transfer a radioactive ³²P-phosphate group from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides using T4 polynucleotide kinase.

    • Chromatography: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) or HPLC.

    • Detection and Quantification: Detect the radioactive adducts by autoradiography and quantify the spots using scintillation counting or phosphorimaging to determine the level of DNA adducts (e.g., adducts per 10⁸ normal nucleotides).

G cluster_0 Stage 1: In Vitro Testing cluster_1 Stage 2: In Vivo Follow-up Ames Bacterial Reverse Mutation Assay (Ames Test) Eval1 Evaluate In Vitro Results Ames->Eval1 MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., MLA) MLA->Eval1 ChromAb In Vitro Chromosomal Aberration Test ChromAb->Eval1 InVivo_MN In Vivo Micronucleus Test (Bone Marrow/Blood) Eval2 Weight of Evidence Analysis & Hazard Identification InVivo_MN->Eval2 Comet In Vivo Comet Assay (Target Tissue, e.g., Liver) Comet->Eval2 Start Test Chemical (this compound) Start->Ames Assess point mutations Start->MLA Assess gene mutations Start->ChromAb Assess clastogenicity Eval1->InVivo_MN Any Positive Eval1->Comet Any Positive (Target Organ Concern) Negative Negative for Genotoxicity Eval1->Negative All Negative Eval2->Negative In Vivo Negative Positive Positive for Genotoxicity Eval2->Positive In Vivo Positive

Generalized workflow for genotoxicity assessment of a chemical compound.

Conclusion

This compound presents a significant toxicological profile, primarily characterized by its potent hepatocarcinogenicity in animal models, which is driven by its genotoxic mechanism. The compound requires metabolic activation to a reactive species that forms persistent DNA adducts, leading to genetic mutations. It is also an acute toxin and a skin sensitizer.

Significant data gaps remain, particularly concerning chronic toxicity (NOAEL/LOAEL values) and reproductive and developmental effects. This lack of data underscores the need for caution and highlights areas for future research. For professionals in research and drug development, understanding the well-established carcinogenic mechanism of 4-AAB is critical for hazard identification, risk assessment, and the development of safer alternatives. The experimental protocols outlined provide a framework for the types of studies required to fully characterize the toxicity of this and similar chemical entities.

References

4-Aminoazobenzene: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Aminoazobenzene (B166484) (CAS No. 60-09-3), a chemical widely used in dye synthesis and various research applications. Due to its classification as a potential carcinogen, strict adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is an orange to yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
Molecular FormulaC₁₂H₁₁N₃[3]
Molecular Weight197.24 g/mol [3][4]
AppearanceOdorless brownish-yellow needles with a bluish coating, or an orange powder.[4]
Melting Point123-126 °C[1]
Boiling Point>360 °C[1]
SolubilitySoluble in ethanol, slightly soluble in water.[1]
Synonymsp-Aminoazobenzene, 4-(Phenylazo)aniline, Aniline Yellow, C.I. Solvent Yellow 1[3][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary health concern is its potential carcinogenicity.[4][6] It is also recognized as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[5][7]

GHS Classification:

  • Carcinogenicity: Category 1B (May cause cancer)[5][8]

  • Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[8]

  • Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[5][8]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction)[5][7]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[7]

Signal Word: Danger[8]

Hazard Statements:

  • H350: May cause cancer.[8][9]

  • H410: Very toxic to aquatic life with long lasting effects.[8][9]

  • H317: May cause an allergic skin reaction.[5]

  • H302: Harmful if swallowed.[7]

Toxicological Information

The carcinogenicity of this compound has been demonstrated in animal studies.[10] The primary mechanism of its toxicity involves metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially cancer.[11]

Toxicity DataValueSpeciesReferences
LD50 (Intraperitoneal)200 mg/kgMouse[1][8]
LD50 (Oral)1450 mg/kgRat (female)[7]
Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of this compound is not due to the compound itself but rather its metabolic products. In the liver, it undergoes a series of biotransformation reactions, primarily mediated by Cytochrome P450 (CYP) enzymes.[3][12] Key steps in its metabolic activation include N-demethylation and 4'-hydroxylation.[8] A critical step is N-hydroxylation, which forms a reactive intermediate that can bind to DNA, particularly at the C8 position of guanine, to form DNA adducts such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[10] The formation and persistence of these DNA adducts are believed to be a key initiating event in its carcinogenic activity.[9]

metabolic_pathway AAB This compound N_hydroxy N-hydroxy-4-aminoazobenzene AAB->N_hydroxy CYP450 (N-hydroxylation) Acetoxyester N-acetoxy-4-aminoazobenzene (Reactive Ester) N_hydroxy->Acetoxyester N-acetyltransferase Detox Detoxification Products (e.g., glucuronides, sulfates) N_hydroxy->Detox Phase II Enzymes (e.g., UGTs, SULTs) Nitrenium Nitrenium Ion Acetoxyester->Nitrenium DNA_adduct N-(deoxyguanosin-8-yl)- This compound (DNA Adduct) Nitrenium->DNA_adduct reacts with Mutation Mutation DNA_adduct->Mutation DNA DNA DNA->DNA_adduct Cancer Cancer Mutation->Cancer

Metabolic activation pathway of this compound.

Safety and Handling Precautions

Given the carcinogenic nature of this compound, a stringent safety protocol is essential. The following is a hierarchy of controls to minimize exposure.

hierarchy_of_controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination/Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Chemical fume hood, glove box) Elimination->Engineering Administrative Administrative Controls (Designated work areas, SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, lab coat, eye protection) Administrative->PPE

Hierarchy of controls for safe handling.
Engineering Controls

  • Chemical Fume Hood: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Glove Box: For procedures with a higher risk of aerosol generation, a glove box provides an additional layer of containment.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use and change them frequently, especially if contaminated.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]

  • Lab Coat: A fully fastened lab coat should be worn to protect street clothing. Disposable gowns are recommended for procedures with a high risk of contamination.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which should be a rare exception and requires a thorough risk assessment), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Handling and Storage
  • Handling: Avoid creating dust.[8] Use wet methods for cleaning up spills. Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] The storage area should be clearly marked with a "Carcinogen" warning sign and access should be restricted to authorized personnel.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9]

Accidental Release and Disposal

Spill Response

A spill of this compound should be treated as a serious incident and handled only by trained personnel wearing appropriate PPE.

spill_response start Spill Occurs evacuate Evacuate and secure the area start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect spilled material (use wet methods to avoid dust) contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a sealed, labeled container decontaminate->dispose end Spill Cleaned dispose->end

Spill response workflow for this compound.
Disposal

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of it in the regular trash or down the drain.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies reported in the scientific literature. Researchers should adapt these protocols to their specific experimental needs and institutional safety guidelines.

Rodent Carcinogenicity Study (Dietary Administration)

This protocol outlines a long-term study to assess the carcinogenic potential of this compound in mice.

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, of both sexes.[10]

  • Group Size: A minimum of 50 animals per sex per group is recommended.[9]

  • Diet Preparation:

    • Prepare a basal diet that is nutritionally complete.

    • This compound is mixed into the diet at various concentrations (e.g., 100, 300, and 600 ppm have been used in some studies).[10] The compound should be thoroughly and evenly mixed to ensure uniform dosage.

    • A control group receives the basal diet without the test compound.

  • Administration: Provide the prepared diets to the respective groups of animals ad libitum for a period of 60 weeks or longer.[10]

  • Observation:

    • Monitor the animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.

  • Termination and Necropsy:

    • The study is typically terminated after 18-24 months.

    • Conduct a full necropsy on all animals, including those that die or are euthanized during the study.

    • Collect all organs and tissues and preserve them in 10% neutral buffered formalin.

  • Histopathology:

    • Process the preserved tissues for histopathological examination.

    • A veterinary pathologist should examine all tissues from the control and high-dose groups. Tissues from the lower dose groups showing gross lesions should also be examined.

    • Identify, classify, and record all neoplastic and non-neoplastic lesions.

In Vitro Metabolism Study Using Liver Microsomes

This protocol is for investigating the metabolism of this compound using liver microsomes, which contain a high concentration of CYP enzymes.

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse).

    • This compound stock solution (e.g., in DMSO).

    • NADPH regenerating system.

    • Phosphate (B84403) buffer (pH 7.4).

    • Quenching solution (e.g., acetonitrile).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent compound and its metabolites.

    • Metabolite identification can be aided by comparing the mass spectra to known standards or by high-resolution mass spectrometry for formula determination.

Analysis of DNA Adducts

This protocol describes a general method for the detection and quantification of this compound-DNA adducts in tissues from exposed animals.

  • DNA Isolation: Isolate genomic DNA from the target tissue (e.g., liver) of animals exposed to this compound using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to individual deoxynucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Enrichment (Optional): If adduct levels are low, an enrichment step such as solid-phase extraction may be necessary.

  • LC-MS/MS Analysis:

    • Analyze the hydrolyzed DNA sample by LC-MS/MS.

    • Use a stable isotope-labeled internal standard of the target adduct (e.g., ¹³C- or ¹⁵N-labeled N-(deoxyguanosin-8-yl)-4-aminoazobenzene) for accurate quantification.

    • Operate the mass spectrometer in selected reaction monitoring (SRM) mode to detect the specific parent-to-daughter ion transition for the adduct and the internal standard.[6]

  • Quantification: Calculate the amount of the DNA adduct relative to the amount of normal deoxynucleosides (e.g., deoxyguanosine), typically expressed as adducts per 10⁸ nucleotides.

References

An In-depth Technical Guide to the Isomers of 4-Aminoazobenzene and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoazobenzene (B166484) (AAB) is a versatile molecule with significant research interest owing to its photochromic properties, which are governed by the reversible isomerization between its trans and cis forms. This technical guide provides a comprehensive overview of the isomers of this compound, with a detailed focus on their relative stability. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development by consolidating quantitative stability data, detailing experimental protocols for isomerization studies, and elucidating the primary biological pathway associated with this compound.

Isomers of this compound

This compound primarily exists as two geometric isomers: trans-4-aminoazobenzene (E-isomer) and cis-4-aminoazobenzene (Z-isomer). The isomerization involves the rotation around the central nitrogen-nitrogen double bond (N=N).

  • trans-4-Aminoazobenzene: This isomer is thermodynamically more stable due to its linear and more planar structure, which minimizes steric hindrance between the two phenyl rings. It is the predominant form in the dark at thermal equilibrium.

  • cis-4-Aminoazobenzene: This isomer is sterically hindered and less stable than the trans form. It can be generated by irradiating a solution of the trans-isomer with UV light. The reverse isomerization to the more stable trans form can occur thermally in the dark or by irradiation with visible light.[1]

The isomerization process is accompanied by significant changes in the molecule's physical and chemical properties, including its absorption spectrum, dipole moment, and geometry. These changes are the basis for its application in molecular switches, optical data storage, and other photoresponsive materials.

Stability of this compound Isomers

The stability of the cis and trans isomers of this compound is a critical factor in determining their behavior and potential applications. The relative stability is influenced by factors such as solvent polarity and temperature. The thermal cis-to-trans isomerization is a spontaneous process driven by the higher thermodynamic stability of the trans isomer.[1]

The rate of this thermal isomerization is highly dependent on the polarity of the solvent. In contrast to the parent azobenzene, where the rate of thermal isomerization is largely independent of solvent polarity, this compound exhibits accelerated isomerization rates in polar solvents.[2][3] This is attributed to a change in the isomerization mechanism from an inversion pathway in nonpolar media to a rotational pathway in polar media.[1] The rotational pathway involves a more polar transition state that is stabilized by polar solvents, thus lowering the activation energy barrier.[4][5]

Table 1: Activation Energies for Thermal cis-to-trans Isomerization of this compound and a Derivative in Various Solvents

CompoundSolventRelative PolarityActivation Energy (Ea) (kJ/mol)Reference
4-Anilino-4'-nitroazobenzeneCyclohexane0.00673.5 ± 1.5[4]
4-Anilino-4'-nitroazobenzeneBenzene (B151609)0.11171.0 ± 1.5[4]
4-Anilino-4'-nitroazobenzeneTetrahydrofuran (THF)0.20762.6 ± 0.7[4]
4-Anilino-4'-nitroazobenzeneAcetone0.35556.7 ± 0.9[4]
4-Anilino-4'-nitroazobenzene3-Pentanol0.46349.7 ± 1.2[4]
4-Dimethylaminoazobenzene carboxylic acidEthyl acetate-49.2[6]

Note: Data for the parent this compound was not explicitly found in a consolidated table; the provided data for derivatives illustrates the trend of decreasing activation energy with increasing solvent polarity.

Experimental Protocols

Synthesis of this compound (Aniline Yellow)

This protocol describes a common method for the synthesis of this compound.[7][8]

Materials:

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water.

    • Cool the solution to 5°C in an ice bath.

    • Slowly add a solution of 4 g of sodium nitrite in 20 ml of water with constant stirring to form benzene diazonium chloride.

  • Coupling Reaction:

    • In a separate flask, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline and add 5 g of solid aniline hydrochloride.

    • Warm the mixture to 40-50°C for approximately 1 hour.

    • Slowly add the previously prepared benzene diazonium chloride solution to the aniline solution with constant stirring.

  • Isolation and Purification:

    • Pour the reaction mixture into an excess of very dilute acetic acid. The this compound base will precipitate.

    • Filter the yellow precipitate using a Buchner funnel and wash it with water.

    • For further purification, the crude product can be recrystallized from dilute alcohol or carbon tetrachloride.

Monitoring Isomerization by UV-Vis Spectroscopy

This protocol outlines the procedure for monitoring the photo- and thermal isomerization of this compound using UV-Vis spectroscopy.[9][10][11]

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., >420 nm)

  • Temperature controller for the cuvette holder

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., acetonitrile, ethanol). The concentration should be adjusted to have a maximum absorbance of the trans-isomer in the range of 1-1.5.

  • trans-to-cis Photoisomerization:

    • Record the initial UV-Vis spectrum of the solution (this represents the thermally stable trans-isomer).

    • Irradiate the sample in the quartz cuvette with a UV lamp (e.g., 365 nm) for a set period.

    • Periodically record the UV-Vis spectrum. A decrease in the absorbance of the π-π* transition band (around 380-400 nm) and an increase in the n-π* transition band (around 450-500 nm) indicates the formation of the cis-isomer.

    • Continue irradiation until a photostationary state is reached (no further significant changes in the spectrum are observed).

  • cis-to-trans Thermal Isomerization (Thermal Back-Reaction):

    • After reaching the photostationary state rich in the cis-isomer, place the cuvette in the dark in a temperature-controlled holder.

    • Record the UV-Vis spectrum at regular time intervals. The increase in the absorbance of the π-π* band and the decrease in the n-π* band correspond to the thermal relaxation back to the trans-isomer.

    • The kinetics of this process can be analyzed to determine the rate constant and activation energy of the thermal isomerization.

In situ Monitoring of Photoisomerization by NMR Spectroscopy

This protocol describes the use of NMR spectroscopy with in situ irradiation to monitor the photoisomerization of this compound.[12][13]

Equipment:

  • NMR Spectrometer

  • NMR tube

  • In situ photo-irradiation setup for NMR (e.g., fiber-optic based or NMRtorch)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent and place it in an NMR tube.

  • Initial Spectrum: Record a ¹H NMR spectrum of the sample in the dark. This will show the characteristic signals of the trans-isomer. For example, the amine protons of the trans-isomer appear at a specific chemical shift (e.g., ~6.10 ppm).[13]

  • In situ Irradiation: Irradiate the sample inside the NMR spectrometer with a light source (e.g., blue light).

  • Spectral Monitoring: Acquire ¹H NMR spectra at different time points during irradiation. The appearance of new signals corresponding to the cis-isomer will be observed (e.g., amine protons at ~5.76 ppm).[13]

  • Kinetic Analysis: The relative integrals of the signals for the trans and cis isomers can be used to determine the percentage of each isomer at different time points, allowing for the study of the photoisomerization kinetics.[13]

Biological Signaling Pathway: Metabolic Activation and Carcinogenicity

While this compound is not known to interact with specific signaling pathways in the manner of a typical drug molecule, it is a well-documented pro-carcinogen. Its primary biological "signaling" is a toxico-pathological pathway involving metabolic activation to a reactive species that can damage DNA, leading to mutations and potentially cancer.

The metabolic activation of this compound primarily occurs in the liver, mediated by cytochrome P450 enzymes.[14] The key steps in this pathway are:

  • N-hydroxylation: The amino group of this compound is hydroxylated to form N-hydroxy-4-aminoazobenzene. This is a critical activation step.

  • Esterification: The N-hydroxy metabolite can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive electrophilic species, such as an N-sulfonyloxy or N-acetoxy ester.

  • DNA Adduct Formation: This reactive electrophile can then covalently bind to nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts.[15][16] The formation of these adducts can lead to errors in DNA replication and transcription, resulting in mutations.

  • Tumor Initiation: If these mutations occur in critical genes that regulate cell growth and division (e.g., proto-oncogenes or tumor suppressor genes), they can lead to the initiation of cancer.

It is important to note that the N-methylated derivatives of this compound, such as N-methyl-4-aminoazobenzene (MAB) and N,N-dimethyl-4-aminoazobenzene (DAB), are often more potent carcinogens.[17]

Visualizations

Caption: cis-trans photoisomerization of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_isomerization Isomerization Study cluster_analysis Analysis Aniline Aniline Diazotization Diazotization Aniline->Diazotization Coupling Coupling Diazotization->Coupling AAB This compound Coupling->AAB UV_Irradiation UV Irradiation (trans -> cis) AAB->UV_Irradiation Thermal_Relaxation Thermal Relaxation (cis -> trans) UV_Irradiation->Thermal_Relaxation UV_Vis UV-Vis Spectroscopy UV_Irradiation->UV_Vis NMR NMR Spectroscopy UV_Irradiation->NMR Thermal_Relaxation->UV_Vis

Caption: Experimental workflow for synthesis and analysis.

MetabolicActivation AAB This compound N_hydroxy_AAB N-hydroxy-4-aminoazobenzene AAB->N_hydroxy_AAB Cytochrome P450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-sulfonyloxy) N_hydroxy_AAB->Reactive_Ester Esterification DNA_Adduct DNA Adduct Reactive_Ester->DNA_Adduct Covalent Binding DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Replication Error Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of this compound.

References

The Core Mechanism of 4-Aminoazobenzene Photoisomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoazobenzene (4-AAB), a derivative of the archetypal photoswitchable molecule azobenzene (B91143), has garnered significant interest within the scientific community. Its ability to undergo reversible isomerization between its trans and cis forms upon light irradiation makes it a valuable component in the design of photosensitive materials, molecular machines, and photopharmacology. Understanding the intricate details of its photoisomerization mechanism is paramount for the rational design and optimization of these applications. This technical guide provides an in-depth exploration of the core photoisomerization mechanism of 4-AAB, detailing the underlying photophysical processes, experimental methodologies for its study, and key quantitative parameters.

Core Photoisomerization Mechanism

The photoisomerization of 4-AAB from its thermodynamically more stable trans isomer to the metastable cis isomer is initiated by the absorption of a photon, typically in the UV-Vis region. This process populates higher electronic excited states, from which the molecule undergoes a series of rapid non-radiative transitions and structural rearrangements. Two primary mechanistic pathways have been proposed for the photoisomerization of azobenzene derivatives: rotation and inversion .

Computational studies utilizing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods suggest that the photoisomerization of 4-AAB on the first singlet excited state (S1) predominantly follows a rotational pathway . This involves a twisting motion around the central N=N double bond. In contrast, the thermal cis-to-trans back-isomerization in the ground state (S0) is believed to proceed mainly through an inversion mechanism , which involves a planar transition state where one of the nitrogen atoms becomes sp-hybridized.[1]

The ultrafast excited-state dynamics of trans-4-AAB have been elucidated using femtosecond transient absorption spectroscopy. Upon excitation to the S2 state, the molecule undergoes rapid internal conversion to the S1 state in the femtosecond timescale. From the S1 state, it can either decay back to the trans-S0 state or proceed through a conical intersection to the cis-S0 state.[2][3] The efficiency of this isomerization process is quantified by the photoisomerization quantum yield.

The solvent environment plays a crucial role in the isomerization dynamics, particularly for the thermal back-reaction. The rate of thermal cis-to-trans isomerization of 4-AAB is highly dependent on solvent polarity, with polar solvents accelerating the process. This is attributed to the stabilization of a more polar transition state, suggesting a deviation from a pure inversion pathway towards a more rotational character in polar media.[4][5][6]

Signaling Pathway of Photoisomerization

Photoisomerization_Pathway cluster_trans trans-4-AAB cluster_cis cis-4-AAB cluster_TS Transition/Intermediate States trans_S0 S0 (Ground State) trans_S2 S2 (π-π) trans_S0->trans_S2 hν (UV-Vis) trans_S1 S1 (n-π) CI S1/S0 Conical Intersection trans_S1->CI Rotation (~0.7 ps) trans_S2->trans_S1 Internal Conversion (~70 fs) cis_S0 S0 (Ground State) TS_thermal Inversion TS (S0) cis_S0->TS_thermal Δ (Thermal) CI->trans_S0 Internal Conversion CI->cis_S0 Isomerization TS_thermal->trans_S0 Thermal Back-Isomerization

Caption: Photoisomerization and thermal relaxation pathways of this compound.

Quantitative Data

The efficiency and kinetics of the photoisomerization and thermal back-isomerization processes are described by several key quantitative parameters.

ParameterValueSolventTechnique
S2 State Lifetime ~70 fsEthanolFemtosecond Transient Absorption
S1 State Lifetime ~0.7 psEthanolFemtosecond Transient Absorption
Vibrational Cooling (cis) ~4 psEthanolFemtosecond Transient Absorption
Vibrational Cooling (trans) ~13 psEthanolFemtosecond Transient Absorption
Intersystem Crossing (S2 -> T4) ~480 psEthanolFemtosecond Transient Absorption
Intersystem Crossing (S1 -> T2) ~180 psEthanolFemtosecond Transient Absorption
Thermal Isomerization Activation Energy Varies with polarityVariousUV-Vis Spectroscopy

Note: The photoisomerization quantum yield of 4-AAB is generally higher than that of unsubstituted azobenzene and is influenced by the excitation wavelength and solvent.

Experimental Protocols

Femtosecond Transient Absorption Spectroscopy

This technique is instrumental in resolving the ultrafast dynamics of excited states.

Methodology:

  • Sample Preparation: A dilute solution of 4-AAB in the solvent of interest is prepared in a quartz cuvette. The concentration is adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength.

  • Experimental Setup: A femtosecond laser system is used to generate both the pump and probe pulses. The output of the laser is split into two beams. The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., 400 nm). The probe beam is focused onto a nonlinear crystal (e.g., CaF2) to generate a white-light continuum.

  • Data Acquisition: The pump pulse excites the sample, and the time-delayed probe pulse passes through the excited volume. The change in absorbance of the probe light is measured as a function of the delay time between the pump and probe pulses. This is achieved by varying the optical path length of the pump beam using a motorized delay stage.

  • Data Analysis: The transient absorption spectra are collected at various delay times to construct a time-resolved spectral map. Kinetic traces at specific wavelengths are then analyzed by fitting to exponential decay functions to extract the lifetimes of the transient species.

TAS_Workflow cluster_setup Experimental Setup cluster_process Data Acquisition & Analysis Laser Femtosecond Laser Splitter Beam Splitter Laser->Splitter OPA Optical Parametric Amplifier (Pump) Splitter->OPA Pump Beam WLG White Light Generation (Probe) Splitter->WLG Probe Beam Delay Motorized Delay Stage OPA->Delay Sample Sample Cuvette WLG->Sample Delay->Sample Detector Spectrometer/Detector Sample->Detector Acquire Measure ΔA vs. Delay Time Detector->Acquire Analyze Kinetic Fitting & Spectral Analysis Acquire->Analyze Results Excited State Lifetimes Analyze->Results

Caption: Workflow for femtosecond transient absorption spectroscopy.

In-situ NMR Spectroscopy for Photoisomerization Monitoring

NMR spectroscopy allows for the real-time monitoring of the changes in the concentrations of the trans and cis isomers during photoirradiation.

Methodology:

  • Sample Preparation: A solution of 4-AAB is prepared in a deuterated solvent in a standard NMR tube.

  • Experimental Setup: The NMR tube is placed inside the NMR spectrometer. A light source (e.g., a laser or a high-power LED) is coupled to an optical fiber, which is guided into the NMR probe to irradiate the sample directly.

  • Data Acquisition: A series of ¹H NMR spectra are acquired over time while the sample is being irradiated. The progress of the photoisomerization is monitored by observing the appearance and disappearance of the characteristic signals of the trans and cis isomers.

  • Data Analysis: The relative concentrations of the two isomers at different time points are determined by integrating the respective NMR signals. This allows for the determination of the photostationary state and the kinetics of the photoisomerization.

NMR_Workflow cluster_setup Experimental Setup cluster_process Data Acquisition & Analysis LightSource Light Source (Laser/LED) Fiber Optical Fiber LightSource->Fiber NMR_Tube NMR Tube with Sample Fiber->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Irradiate In-situ Irradiation NMR_Spec->Irradiate Acquire Acquire 1H NMR Spectra over Time Irradiate->Acquire Analyze Integrate Isomer Signals Acquire->Analyze Results Kinetics & Photostationary State Analyze->Results

Caption: Workflow for in-situ NMR monitoring of photoisomerization.

Conclusion

The photoisomerization of this compound is a complex process governed by ultrafast excited-state dynamics and influenced by the surrounding environment. A comprehensive understanding of its core mechanism, facilitated by advanced experimental and computational techniques, is essential for harnessing its full potential in various technological applications. This guide provides a foundational understanding for researchers and professionals aiming to utilize and engineer 4-AAB and other azobenzene-based molecular photoswitches.

References

The Dawn of Synthetic Color: Early Research on 4-Aminoazobenzene as a Dye

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the foundational chemistry and initial investigations of the first azo dye, 4-Aminoazobenzene.

The mid-19th century marked a revolutionary period in chemistry, as the burgeoning field of organic synthesis began to unlock a vibrant palette of colors previously accessible only through natural sources. At the forefront of this chromatic revolution was the discovery of azo dyes, a versatile and commercially significant class of compounds that owe their existence to the pioneering work of German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a fundamental process that enabled the synthesis of a vast array of new dyes.[1][2][3] This breakthrough paved the way for the creation of the very first azo dye, this compound, also known as Aniline (B41778) Yellow, by C. Mene in 1861.[4][5] This technical guide delves into the early research on this compound, detailing its synthesis, properties, and the experimental protocols that laid the groundwork for the modern dye industry.

From Aniline to a Yellow Hue: The Synthesis of this compound

The synthesis of this compound is a classic example of a diazo coupling reaction, a process that remains a cornerstone of aromatic chemistry.[6][7][8] The overall process involves two key stages: the diazotization of aniline to form a diazonium salt, followed by the coupling of this salt with another molecule of aniline.[9][10]

Experimental Protocol: Synthesis of this compound (Aniline Yellow)

This protocol is a composite of early methodologies described in the historical and chemical literature.[9][11][12]

Materials:

  • Aniline (C₆H₅NH₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Ice

  • Water (H₂O)

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.[9][11]

    • Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice bath.[5][11] This low temperature is crucial as aryl diazonium salts are unstable at higher temperatures.[1]

    • Slowly add a cold aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the low temperature and stirring continuously.[9][11] The reaction between nitrous acid (formed in situ from NaNO₂ and HCl) and the primary aromatic amine (aniline) yields the benzene (B151609) diazonium chloride salt.[1]

  • Coupling Reaction:

    • In a separate beaker, prepare a solution of aniline in hydrochloric acid.

    • Slowly add the freshly prepared, cold benzene diazonium chloride solution to the aniline solution with vigorous stirring.[7]

    • A yellow precipitate of this compound will form.[5] The diazonium ion acts as an electrophile and attacks the electron-rich para-position of the second aniline molecule.[6][13]

  • Isolation and Purification:

    • Allow the reaction mixture to stand to ensure complete precipitation.

    • Filter the crude this compound precipitate and wash it with cold water to remove any unreacted starting materials and salts.

    • The product can be further purified by recrystallization.

The following diagram illustrates the workflow for the synthesis of this compound:

Synthesis_of_4_Aminoazobenzene cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification Aniline_HCl Aniline + Conc. HCl + H₂O Ice_Bath Cool to 0-5 °C Aniline_HCl->Ice_Bath Diazonium_Salt Benzene Diazonium Chloride Solution Ice_Bath->Diazonium_Salt NaNO2_sol Cold NaNO₂ Solution NaNO2_sol->Diazonium_Salt Reaction_Vessel Reaction & Precipitation Diazonium_Salt->Reaction_Vessel Aniline_sol Aniline Solution Aniline_sol->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties of Early this compound

The initial characterization of this compound was primarily based on its physical and basic chemical properties.

PropertyDescription
Appearance Orange to yellow powder or needles.[4][14]
Common Name Aniline Yellow.[4][15]
Solubility Insoluble in water, but soluble in oil and ethanol.[5][16]
Melting Point 123-126 °C.[9][16]
Chemical Formula C₁₂H₁₁N₃.[17]
Molecular Weight 197.24 g/mol .[17]

The Underlying Chemistry: Reaction Mechanism

The formation of this compound proceeds through an electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_step1 Step 1: Formation of Diazonium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Aniline Aniline Diazonium_Ion Benzene Diazonium Ion Aniline->Diazonium_Ion + Nitrous_Acid Nitrous Acid (from NaNO₂ + HCl) Nitrous_Acid->Diazonium_Ion + Intermediate Sigma Complex (Intermediate) Diazonium_Ion->Intermediate Electrophilic Attack on para-position Second_Aniline Aniline (Nucleophile) Second_Aniline->Intermediate + Proton_Loss Loss of a Proton (H⁺) Intermediate->Proton_Loss Final_Product This compound Proton_Loss->Final_Product

Caption: Logical steps in the synthesis of this compound.

Early Applications and Significance

Initially, this compound had limited industrial use as a dye because it was not water-soluble.[5] However, its discovery was a landmark achievement that opened the door to the development of a vast range of azo dyes with varying colors and properties. These new dyes would go on to revolutionize the textile industry.[2] this compound itself found niche applications in microscopy for vital staining and in pyrotechnics.[4] It also served as a crucial intermediate in the synthesis of other dyes.[4][15]

Conclusion

The early research into this compound, born from the groundbreaking discovery of the diazotization reaction, represents a pivotal moment in the history of synthetic chemistry. While its initial applications were modest, the principles established through its synthesis and characterization laid the foundation for the development of the entire class of azo dyes, which continue to be of immense industrial importance. For modern researchers, understanding this early work provides not only a historical perspective but also a fundamental appreciation for the elegant and powerful chemistry of aromatic compounds.

References

The Pivotal Role of 4-Aminoazobenzene in the Genesis of Azo Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of 4-Aminoazobenzene (B166484), the first synthetic azo dye, detailing its historical significance, synthesis, and foundational role in the development of azo chemistry. It includes detailed experimental protocols, quantitative data, and pathway visualizations crucial for understanding its impact on science and industry.

Introduction: The Dawn of Synthetic Color

The history of dyeing is broadly divided into two eras: the pre-aniline period, which relied on natural colorants from plants and animals, and the post-aniline period, which began with William Henry Perkin's accidental synthesis of Mauveine in 1856. This event ignited the synthetic dye industry. A few years later, in 1858, the German chemist Johann Peter Griess made a discovery that would prove to be one of the most significant in the history of dyestuffs: the diazotization reaction.[1][2] This reaction, which converts primary aromatic amines into highly reactive diazonium salts, became the cornerstone of azo dye chemistry.

The first practical application of Griess's discovery in dye synthesis was the creation of this compound, also known as Aniline (B41778) Yellow.[3][4] First produced in 1861 by C. Mene and commercialized in 1864, it holds the distinction of being the first azo dye.[4][5] Though its own use as a direct dye was limited by its sensitivity to acids, its discovery was a landmark event.[3][6] It established the fundamental chemical process—azo coupling—that would be used to generate thousands of different colors. This compound served as a crucial intermediate, a chemical building block for a vast new family of synthetic dyes that would revolutionize the textile, printing, and pigment industries.[3][7] This guide explores the central role of this foundational molecule in the history of azo compounds.

Key Azo Compound Data

The discovery of this compound was quickly followed by the synthesis of other important early azo dyes. The properties of these pioneering compounds are summarized below for comparison.

Compound Common Name(s) Year of Discovery Discoverer(s) Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
This compound Aniline Yellow, Solvent Yellow 11861C. MeneC₁₂H₁₁N₃197.24123–126Orange to yellow crystalline powder[3][4][8][9]
Bismarck Brown Y Basic Brown 1, Manchester Brown1863Carl Alexander von MartiusC₁₈H₁₈N₈ (idealized)419.31 (as ·2HCl)---Brown powder[10][11][12]
Chrysoidine Y Basic Orange 2, Solvent Orange 31875H. Caro / O.N. WittC₁₂H₁₃ClN₄248.71---Yellowish-orange powder[13][14][15]

Historical Experimental Protocols

The synthesis of these early azo dyes relied on the foundational diazotization and azo coupling reactions. The methodologies, though refined over time, remain conceptually the same.

Synthesis of this compound (Aniline Yellow)

The historical synthesis of this compound is a two-stage process involving the formation of an intermediate, diazoaminobenzene (B94817), which then undergoes a molecular rearrangement. This method highlights the early techniques used to control the reaction between the diazonium salt and the excess aniline present.

Principle: Aniline is diazotized in a minimally acidic solution. The resulting benzenediazonium (B1195382) salt immediately couples with the abundant free aniline to form diazoaminobenzene. This intermediate is then rearranged in the presence of an acid catalyst to the more stable isomer, this compound.[6][16][17]

Methodology:

  • Diazotization and Intermediate Formation:

    • Dissolve 4.5 mL of aniline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water in a beaker. Ensure complete dissolution.[6]

    • Cool the resulting aniline hydrochloride solution to below 5°C in an ice bath.[6]

    • Separately, prepare a solution of 4 g of sodium nitrite (B80452) in 20 mL of water.

    • Slowly add the sodium nitrite solution to the cold aniline hydrochloride solution with constant stirring, maintaining the temperature below 5°C. This forms the benzenediazonium chloride, which immediately reacts with excess aniline to precipitate yellow diazoaminobenzene.

  • Rearrangement to this compound:

    • Filter the crude diazoaminobenzene precipitate and wash it with cold water.

    • Prepare a solution of 10 g of the powdered diazoaminobenzene in 20 g of aniline.[17]

    • Add 5 g of solid aniline hydrochloride to this mixture. The aniline hydrochloride acts as the acid catalyst for the rearrangement.[17]

    • Warm the mixture to 40-50°C for approximately 1 hour, or until a sample no longer evolves nitrogen gas when warmed with alcohol and hydrochloric acid (indicating the consumption of the diazoamino intermediate).[17][18]

  • Isolation and Purification:

    • Pour the reaction mixture into a large volume of dilute acetic acid. The this compound base will separate as a solid.[17]

    • Filter the crude product and wash it with water.

    • For purification, the crude base can be converted to its hydrochloride salt. Boil the product in approximately 2 liters of water and carefully add hydrochloric acid until the solution turns bluish-red and deposits steel-blue needles of this compound hydrochloride upon cooling.[17]

    • To recover the free base, boil the hydrochloride salt with ethanol (B145695) and add concentrated ammonia (B1221849) dropwise until the solution color changes to light brown. Cautiously add water to precipitate the purified this compound as small yellow crystals. Recrystallize from dilute alcohol if necessary.[17]

Synthesis of Chrysoidine

Chrysoidine was a commercially successful early azo dye for wool, synthesized by coupling diazotized aniline to m-phenylenediamine (B132917).[13][14]

Principle: Aniline is first converted to benzenediazonium chloride via diazotization. This electrophilic diazonium salt then attacks the electron-rich aromatic ring of m-phenylenediamine in an electrophilic aromatic substitution reaction to form the azo compound.

Methodology:

  • Diazotization of Aniline:

    • Prepare benzenediazonium chloride as described in step 1.1 of the this compound synthesis.

  • Coupling Reaction:

    • Prepare a solution of m-phenylenediamine in water.

    • Slowly add the cold benzenediazonium chloride solution to the m-phenylenediamine solution with constant stirring.

    • The coupling reaction occurs, leading to the formation of a yellowish-orange precipitate of Chrysoidine.

  • Isolation:

    • Filter the precipitate, wash with water, and dry.

Synthesis of Bismarck Brown

Bismarck Brown was one of the first successful disazo dyes (containing two azo groups).[13] Its synthesis is remarkably straightforward as the reactant, m-phenylenediamine, serves as both the diazonium component and the coupling partner.[10][12]

Principle: Both amino groups of m-phenylenediamine are diazotized. The resulting bis-diazonium ion is highly reactive and couples with two additional molecules of m-phenylenediamine to form the final dye, which is often a mixture of related compounds.[10][12]

Methodology:

  • Double Diazotization and Coupling:

    • Dissolve m-phenylenediamine in an acidic aqueous solution (e.g., with hydrochloric acid).

    • Cool the solution to below 5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (in a 2:1 molar ratio to the diamine) with vigorous stirring.

    • The diazotization of both amino groups occurs, followed by the spontaneous coupling of the resulting bis-diazonium salt with unreacted m-phenylenediamine present in the mixture.

  • Isolation:

    • A brown precipitate of Bismarck Brown forms. The reaction mixture may be warmed slightly to ensure completion.

    • The dye is then isolated by filtration, washed, and dried.

Visualizing Historical Azo Chemistry

Graphviz diagrams are used to illustrate the key processes and relationships in the history of this compound.

Synthesis_Workflow reactant reactant reagent reagent intermediate intermediate product product Aniline1 Aniline BDC Benzenediazonium Chloride Aniline1->BDC Diazotization NaNO2_HCl NaNO2 / HCl (< 5°C) Diazoamino Diazoaminobenzene (Intermediate) BDC->Diazoamino Aniline2 Aniline (excess) AAB This compound (Final Product) Diazoamino->AAB Rearrangement Aniline_HCl Aniline·HCl (Catalyst, 40-50°C)

Caption: Synthesis workflow for this compound from aniline.

Azo_Dye_Timeline cluster_timeline 1858 1858 Peter Griess Discovers Diazotization 1861 1861 C. Mene This compound (Aniline Yellow) 1863 1863 C. A. von Martius Bismarck Brown 1875 1875 Caro / Witt Chrysoidine Metabolic_Activation parent parent metabolite metabolite target target AAB This compound (Procarcinogen) N_OH_AAB N-hydroxy-4-aminoazobenzene (Proximate Carcinogen) AAB->N_OH_AAB Metabolic Activation (e.g., Cytochrome P450) Adducts DNA Adducts N_OH_AAB->Adducts Further Modification & Reaction with Guanine DNA DNA Mutation Mutation Adducts->Mutation Cancer Cancer Mutation->Cancer

References

Theoretical calculations of 4-Aminoazobenzene electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations of 4-Aminoazobenzene's Electronic Structure

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the electronic structure of This compound (B166484). It is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the properties and applications of azo dyes.

Introduction to this compound

This compound (4-AAB), also known as Aniline (B41778) Yellow, is a significant organic compound characterized by a central azo group (-N=N-) connecting two phenyl rings, one of which is substituted with an amino group (-NH2).[1] This "push-pull" electronic structure, with the amino group acting as an electron donor and the azo group as an electron acceptor, is responsible for its characteristic color and rich photochemistry. Azo dyes are widely used in industrial processes, including as colorants for textiles, inks, and pigments.[2][3] The ability of the azo bond to undergo reversible trans-cis photoisomerization upon light irradiation makes 4-AAB and its derivatives promising candidates for molecular switches, optical data storage, and photosensitive drug delivery systems.[4]

Understanding the electronic structure of 4-AAB is paramount to predicting and tuning its properties for these advanced applications. Theoretical calculations, particularly those based on quantum chemistry, provide profound insights into molecular geometry, orbital energies, and electronic transitions that govern its behavior.

Theoretical Methodologies for Electronic Structure Calculation

The electronic properties of this compound are predominantly studied using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a balance between computational cost and accuracy for medium-sized molecules.

  • Density Functional Theory (DFT): DFT is the workhorse for determining the ground-state properties of molecules. It is used to optimize the molecular geometry of the trans (E) and cis (Z) isomers, calculate vibrational frequencies, and determine the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and electronic absorption properties. Commonly used functionals for azobenzene (B91143) systems include the hybrid functional B3LYP and PBE1PBE, paired with Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p).[4][5][6]

  • Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict the UV-Visible absorption spectrum, TD-DFT is the most common method.[4][7][8] By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can simulate the electronic spectrum, allowing for the assignment of absorption bands to specific electronic transitions, such as the characteristic n → π* and π → π* transitions of the azo group.[4]

  • Solvation Models: The electronic properties of 4-AAB are sensitive to the solvent environment.[9][10] Therefore, theoretical calculations often incorporate a solvent model to provide more realistic results. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is frequently used to simulate the effect of solvents like chloroform, DMF, or ethanol.[4]

Data Presentation: Calculated Electronic Properties

The following table summarizes representative quantitative data for this compound and its derivatives derived from theoretical studies. These values are crucial for understanding the molecule's photoresponse.

Molecule/IsomerComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)λmax (nm) (Transition)Oscillator Strength (f)SolventReference
4-AAB derivative (trans)PBE1PBE/6-31+G --2.91542 (π–π*)> 0.1-[4]
4-AAB derivative (cis)PBE1PBE/6-31+G--2.69528 (π–π*)> 0.1-[4]
4-AAB on SWCNTB3LYP/6-311+G**-----Gas/Aqueous[5]
Azobenzene derivativesTD//B3LYP/cc-pVDZ---VariesVaries-[6]
4-hydroxyazobenzene (trans)B3LYP/6-31++G(d,p)------[11]

Note: Specific HOMO/LUMO energy values are highly dependent on the functional, basis set, and reference potential. The HOMO-LUMO gap and λmax are generally more transferable for comparison.

Experimental Protocols

A common method for synthesizing this compound involves the rearrangement of diazoaminobenzene (B94817) in the presence of an acid catalyst.[12]

Materials:

  • Diazoaminobenzene

  • Aniline

  • Aniline hydrochloride

  • Dilute acetic acid

  • Ethanol

  • Concentrated ammonia (B1221849)

Procedure:

  • Dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.

  • Add 5 g of solid aniline hydrochloride to the mixture.

  • Warm the mixture to 40-50°C for approximately 1 hour, or until a sample warmed with alcohol and hydrochloric acid no longer evolves nitrogen gas.[12]

  • Pour the reaction mixture into an excess of very dilute acetic acid. The this compound base will separate and solidify.

  • Filter the solid product and wash it thoroughly with water.[12]

  • For purification, boil the crude product in approximately 2 liters of water. Carefully add hydrochloric acid until a sample of the solution deposits blue crystals of the hydrochloride salt upon cooling.

  • Filter the hot solution. Upon cooling, the hydrochloride of this compound separates as steel-blue needles.[12]

  • To obtain the free base, boil the hydrochloride salt with twice its weight in alcohol. Add concentrated ammonia dropwise until the solution turns light brown.

  • Cautiously add water to precipitate the this compound base as small yellow crystals. The product can be recrystallized from dilute alcohol.[12]

This protocol outlines the standard procedure for measuring the electronic absorption spectrum of this compound to determine its maximum absorption wavelength (λmax).[9][10]

Materials & Equipment:

  • Synthesized this compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)[10]

  • Volumetric flasks and pipettes

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent.

  • From the stock solution, prepare a series of dilute solutions (typically in the micromolar concentration range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

  • Set the desired wavelength range for the scan (e.g., 200-600 nm for 4-AAB).[10][13]

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference holder of the spectrophotometer.

  • Rinse a second cuvette with the sample solution before filling it. Place it in the sample holder.

  • Run a baseline correction using the solvent-filled cuvette.

  • Record the absorption spectrum of the sample solution. The resulting plot will show absorbance as a function of wavelength.

  • Identify the wavelength at which the maximum absorbance occurs (λmax). This corresponds to the energy of the most intense electronic transition.

Visualization of Theoretical Concepts

The following diagram illustrates the typical workflow for the theoretical investigation of this compound's electronic structure.

G Computational Workflow for 4-AAB Electronic Structure cluster_input 1. Input Preparation cluster_ground_state 2. Ground State Calculations (DFT) cluster_excited_state 3. Excited State Calculations (TD-DFT) cluster_output 4. Analysis & Comparison A Define Molecular Structure (trans & cis isomers) B Geometry Optimization A->B B3LYP/6-31+G(d,p) + PCM (Solvent) C Frequency Calculation (Confirm Minimum Energy) B->C E Calculate Vertical Excitation Energies & Oscillator Strengths B->E TD-DFT D Calculate Ground State Properties (HOMO/LUMO, Dipole Moment) C->D F Simulate UV-Vis Spectrum E->F G Compare with Experimental Data F->G

Caption: A flowchart of the computational protocol for 4-AAB analysis.

This diagram illustrates the primary electronic transitions responsible for the characteristic absorption bands of this compound.

G cluster_levels Simplified Molecular Orbital Diagram lumo LUMO (π*) homo HOMO (π) homo->lumo π -> π* (UV/Visible Region, Strong) n_orbital n (lone pair) n_orbital->lumo n -> π* (Visible Region, Weak)

Caption: Key electronic transitions in this compound.

Conclusion

The combination of theoretical calculations using DFT and TD-DFT with experimental synthesis and spectroscopic characterization provides a powerful framework for understanding the electronic structure of this compound. Computational models can accurately predict the geometries, orbital energies, and absorption spectra of both trans and cis isomers.[4][6] This synergy is essential for the rational design of new azobenzene-based materials with tailored photochromic properties, paving the way for innovations in fields ranging from targeted drug delivery to high-density optical data storage.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoazobenzene from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoazobenzene (B166484), also known as para-aminoazobenzene or Aniline (B41778) Yellow, is the simplest of the amino azo dyes. It is a significant intermediate in the synthesis of various other dyes and pigments.[1][2] The synthesis from aniline is a classic example of diazotization and azo coupling reactions, fundamental processes in organic chemistry.[3][4] This document provides detailed protocols for the synthesis of this compound from aniline, targeting researchers, scientists, and professionals in drug development who may use this compound as a building block or chemical intermediate. The synthesis proceeds in two primary stages: the formation of a diazoamino intermediate (diazoaminobenzene) and its subsequent acid-catalyzed rearrangement to the final product, this compound.[5][6]

Reaction Scheme

The overall synthesis can be summarized in the following three steps:[1][7]

  • Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a benzenediazonium (B1195382) salt.[1][8]

    • C6H5NH2 + NaNO2 + 2HCl → C6H5N2+Cl− + NaCl + 2H2O

  • Coupling: The benzenediazonium salt then couples with another molecule of aniline to form the intermediate, diazoaminobenzene (B94817).[1][3]

    • C6H5N2+Cl− + C6H5NH2 → C6H5N=N-NHC6H5 + HCl

  • Rearrangement: In the presence of an acid catalyst, diazoaminobenzene undergoes an intramolecular rearrangement to form the thermodynamically more stable isomer, this compound.[9][10]

    • C6H5N=N-NHC6H5 → H2NC6H4N=NC6H5

Experimental Protocols

Two primary methods for the synthesis are presented: a traditional two-step protocol involving the isolation of the diazoaminobenzene intermediate, and a one-pot synthesis.

Protocol 1: Two-Step Synthesis via Diazoaminobenzene Intermediate

This method involves the initial synthesis and isolation of diazoaminobenzene, which is then used in a separate step to produce this compound.

Step A: Synthesis of Diazoaminobenzene

This procedure is adapted from established organic syntheses.[11][12]

Materials:

  • Aniline (technical grade)

  • Concentrated Hydrochloric Acid (HCl, sp. gr. 1.18)

  • Sodium Nitrite (NaNO₂), 95%

  • Sodium Acetate (B1210297) (crystalline)

  • Cracked Ice

  • Water

  • Ligroin (b.p. 60–90°C)

Equipment:

  • 5-L flask

  • Mechanical stirrer

  • Dropping funnel

  • Büchner funnel (19-cm)

  • Filter paper

  • Beakers

Procedure:

  • In the 5-L flask equipped with a mechanical stirrer, place 1 kg of cracked ice, 1.5 L of water, 279 g (3.0 moles) of aniline, and 458 g (4.5 moles) of concentrated hydrochloric acid.

  • Start the stirrer and cool the mixture.

  • Prepare a solution of 109 g (1.5 moles) of 95% sodium nitrite in 250 mL of water. Add this solution to the aniline mixture over a period of fifteen minutes, maintaining the temperature below 20°C.

  • Stir the reaction mixture for an additional fifteen minutes.

  • Prepare a solution of 422 g (3.1 moles) of crystalline sodium acetate in 800 mL of water. Add this solution to the reaction mixture over a period of five minutes. A yellow precipitate of diazoaminobenzene will form immediately.[11][12]

  • Continue stirring for forty-five minutes, ensuring the temperature remains below 20°C.

  • Filter the yellow diazoaminobenzene precipitate using the Büchner funnel.

  • Wash the precipitate with 5 L of cold water and suck it as dry as possible.

  • For purification, the crude product can be recrystallized from boiling ligroin (b.p. 60–90°C).[12]

Step B: Rearrangement of Diazoaminobenzene to this compound

This protocol is based on the acid-catalyzed rearrangement of the isolated intermediate.[9][10]

Materials:

  • Diazoaminobenzene (powdered, from Step A)

  • Aniline

  • Aniline Hydrochloride

  • Dilute Acetic Acid

  • Ethanol

  • Ammonia (B1221849) solution (concentrated)

Equipment:

  • Beaker or flask

  • Heating apparatus (water bath)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable flask, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.

  • Add 5 g of solid aniline hydrochloride to the mixture.[9]

  • Warm the mixture to 40-50°C using a water bath and stir for approximately 1 hour.[9] The reaction is complete when a small sample, upon warming with alcohol and hydrochloric acid, no longer evolves nitrogen gas.

  • Pour the reaction mixture into an excess of very dilute acetic acid. The this compound base will separate.

  • Filter the solid product and wash it with water.

  • For purification, the crude product can be recrystallized. Boil the product with approximately 2 L of water and carefully add hydrochloric acid until a sample of the solution deposits blue crystals of the hydrochloride salt upon cooling.[9]

  • To obtain the free base, the isolated hydrochloride salt is boiled with alcohol, and concentrated ammonia is added dropwise until the solution turns light brown. Adding water will precipitate the pure this compound as yellow crystals.[9]

Protocol 2: One-Pot Synthesis of this compound

This method combines the diazotization, coupling, and rearrangement steps into a single procedure, avoiding the isolation of the diazoaminobenzene intermediate.[5][13]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (30%)

  • Sodium Nitrite (NaNO₂), 40% aqueous solution

  • Sodium Hydroxide (B78521) (NaOH), 33% aqueous solution

Equipment:

  • Reactor (e.g., 500-mL flask) with a stirrer, dropping funnel, and temperature control (cooling/heating jacket).

Procedure:

  • Charge the reactor with an excess of aniline (e.g., 100 mL) and hydrochloric acid (e.g., 30 mL of 30% HCl). An excess of aniline serves as both reactant and solvent.[13]

  • Adjust the temperature of the mixture to 35-40°C.

  • Slowly add a 40% aqueous solution of sodium nitrite dropwise over a period of 10-60 minutes while maintaining the temperature. For a 100 mL scale of aniline, approximately 20 mL of the NaNO₂ solution would be used.[13]

  • After the addition is complete, keep the reaction mixture at the same temperature (35-40°C) and continue stirring for at least 4 hours to ensure the complete isomerization of the intermediate diazoamino compound.[13]

  • After the rearrangement is complete, neutralize the reaction mixture with a 33% sodium hydroxide solution.

  • Allow the mixture to settle, which will result in the separation of an organic phase (containing this compound dissolved in the excess aniline) and an aqueous phase.

  • Separate the two phases. The this compound can then be isolated from the aniline layer through techniques such as distillation or crystallization.

Data Presentation

The following table summarizes the quantitative data for the described protocols.

ParameterProtocol 1A: Diazoaminobenzene Synthesis[12]Protocol 1B: Rearrangement[9]Protocol 2: One-Pot Synthesis[13]
Key Reactants Aniline (3.0 mol), NaNO₂ (1.5 mol), HCl (4.5 mol)Diazoaminobenzene (10 g), Aniline (20 g)Aniline, NaNO₂ solution
Catalyst/Medium HCl, Sodium AcetateAniline Hydrochloride (5 g)Hydrochloric Acid
Temperature < 20°C40-50°C35-40°C
Reaction Time ~1.5 hours~1 hour> 4 hours
Reported Yield 82–85% (crude), 69–73% (recrystallized)~15 g from 10 g diazoaminobenzene> 90% (based on nitrite)[14]
Product Form Yellow Crystalline SolidYellow Crystalline SolidDissolved in excess aniline

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the two-step synthesis of this compound from aniline.

G Workflow for Two-Step Synthesis of this compound Aniline_HCl Aniline + HCl in Ice/Water NaNO2 Add NaNO₂ Solution (< 20°C) Aniline_HCl->NaNO2 Step 1 Diazotization Diazotization & Stirring NaNO2->Diazotization NaOAc Add Sodium Acetate Solution Diazotization->NaOAc Coupling Coupling Reaction (Precipitation) NaOAc->Coupling Filter_Wash_A Filter & Wash (Water) Coupling->Filter_Wash_A Diazo_Intermediate Diazoaminobenzene (Intermediate) Filter_Wash_A->Diazo_Intermediate Rearrangement_Mix Dissolve in Aniline + Aniline HCl Diazo_Intermediate->Rearrangement_Mix Step 2 Heat Heat to 40-50°C (~1 hour) Rearrangement_Mix->Heat Rearrangement Acid-Catalyzed Rearrangement Heat->Rearrangement Precipitate_Product Pour into Dilute Acetic Acid Rearrangement->Precipitate_Product Filter_Wash_B Filter & Wash (Water) Precipitate_Product->Filter_Wash_B Final_Product This compound (Crude Product) Filter_Wash_B->Final_Product Purification Recrystallization Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Note: Quantification of 4-Aminoazobenzene using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Aminoazobenzene using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection.

Introduction

This compound is an aromatic amine that is used as an intermediate in the synthesis of various dyes.[1] Its quantification is crucial for quality control in manufacturing processes and for safety assessment in various products, including textiles and color additives.[2][3][4][5] This application note details a robust and validated RP-HPLC method for the accurate quantification of this compound.

Experimental Principle

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved using an isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. A UV-Vis detector is used for the detection and quantification of the analyte based on its absorbance.

Materials and Methods

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.2 µm)

  • Ultrasonic bath

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample extraction from textiles, if applicable)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water with 0.1% (v/v) Formic Acid.[6] For Mass-Spec compatibility, formic acid is preferred over phosphoric acid.[7][8]
Gradient Isocratic or a simple gradient can be optimized. A good starting point is a 50:50 (v/v) mixture of Acetonitrile and water with 0.1% formic acid.[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Injection Volume 10 µL[6]
Detection Wavelength UV-Vis detection at 384 nm. The maximum absorbance for this compound is reported at 384 nm in alcohol.[9]

Protocols

Standard Solution Preparation
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation
  • General Procedure: Dissolve the sample in a suitable solvent, preferably the mobile phase.[6]

  • Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter before injection to remove any particulate matter.[6]

  • For complex matrices like textiles, a specific extraction procedure may be required. This can involve extraction with a solvent like chlorobenzene (B131634) or dimethylbenzene, followed by a reduction step using sodium dithionite.[4]

Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Detect Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

HPLC Analysis Workflow Diagram

Data and Results

Method Validation Summary

The following table summarizes the validation parameters for a similar ultra-HPLC method for the determination of this compound.[2][3]

ParameterResult
Linearity Range (w/w) 0.01% to 0.19%
Correlation Coefficient (r²) 0.9992 to 0.9999
Limit of Detection (LOD) 0.002% to 0.01%
Recovery 99.5% to 102%
Relative Standard Deviation (RSD) 0.482% to 1.262%

Troubleshooting

ProblemPossible CauseSuggested Solution
Peak Tailing Active silanol (B1196071) groups on the column interacting with the amino group.Add a competing base like triethylamine (B128534) (TEA) to the mobile phase or use a column with low silanol activity.[6][7]
Retention Time Drift Inconsistent mobile phase composition, poor column equilibration, or fluctuating temperature.Ensure accurate mobile phase preparation, allow sufficient equilibration time, and use a column oven.[6]
No or Small Peak Sample insolubility, incorrect injection volume, or inappropriate detection wavelength.Ensure the sample is fully dissolved in the mobile phase, check injector settings, and verify the detector wavelength is set to the absorbance maximum of this compound.[6]
High Backpressure Clogged frit or column, or precipitation in the mobile phase.Reverse and flush the column, ensure buffer compatibility with the organic solvent.[6]

Logical Relationship of Method Development

The following diagram outlines the logical steps involved in developing and validating the HPLC method.

Method Development Logic A Define Analytical Goal: Quantify this compound B Select Chromatographic Mode: Reversed-Phase HPLC A->B C Optimize Separation Parameters B->C D Column Selection: C18 C->D E Mobile Phase Optimization: Acetonitrile/Water with Acid C->E F Detector Wavelength Selection: ~384 nm C->F G Method Validation C->G H Linearity & Range G->H I Accuracy & Precision G->I J LOD & LOQ G->J K Final Method Protocol G->K

Logical Flow for HPLC Method Development

References

Application Notes and Protocols for Utilizing 4-Aminoazobenzene as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoazobenzene, an aromatic azo compound, serves as a valuable acid-base indicator for scientific applications requiring precise pH determination within the acidic range. Its distinct color transition from yellow-orange in neutral to basic media to a vibrant red or pink under acidic conditions provides a clear visual endpoint. This transition is attributed to a structural change upon protonation of the azo group, which alters the electronic conjugation and, consequently, the absorption of visible light. With a pKa of approximately 2.82, this compound is particularly well-suited for titrations and pH measurements in solutions with a pH range of 1 to 4.[1] These application notes provide detailed protocols for the preparation and use of this compound as a pH indicator, including spectrophotometric methods for enhanced accuracy.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a pH indicator.

PropertyValueReference
Chemical Name This compound
Synonyms p-Aminoazobenzene, Aniline Yellow
CAS Number 60-09-3[1]
Molecular Formula C₁₂H₁₁N₃[1]
Molecular Weight 197.24 g/mol [1]
pKa (conjugate acid) 2.82[1]
pH Transition Range ~ 1.0 - 4.0[2][3]
Appearance Yellow to tan crystals or orange needles[1]
Solubility Slightly soluble in water; soluble in ethanol (B145695), chloroform, and benzene.
Spectrophotometric Data

The color change of this compound corresponds to shifts in its UV-Visible absorption spectrum. In neutral and basic solutions, it exhibits an absorption maximum around 384 nm.[1] Upon acidification, this peak diminishes, and a new absorption band appears at a longer wavelength, typically around 496 nm and 316 nm in acidic solutions, corresponding to the red color of the protonated form.[1]

pH RangeVisual ColorAbsorption Maxima (λmax)
> 4.0Yellow / Orange~384 nm
1.0 - 4.0Orange - RedShifts to ~496 nm and ~316 nm
< 1.0Red / Pink~496 nm and ~316 nm

Note: Specific λmax values may vary slightly depending on the solvent system.

Mechanism of Action: Protonation of the Azo Group

The function of this compound as a pH indicator is governed by the reversible protonation of one of the nitrogen atoms in the azo linkage (-N=N-). In neutral or basic solutions, the molecule exists in its unprotonated form, which absorbs light in the blue-violet region, resulting in the perception of a yellow-orange color. In an acidic environment, a proton (H⁺) is accepted by the azo group. This protonation alters the electronic structure of the molecule, leading to a shift in the maximum absorbance to a longer wavelength (a bathochromic shift). Consequently, the solution absorbs green-yellow light and appears red or pink.

G Unprotonated This compound (Yellow-Orange) pH > 4 H_plus + H⁺ Unprotonated->H_plus Protonated Protonated this compound (Red-Pink) pH < 3 OH_minus - H⁺ Protonated->OH_minus H_plus->Protonated OH_minus->Unprotonated

Caption: Reversible protonation of this compound leading to its color change.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v in Ethanol)

Objective: To prepare a stock solution of this compound suitable for use as a pH indicator in titrations and other applications.

Materials:

  • This compound powder (CAS: 60-09-3)

  • 95% Ethanol

  • Volumetric flask (100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Funnel

Procedure:

  • Accurately weigh 0.1 g of this compound powder using an analytical balance.

  • Carefully transfer the weighed powder into a 100 mL volumetric flask using a funnel.

  • Add approximately 50 mL of 95% ethanol to the volumetric flask.

  • Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for efficient dissolution.

  • Once the solid is completely dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the indicator solution in a tightly sealed, labeled amber glass bottle to protect it from light.

Protocol for Visual Acid-Base Titration

Objective: To determine the concentration of an acidic solution using a standardized basic solution and this compound as the indicator.

Materials:

  • This compound indicator solution (0.1% w/v in ethanol)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Acidic solution of unknown concentration

  • Buret (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Buret stand and clamp

  • White tile or paper

Procedure:

  • Rinse the buret with a small amount of the standardized base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret volume.

  • Pipette a known volume (e.g., 25.00 mL) of the acidic solution into a clean Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn red or pink.

  • Place the Erlenmeyer flask on a white tile under the buret to easily observe the color change.

  • Slowly add the base from the buret to the acid solution while constantly swirling the flask.

  • As the endpoint is approached, the red/pink color will start to fade more slowly. Add the base drop by drop at this stage.

  • The endpoint is reached when a single drop of the base solution causes a permanent color change from red/pink to yellow-orange.

  • Record the final buret volume.

  • Repeat the titration at least two more times to ensure concordant results.

  • Calculate the concentration of the acid using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Fill buret with standard base B Pipette known volume of acid into flask A->B C Add 2-3 drops of This compound indicator B->C D Slowly add base to acid while swirling C->D E Observe color change from red-pink to yellow-orange D->E F Record final volume of base E->F G Repeat titration for concordant results F->G H Calculate acid concentration G->H

Caption: Workflow for a typical acid-base titration using this compound.

Protocol for Spectrophotometric pH Determination

Objective: To determine the pKa of this compound or the pH of an unknown solution by measuring the absorbance of the indicator at different pH values.

Materials:

  • This compound indicator solution (e.g., 0.01% w/v in ethanol)

  • Series of buffer solutions with known pH values (spanning the range of ~1 to 5)

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • pH meter

  • Micropipettes

Procedure:

  • Determine the Wavelengths of Maximum Absorbance (λmax):

    • Prepare two solutions: one highly acidic (e.g., pH 1) and one neutral (e.g., pH 7), each containing the same concentration of this compound.

    • Scan the absorbance of each solution across the visible spectrum (e.g., 350-600 nm) to determine the λmax for the acidic (red/pink) and neutral (yellow-orange) forms.

  • Prepare a Series of Standard Solutions:

    • Prepare a series of solutions by adding a constant, small volume of the this compound stock solution to a set of buffer solutions of known pH (e.g., pH 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5). Ensure the final concentration of the indicator is the same in all solutions.

  • Measure Absorbance:

    • Measure the absorbance of each standard solution at the λmax determined for the acidic form.

  • Data Analysis to Determine pKa:

    • Plot the measured absorbance versus the pH of the buffer solutions. The resulting graph will be a sigmoidal curve.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the sigmoid curve.

  • Determining the pH of an Unknown Sample:

    • Add the same concentration of this compound indicator to the unknown sample as was used in the standards.

    • Measure the absorbance of the unknown sample at the λmax of the acidic form.

    • Determine the pH of the unknown sample by interpolating its absorbance value on the calibration curve generated in step 4.

G A Determine λmax for acidic and neutral forms B Prepare standard solutions of indicator in buffers of known pH A->B C Measure absorbance of each standard at λmax (acidic) B->C D Plot Absorbance vs. pH C->D E Determine pKa from sigmoidal curve D->E G Determine pH of unknown from calibration curve D->G F Measure absorbance of unknown sample with indicator F->G

Caption: Logical workflow for spectrophotometric pKa determination and pH measurement.

Applications in Research and Drug Development

  • Endpoint determination in acid-base titrations: Particularly useful for the titration of weak bases with strong acids where the equivalence point lies in the acidic pH range.

  • Rapid pH estimation: Can be used for a quick, semi-quantitative estimation of the pH of aqueous solutions.

  • Spectrophotometric pH measurements: Offers a more quantitative and objective method for pH determination compared to visual observation, which is beneficial in automated systems and for colored or turbid samples.

  • Monitoring pH in chemical reactions: Can be employed to track the progress of reactions that involve a change in pH within its transition range.

  • Formulation development: Assists in the pH adjustment and control of acidic formulations in drug development processes.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Application Notes and Protocols for 4-Aminoazobenzene in Photoswitchable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-aminoazobenzene (B166484) in the synthesis and application of photoswitchable polymers. These materials offer dynamic control over their properties through light stimulation, opening avenues for advanced applications in drug delivery, materials science, and nanotechnology.

I. Introduction to this compound Photoswitchable Polymers

This compound is a chromophore that undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths.[1] When incorporated into polymer chains, this photoisomerization can induce macroscopic changes in the material's properties, such as polarity, conformation, and viscosity.[2] The trans isomer is typically more stable and absorbs UV light, leading to its conversion to the cis isomer. The reverse cis-to-trans isomerization can be triggered by visible light or occur thermally.[1] This reversible switching behavior is the foundation for the applications detailed below.

II. Synthesis of this compound-Containing Polymers

A common approach to impart photoswitchable properties to polymers is by incorporating this compound moieties as side chains. Acrylate (B77674) and methacrylate (B99206) polymers are versatile backbones for this purpose due to their straightforward polymerization and tunable properties.

Protocol 1: Synthesis of a this compound-Functionalized Acrylate Monomer

This protocol describes the synthesis of an acrylate monomer containing a this compound group, which can then be polymerized.

Materials:

Procedure:

  • Alkylation of this compound:

    • In a round-bottom flask, dissolve this compound (1 eq.) and 6-chlorohexan-1-ol (1.2 eq.) in anhydrous acetone.

    • Add potassium carbonate (2 eq.) to the mixture.

    • Reflux the mixture overnight with stirring.

    • After cooling to room temperature, filter the mixture to remove K₂CO₃.

    • Evaporate the solvent under reduced pressure. The resulting crude product is 4-((6-hydroxyhexyl)amino)azobenzene.

  • Acrylation:

    • Dissolve the product from the previous step (1 eq.) and triethylamine (1.5 eq.) in dry dichloromethane (DCM) in a flask cooled in an ice bath.

    • Add acryloyl chloride (1.2 eq.) dropwise to the solution with vigorous stirring.

    • Allow the reaction to proceed overnight, gradually warming to room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent by rotary evaporation to obtain the crude 4-((6-(acryloyloxy)hexyl)amino)azobenzene monomer.

    • Purify the monomer using column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Free Radical Polymerization of the Azobenzene-Acrylate Monomer

This protocol outlines the polymerization of the synthesized monomer to create a photoswitchable polymer.

Materials:

  • 4-((6-(acryloyloxy)hexyl)amino)azobenzene monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (B129727)

  • Standard polymerization glassware

Procedure:

  • Dissolve the azobenzene-acrylate monomer (100 eq.) and AIBN (1 eq.) in anhydrous THF.

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 60-70 °C under an inert atmosphere and stir for 24 hours.

  • After cooling, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with stirring.

  • Collect the polymer precipitate by filtration and dry it under vacuum at room temperature.

Experimental Workflow for Synthesis

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization A This compound + 6-Chlorohexan-1-ol B Alkylation (K₂CO₃, Acetone, Reflux) A->B C 4-((6-hydroxyhexyl)amino)azobenzene B->C E Acrylation (DCM, 0°C to RT) C->E D Acryloyl Chloride + Triethylamine D->E F Purification (Column Chromatography) E->F G Azobenzene-Acrylate Monomer F->G H Azobenzene-Acrylate Monomer + AIBN in THF G->H I Free Radical Polymerization (60-70°C, 24h) H->I J Precipitation in Methanol I->J K Filtration and Drying J->K L Photoswitchable Polymer K->L

Caption: Workflow for the synthesis of a this compound-containing acrylate polymer.

III. Characterization of Photoswitching Properties

The photoswitching behavior of the synthesized polymers is primarily characterized by UV-Vis spectroscopy.

Protocol 3: UV-Vis Spectroscopic Analysis of Photoisomerization

This protocol details the procedure to monitor the trans-cis isomerization of the azobenzene-containing polymer.

Materials and Equipment:

  • Photoswitchable polymer

  • Suitable solvent (e.g., THF, chloroform)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., >450 nm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the photoswitchable polymer in a suitable solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.5.

  • Initial Spectrum (Trans Isomer): Record the UV-Vis absorption spectrum of the solution in a quartz cuvette. This spectrum represents the thermally stable trans isomer and should show a strong π-π* absorption band around 360-390 nm and a weaker n-π* band around 450 nm.[1]

  • Trans-to-Cis Isomerization:

    • Irradiate the solution with a UV lamp (e.g., 365 nm) at a fixed distance for a specific duration (e.g., 1-10 minutes).

    • Immediately after irradiation, record the UV-Vis spectrum. You should observe a decrease in the π-π* absorption band and an increase in the n-π* band, indicating the conversion of trans to cis isomers.[1]

    • Continue irradiating in time intervals and record the spectra until a photostationary state (PSS) is reached, where no further significant spectral changes are observed.

  • Cis-to-Trans Isomerization:

    • Take the solution at the cis-rich PSS and irradiate it with visible light (e.g., >450 nm).

    • Record the UV-Vis spectra at different time intervals until the original spectrum of the trans isomer is recovered, indicating the reverse isomerization.

  • Thermal Relaxation:

    • Keep the solution at the cis-rich PSS in the dark at a constant temperature.

    • Record the UV-Vis spectra at regular time intervals to monitor the thermal back-isomerization to the trans form.

Data Presentation: Photoswitching Properties of this compound Polymers

Polymer SystemSolventλmax (trans, π-π) (nm)λmax (cis, n-π) (nm)Switching Wavelength (trans→cis) (nm)Switching Wavelength (cis→trans) (nm)Reference
Polysiloxane with 4-phenylazophenol (B142808) side groupsSolid Film346440365470[3]
Poly(NIPAM-b-Azo)---UV-[4]
Azobenzene-containing poly(ε-caprolactones)---UVVisible[2]
Azobenzene (B91143) main-chain copolymersSolution~350~440365505[1]
Azobenzene-decorated polysiloxanes---365530[5]

IV. Applications in Drug Delivery

The light-induced changes in the properties of this compound polymers can be harnessed for controlled drug release.[6][7]

Protocol 4: Light-Controlled Drug Release from Polymer Films

This protocol describes a general method for fabricating a drug-loaded polymer film and triggering release with light.[8][9][10]

Materials:

  • Photoswitchable this compound polymer

  • Model drug (e.g., a fluorescent dye like Rhodamine B for easy detection)

  • Solvent for polymer and drug

  • Substrate for film casting (e.g., glass slide)

  • UV and visible light sources

  • Fluorometer or UV-Vis spectrophotometer for release quantification

  • Buffer solution (e.g., PBS)

Procedure:

  • Drug Loading and Film Preparation:

    • Dissolve the photoswitchable polymer and the model drug in a common solvent.

    • Cast the solution onto a clean substrate and allow the solvent to evaporate slowly to form a thin film.

  • Release Experiment:

    • Place the drug-loaded film in a cuvette containing a known volume of buffer solution.

    • Monitor the baseline release by taking aliquots of the buffer at regular intervals and measuring the drug concentration using a fluorometer or UV-Vis spectrophotometer.

  • Light-Triggered Release:

    • Irradiate the film with UV light (e.g., 365 nm) for a specific period.

    • Continue to take aliquots of the buffer and measure the drug concentration to determine the release profile under UV irradiation. The trans-to-cis isomerization is expected to alter the polymer's properties (e.g., increase polarity or hydrophilicity), leading to enhanced drug release.

  • Stopping the Release:

    • Turn off the UV light and irradiate the film with visible light to switch the azobenzene back to the trans form.

    • Monitor the drug concentration to observe if the release rate decreases or stops.

  • Data Analysis: Plot the cumulative drug release as a function of time, showing the different release rates in the dark, under UV light, and under visible light.

Signaling Pathway for Light-Controlled Drug Release

G UV Light (e.g., 365 nm) UV Light (e.g., 365 nm) trans-Azobenzene trans-Azobenzene UV Light (e.g., 365 nm)->trans-Azobenzene Absorption cis-Azobenzene cis-Azobenzene trans-Azobenzene->cis-Azobenzene Isomerization Decreased Polymer Polarity/\nHydrophobicity Decreased Polymer Polarity/ Hydrophobicity trans-Azobenzene->Decreased Polymer Polarity/\nHydrophobicity Conformational Change cis-Azobenzene->trans-Azobenzene Isomerization Increased Polymer Polarity/\nHydrophilicity Increased Polymer Polarity/ Hydrophilicity cis-Azobenzene->Increased Polymer Polarity/\nHydrophilicity Conformational Change Drug Release Drug Release Increased Polymer Polarity/\nHydrophilicity->Drug Release Visible Light (e.g., >450 nm) Visible Light (e.g., >450 nm) Visible Light (e.g., >450 nm)->cis-Azobenzene Absorption Drug Entrapment Drug Entrapment Decreased Polymer Polarity/\nHydrophobicity->Drug Entrapment

Caption: Light-induced signaling pathway for controlled drug release from an azobenzene polymer matrix.

V. Applications in Photoswitchable Adhesives

The reversible solid-to-liquid transition of some azobenzene-containing polymers upon photoisomerization can be utilized to create photo-switchable adhesives.[11][12][13]

Protocol 5: Testing Photo-Switchable Adhesion

This protocol provides a method to evaluate the change in adhesive properties of a polymer upon light irradiation.[5]

Materials and Equipment:

  • Photoswitchable azobenzene polymer adhesive

  • Two substrates (e.g., glass slides)

  • UV and visible light sources

  • Setup for lap shear strength testing

  • Weights for a simple adhesion test

Procedure:

  • Sample Preparation: Apply a thin layer of the azobenzene polymer adhesive between two substrates to form a lap joint.

  • Initial Adhesion (Solid State): In the absence of UV light, the polymer should be in its more crystalline or solid trans state, exhibiting adhesive properties. Measure the initial adhesion strength using a lap shear test or by determining the maximum weight the joint can hold.

  • Light-Induced De-bonding (Liquid State):

    • Irradiate the adhesive joint with UV light (e.g., 365 nm). The trans-to-cis isomerization can induce a solid-to-liquid transition, reducing the adhesive strength.[14]

    • Measure the adhesion strength again after UV irradiation to quantify the decrease in adhesion.

  • Re-bonding:

    • Irradiate the joint with visible light to switch the azobenzene back to the trans form, which should restore the solid state and the adhesive properties.

    • Measure the adhesion strength to confirm the recovery of the adhesive bond.

  • Cycling: Repeat the UV and visible light irradiation cycles to assess the reversibility and fatigue of the photoswitchable adhesive.

Logical Relationship in Photoswitchable Adhesion

G cluster_trans Trans State (Solid) cluster_cis Cis State (Liquid) a High Adhesion b Low Adhesion a->b UV Light (trans → cis) b->a Visible Light or Heat (cis → trans)

References

Protocol for 4-Aminoazobenzene staining in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Aminoazobenzene (B166484) in Microscopy

Introduction

This compound, also known as para-aminoazobenzene or C.I. Solvent Yellow 1, is an organic compound with the chemical formula C₁₂H₁₁N₃[1][2]. It presents as yellow to tan crystals or orange needles[2][3]. While it has significant industrial applications, its use as a direct staining agent in biological microscopy is not a common or well-established practice based on available scientific literature. This document outlines the known applications of this compound and addresses the significant safety considerations that largely preclude its use in a standard research or clinical laboratory setting for microscopy.

Primary Applications

The primary uses of this compound are not in biological staining but in various industrial processes:

  • Dyes and Pigments: It is a key intermediate in the manufacturing of other diazo dyes and acid yellow dyes[1][2]. It is used for coloring lacquers, varnishes, wax products, and styrene (B11656) resins[2][3].

  • Industrial Intermediate: It serves as an intermediate in the production of certain insecticides[1][3].

  • Other Uses: It has been found in some semi-permanent hair dyes[1][3].

A related compound, 4-Nitroazobenzene, is sometimes mentioned as being suitable for hematology and histology, where it acts as a staining agent to enhance the contrast of cellular structures[4][5]. However, this is a distinct chemical from this compound.

Safety and Toxicology of this compound

A critical consideration for any laboratory reagent is its safety profile. This compound is classified as a hazardous substance with significant health risks.

Key Hazards:

  • Carcinogenicity: this compound is classified as a carcinogen (Category 1B) and is suspected of causing cancer[6][7][8][9]. The International Agency for Research on Cancer (IARC) has also identified it as a potential human carcinogen[2]. Research has shown its involvement in inducing liver tumors in animal models[1][10].

  • Acute Toxicity: It is harmful if swallowed (Acute Toxicity, Oral, Category 3 or 4)[6][9][11].

  • Skin Sensitization: It may cause an allergic skin reaction[6][9].

  • Aquatic Hazard: It is very toxic to aquatic life with long-lasting effects[7][8][9].

Safety Precautions Summary Table:

Precautionary MeasureDescriptionCitations
Handling Use only in well-ventilated areas. Avoid breathing dust, fume, gas, mist, vapors, or spray. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid formation of dust and aerosols.[6][8][9]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Safety glasses with side-shields are recommended. In case of inadequate ventilation, wear respiratory protection.[6][7][8]
First Aid (IF SWALLOWED) Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6][7]
First Aid (IF ON SKIN) Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][7][12]
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[7][12]
Environmental Avoid release to the environment. Collect spillage.[6][8][9]
Disposal Dispose of contents/container to an approved waste disposal plant.[6][7][8][9]

Protocol for this compound Staining in Microscopy

No standard, validated protocol for the use of this compound as a biological stain in microscopy could be identified in a comprehensive review of scientific literature and safety data.

The significant health hazards, particularly its carcinogenicity, make this compound unsuitable for routine use as a laboratory stain. The development and validation of a new staining protocol would require extensive research into its staining mechanism, specificity, and, most importantly, the implementation of stringent safety measures to mitigate the high risk of exposure to laboratory personnel.

Given the availability of a vast array of well-characterized and safer histological and cytological stains, the use of this compound for this purpose is not recommended.

Experimental Workflow and Signaling Pathways

Due to the lack of established protocols for this compound in microscopy, there are no corresponding experimental workflows or known signaling pathways related to its application as a biological stain. Therefore, no diagrams can be provided.

The primary area of research involving this compound in a biological context is in toxicology and carcinogenesis, where studies focus on its metabolic activation and the mechanisms by which it induces DNA damage and tumor formation[1][10][13].

While this compound is a valuable chemical in industrial applications, it is not a recognized or recommended stain for biological microscopy. The severe health risks associated with this compound necessitate strict handling precautions that are not practical for a routine staining procedure. Researchers, scientists, and drug development professionals are strongly advised to use alternative, well-established, and safer staining reagents for their microscopy applications.

References

Application Notes and Protocols: 4-Aminoazobenzene as a Quencher in Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, potential applications, and protocols for utilizing 4-Aminoazobenzene as a quencher in Fluorescence Resonance Energy Transfer (FRET) based assays. While specific quantitative data for this compound as a FRET quencher is not extensively documented in publicly available literature, its structural similarity to well-characterized azo dye-based quenchers, such as Dabcyl and Black Hole Quenchers (BHQs), allows for informed estimations of its properties and application workflows.

Introduction to this compound as a FRET Quencher

This compound is a yellow azo dye that possesses the key characteristics of a FRET quencher. Azo dyes are known to function as effective non-fluorescent (dark) quenchers, accepting energy from an excited donor fluorophore and dissipating it primarily through non-radiative pathways, such as heat. This property is highly advantageous in FRET assays as it minimizes background fluorescence, thereby enhancing the signal-to-noise ratio.

The quenching mechanism of azo dyes like this compound in FRET involves a combination of through-space dipole-dipole interactions (Förster mechanism) and, at very close proximities, static (contact) quenching. The efficiency of FRET is exquisitely sensitive to the distance between the donor fluorophore and the quencher, making it a powerful tool for studying molecular interactions, conformational changes in biomolecules, and enzyme activity.

A key requirement for an efficient FRET pair is the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (quencher). Given the absorption profile of this compound, it is a potential quenching partner for fluorophores that emit in the blue to green region of the spectrum.

Physicochemical and Spectral Properties of this compound

A summary of the known properties of this compound is presented in the table below. This data is essential for designing FRET probes and selecting appropriate donor fluorophores.

PropertyValueReference
Chemical Formula C₁₂H₁₁N₃--INVALID-LINK--
Molecular Weight 197.24 g/mol --INVALID-LINK--
Appearance Yellow to tan crystals or orange needles--INVALID-LINK--
Absorption Maximum (λ_max) ~384-395 nm (in various solvents)--INVALID-LINK--
Molar Extinction Coefficient (ε) Data not readily available. Estimated to be in the range of other azo dyes (~20,000 - 40,000 M⁻¹cm⁻¹).
Solubility Soluble in organic solvents, less soluble in water.--INVALID-LINK--

Potential Donor Fluorophores for this compound

The selection of a suitable donor fluorophore is critical for efficient FRET. The donor's emission spectrum must significantly overlap with the absorption spectrum of this compound (~384-395 nm). Based on this, the following classes of fluorophores are potential candidates:

Fluorophore ClassExamplesEmission Maxima (approx.)
Coumarins AMCA, 7-Amino-4-methylcoumarin440 - 460 nm
Cyanine Dyes Cyanine 2 (Cy2)~510 nm (potential for some overlap)
Fluoresceins Fluorescein, FITC~520 nm (less optimal overlap)
Other Dyes NBD (Nitrobenzoxadiazole)~535 nm (less optimal overlap)

Note: The optimal donor will have a high quantum yield, a large Stokes shift to minimize direct acceptor excitation, and an emission spectrum that maximally overlaps with the absorption of this compound. Experimental validation is crucial to determine the best FRET pair.

Quantitative FRET Parameters (Estimated)

FRET ParameterEstimated ValueNotes
Förster Distance (R₀) 20 - 40 ÅThis is a typical range for azo dye quenchers with blue-green emitting fluorophores. The actual value is highly dependent on the specific donor fluorophore and experimental conditions.
Quenching Efficiency >90%With an optimal donor and probe design, high quenching efficiencies can be expected, similar to other dark quenchers.

Application: Protease Activity Assay

A common application of FRET is in the development of assays to monitor enzyme activity, such as proteases. A peptide substrate is synthesized with a donor fluorophore on one end and this compound as the quencher on the other. In the intact peptide, the close proximity of the donor and quencher leads to efficient FRET and quenching of the donor's fluorescence. Upon cleavage of the peptide by a specific protease, the donor and quencher are separated, leading to a restoration of fluorescence.

Signaling Pathway for a FRET-based Protease Assay:

FRET_Protease_Assay Intact_Substrate Intact FRET Substrate (Donor-Peptide-Quencher) Protease Protease No_Fluorescence Quenched Fluorescence (FRET ON) Intact_Substrate->No_Fluorescence Proximity-induced quenching Cleaved_Products Cleaved Products (Donor-Peptide Fragment + Quencher-Peptide Fragment) Protease->Cleaved_Products Enzymatic Cleavage Fluorescence Fluorescence Signal (FRET OFF) Cleaved_Products->Fluorescence Separation of Donor and Quencher

Caption: Workflow of a FRET-based protease activity assay.

Experimental Protocol: General FRET Assay Using an Azo Dye Quencher

This protocol provides a general framework for a FRET-based assay using an azo dye quencher like this compound. Specific parameters such as concentrations, incubation times, and buffer conditions should be optimized for each specific application.

Experimental Workflow:

FRET_Experimental_Workflow Start Start Probe_Design 1. FRET Probe Design (Select Donor/Quencher, Synthesize Labeled Biomolecule) Start->Probe_Design Assay_Setup 2. Assay Setup (Prepare Reagents, Controls, and Samples in Microplate) Probe_Design->Assay_Setup Reaction_Initiation 3. Initiate Reaction (e.g., Add Enzyme or Ligand) Assay_Setup->Reaction_Initiation Fluorescence_Measurement 4. Fluorescence Measurement (Monitor Donor Fluorescence over Time) Reaction_Initiation->Fluorescence_Measurement Data_Analysis 5. Data Analysis (Calculate Reaction Rates, IC50, etc.) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a FRET-based assay.

Materials:

  • FRET Probe: A biomolecule (e.g., peptide, oligonucleotide) labeled with a suitable donor fluorophore and this compound.

  • Assay Buffer: Buffer composition will be dependent on the specific biological system being studied (e.g., protease assay buffer, binding buffer).

  • Analyte: The enzyme, protein, or nucleic acid to be assayed.

  • Control Samples:

    • Negative Control: FRET probe in assay buffer without the analyte.

    • Positive Control (for cleavage assays): FRET probe completely cleaved by a high concentration of the enzyme to determine maximum fluorescence.

    • Blank: Assay buffer only.

  • 96-well or 384-well black microplate: To minimize background from scattered light.

  • Fluorescence plate reader: With appropriate excitation and emission filters for the chosen donor fluorophore.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET probe in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer. The optimal concentration should be determined experimentally but is typically in the nanomolar to low micromolar range.

    • Prepare a stock solution of the analyte and serially dilute to the desired concentrations in the assay buffer.

  • Assay Setup:

    • Pipette the assay buffer into the wells of the microplate.

    • Add the FRET probe to all wells (except the blank).

    • Add the different concentrations of the analyte to the sample wells.

    • Add an equivalent volume of assay buffer to the negative control wells.

    • For the positive control, add a high concentration of the enzyme and incubate until the reaction is complete.

  • Reaction and Measurement:

    • Initiate the reaction by adding the analyte to the wells containing the FRET probe.

    • Immediately place the microplate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths for the donor fluorophore.

    • Monitor the fluorescence intensity over time. For kinetic assays, readings should be taken at regular intervals. For endpoint assays, a single reading is taken after a defined incubation period.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • Normalize the data to the negative control.

    • For kinetic assays, determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • For dose-response experiments, plot the fluorescence intensity against the analyte concentration and fit the data to an appropriate model to determine parameters such as EC₅₀ or IC₅₀.

Probe Synthesis and Conjugation

The synthesis of a FRET probe involves the covalent attachment of the donor fluorophore and this compound to a biomolecule. The amino group on this compound provides a reactive handle for conjugation.

Logical Relationship for Probe Synthesis:

Probe_Synthesis Start Start Biomolecule Biomolecule with Orthogonal Reactive Groups (e.g., -NH2, -SH) Start->Biomolecule Conjugation Orthogonal Conjugation Chemistry Biomolecule->Conjugation Donor Activated Donor Fluorophore (e.g., NHS-ester, Maleimide) Donor->Conjugation Quencher Activated this compound (e.g., Isothiocyanate) Quencher->Conjugation Purification Purification of Labeled Probe (e.g., HPLC, Gel Filtration) Conjugation->Purification Characterization Characterization (Mass Spectrometry, Spectroscopy) Purification->Characterization End FRET Probe Characterization->End

Caption: Logical workflow for the synthesis of a FRET probe.

General Protocol for Peptide Labeling:

  • Peptide Synthesis: Synthesize the peptide on a solid-phase resin, incorporating amino acids with orthogonal protecting groups at the desired labeling sites (e.g., a lysine (B10760008) with an Fmoc-protected side chain for fluorophore attachment and a cysteine with a trityl-protected side chain for quencher attachment).

  • Fluorophore Conjugation: While the peptide is still on the resin and after selective deprotection of one of the reactive groups, react it with an activated donor fluorophore (e.g., an NHS-ester derivative).

  • Quencher Conjugation: Following the attachment of the fluorophore and deprotection of the second reactive group, react the peptide with an activated form of this compound (e.g., an isothiocyanate derivative).

  • Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove all remaining protecting groups.

  • Purification: Purify the dual-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the FRET probe by mass spectrometry and analytical HPLC.

Conclusion

This compound holds promise as a cost-effective, non-fluorescent quencher for FRET-based assays, particularly for applications involving donor fluorophores that emit in the blue-green spectral range. While specific quantitative FRET parameters for this compound are yet to be extensively reported, the principles and protocols outlined in these application notes, based on the well-understood behavior of similar azo dye quenchers, provide a solid foundation for researchers to design and implement novel FRET assays. As with any new FRET pair, thorough experimental characterization and optimization are essential to achieve robust and reliable results.

Application Note: Electrochemical Detection of 4-Aminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoazobenzene (4-AAB), also known as aniline (B41778) yellow, is an aromatic amine that has been utilized in the manufacturing of dyes, pigments, and as an intermediate in the synthesis of various organic compounds. Due to its potential carcinogenicity, its detection in environmental and biological samples is of significant importance. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of 4-AAB. This application note provides a detailed overview of the principles and protocols for the electrochemical detection of 4-AAB.

Principle of Electrochemical Detection

The electrochemical detection of this compound is primarily based on the reduction of its azo group (-N=N-) at an electrode surface. This process is pH-dependent and involves the transfer of electrons. In acidic media, the reduction is a four-electron process, while in basic media, it involves a two-electron transfer. The general reaction mechanism is illustrated below. The potential at which this reduction occurs and the resulting current are measured, which can be correlated to the concentration of 4-AAB in the sample.

Various voltammetric techniques can be employed for the detection of 4-AAB, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). Among these, DPV and SWV are often preferred for quantitative analysis due to their higher sensitivity and better resolution. The choice of electrode material is also crucial, with glassy carbon electrodes (GCE), gold electrodes, and chemically modified electrodes being commonly used to enhance the sensitivity and selectivity of the detection.

Data Presentation

The following table summarizes the quantitative data for the electrochemical detection of this compound and its derivatives from various studies.

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
4-(Dimethylamino)azobenzeneScreen-Printed ElectrodeElectrochemical SensorNot Specified0.027 ± 0.008 mM[1]
4'-halo-N,N-dimethyl-4-aminoazobenzene derivativesHanging Mercury Drop Electrode (HMDE)DPP, CV5 x 10⁻⁵ M to 5 x 10⁻⁷ MNot Specified[2]
Sunset Yellow FCF and Tartrazinepoly(4-ABA)/MWCNTs/GCEDPV0.010–0.75 and 0.75–5.0 µmol L⁻¹2.3 and 3.0 nmol L⁻¹[3][4][5]

Experimental Protocols

Preparation of this compound Standard Solution

Materials:

  • This compound (analytical standard)[6]

  • Ethanol (B145695) or other suitable organic solvent[2]

  • Supporting electrolyte (e.g., Britton-Robinson buffer, phosphate (B84403) buffer)[2]

  • Volumetric flasks

  • Pipettes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the weighed 4-AAB in a small amount of ethanol in a volumetric flask. This compound is slightly soluble in water but soluble in ethanol.[4]

  • Once dissolved, dilute the solution to the final volume with the chosen supporting electrolyte to obtain a stock solution of a known concentration (e.g., 1 mM).

  • Prepare a series of standard solutions of varying concentrations by serial dilution of the stock solution with the supporting electrolyte.

Electrochemical Measurement using Differential Pulse Voltammetry (DPV)

Apparatus:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

Protocol:

  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad to a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and sonicate in ethanol and then deionized water for a few minutes to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

  • Background Scan:

    • Record the DPV of the supporting electrolyte to obtain a background scan.

  • Sample Measurement:

    • Add a known volume of the 4-AAB standard solution to the electrochemical cell.

    • Stir the solution for a specific period (e.g., 60 seconds) to ensure homogeneity, then let it rest to become quiescent.

    • Record the DPV scan over a potential range where the reduction of 4-AAB is expected. Typical DPV parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.[3]

  • Calibration Curve:

    • Repeat the measurement for all the prepared standard solutions of different concentrations.

    • Plot the peak current from the DPV scans against the corresponding concentration of 4-AAB to construct a calibration curve.

  • Sample Analysis:

    • For an unknown sample, prepare the sample solution in the same supporting electrolyte and record its DPV under the same experimental conditions.

    • Determine the concentration of 4-AAB in the unknown sample using the calibration curve.

Visualizations

Electrochemical Reduction Pathway of this compound

G cluster_acidic Acidic Medium (pH < 4) cluster_basic Basic Medium (pH > 4) AAB_acid This compound (-N=N-) Hydrazo_acid Hydrazo intermediate (-NH-NH-) AAB_acid->Hydrazo_acid +2e-, +2H+ Products_acid Reduction Products (e.g., Aniline and p-Phenylenediamine) Hydrazo_acid->Products_acid +2e-, +2H+ AAB_basic This compound (-N=N-) Hydrazo_basic Hydrazo derivative (-NH-NH-) AAB_basic->Hydrazo_basic +2e-, +2H+

Caption: Proposed electrochemical reduction pathway of this compound in acidic and basic media.

Experimental Workflow for Electrochemical Detection

G prep Sample/Standard Preparation measurement DPV Measurement of 4-AAB Solution prep->measurement electrode_prep Working Electrode Polishing & Cleaning cell_setup Electrochemical Cell Assembly electrode_prep->cell_setup bg_scan Background Scan (Supporting Electrolyte) cell_setup->bg_scan bg_scan->measurement calibration Calibration Curve Construction measurement->calibration analysis Unknown Sample Analysis calibration->analysis

Caption: General workflow for the electrochemical detection of this compound.

References

Application Notes and Protocols for the Use of 4-Aminoazobenzene as a Solvatochromic Probe for Solvent Polarity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Aminoazobenzene (B166484) is a versatile dye that exhibits solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[1] This property makes it a useful probe for characterizing the polarity of solvents and local microenvironments, which is of significant interest in various fields, including chemical synthesis, reaction kinetics, and drug delivery. The observed color shift is due to differential solvation of the ground and excited electronic states of the dye molecule.[2] In the case of this compound, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax).[3][4] This application note provides a detailed protocol for utilizing this compound as a solvatochromic probe and presents quantitative data on its behavior in various solvents.

Mechanism of Solvatochromism in this compound

The solvatochromic effect of this compound is attributed to the change in the energy gap between its ground and excited states upon interaction with solvent molecules. The molecule possesses a permanent dipole moment that changes upon electronic excitation. Polar solvents can stabilize the excited state to a greater extent than the ground state through dipole-dipole interactions.[3] This stabilization lowers the energy of the excited state, leading to a smaller energy gap for the π→π* transition and, consequently, a red shift in the absorption spectrum.[5] The magnitude of this shift can be correlated with the polarity of the solvent.

Quantitative Data: Solvatochromic Shifts of this compound

The maximum absorption wavelength (λmax) of this compound was measured in a range of organic solvents with varying polarities. The results are summarized in the table below. A clear bathochromic shift is observed as the solvent polarity increases, with dimethyl sulfoxide (B87167) (DMSO) causing the largest red shift among the tested solvents.[3][4]

Solventλmax (nm)[4][6]
Cyclohexane363
1,4-Dioxane381
Butanol385
Acetone386
Ethanol387
Dichloromethane374
Dimethyl Sulfoxide (DMSO)403

Experimental Protocols

This section outlines the detailed methodology for determining the solvent polarity using this compound as a probe.

Materials:

  • This compound (C.I. Solvent Yellow 1)[7]

  • Spectrophotometric grade solvents (e.g., Cyclohexane, 1,4-Dioxane, Butanol, Acetone, Ethanol, Dichloromethane, DMSO)

  • Volumetric flasks (10 mL and 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Protocol for UV-Vis Spectroscopic Measurement:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1x10⁻³ M.

  • Preparation of Working Solutions:

    • For each solvent to be tested, prepare a 1x10⁻⁵ M solution of this compound.[3][4] This can be achieved by diluting the stock solution. For example, add 100 µL of the 1x10⁻³ M stock solution to a 10 mL volumetric flask and fill to the mark with the desired solvent.

    • Ensure the solutions are thoroughly mixed.

  • Spectroscopic Measurement:

    • Set the UV-Visible spectrophotometer to scan a wavelength range of 300-600 nm.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Rinse a quartz cuvette with the this compound solution to be measured and then fill the cuvette.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Record the λmax for each solvent.

    • The observed λmax can be correlated with empirical solvent polarity scales, such as the ET(30) scale, to quantify the polarity of the solvent.

Visualizations

The following diagrams illustrate the conceptual basis of solvatochromism and the experimental workflow.

Solvatochromic_Effect Energy level diagram illustrating the solvatochromic shift of this compound. cluster_ground Ground State (S₀) GS This compound (Lower Polarity) ES_nonpolar Excited State (Higher Energy in Nonpolar Solvent) GS->ES_nonpolar ΔE₁ (Shorter λ) ES_polar Excited State (Lower Energy in Polar Solvent) GS->ES_polar ΔE₂ (Longer λ) ΔE₂ < ΔE₁

Caption: Solvatochromic Shift Mechanism.

Experimental_Workflow start Start prep_stock Prepare 1x10⁻³ M Stock Solution of this compound start->prep_stock prep_working Prepare 1x10⁻⁵ M Working Solutions in Various Solvents prep_stock->prep_working uv_vis Record UV-Vis Absorption Spectra (300-600 nm) prep_working->uv_vis determine_lambda Determine λmax for Each Solvent uv_vis->determine_lambda correlate Correlate λmax with Solvent Polarity determine_lambda->correlate end End correlate->end

Caption: Experimental Workflow Diagram.

Applications in Research and Development

The use of this compound as a solvatochromic probe has several applications:

  • Characterization of Solvent Mixtures: It can be used to determine the polarity of binary or complex solvent mixtures.

  • Probing Polymer Microenvironments: The dye can be incorporated into polymer matrices to study the local polarity and changes upon external stimuli.

  • Drug Delivery Systems: It can be used to investigate the polarity of the internal environment of micelles, liposomes, and other drug carriers.

  • Reaction Monitoring: Changes in the polarity of a reaction medium can be monitored in real-time.

This compound is a readily available and effective solvatochromic probe for the determination of solvent polarity. The experimental protocol is straightforward and relies on standard UV-Visible spectrophotometry. The provided data and methodologies offer a solid foundation for researchers and professionals to employ this dye in their respective fields of study.

References

Application Notes and Protocols: Synthesis and Utility of 4-Aminoazobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-aminoazobenzene (B166484) derivatives and detail their applications as pH indicators, molecular switches, and as scaffolds in drug development. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these versatile compounds.

I. Synthesis of this compound Derivatives

The most common method for synthesizing this compound and its derivatives is through a diazotization reaction followed by an azo coupling reaction. This process involves the conversion of a primary aromatic amine to a diazonium salt, which then couples with an electron-rich aromatic compound.

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, also known as Aniline (B41778) Yellow.

Materials and Reagents:

  • Aniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate (B1210297)

  • Ice

  • Ligroin (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a beaker, prepare a solution of aniline in aqueous hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise to the cold aniline solution with vigorous stirring. Maintain the temperature below 5°C.

    • The completion of diazotization can be tested using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of aniline in a minimal amount of dilute hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the aniline solution with continuous stirring.

    • Add a solution of sodium acetate to raise the pH and facilitate the coupling reaction. A yellow precipitate of diazoaminobenzene (B94817) will form.[1]

    • Stir the mixture for an additional 30-60 minutes in the ice bath.

  • Rearrangement to this compound:

    • The intermediate diazoaminobenzene is then rearranged to the more stable this compound by warming the acidic solution.

    • Heat the mixture to 30-40°C for 2-3 hours.[2]

  • Isolation and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ligroin, to obtain pure this compound.[1]

Protocol 2: Synthesis of a Sulfonated this compound Derivative (4'-aminoazobenzene-4-sulfonic acid)

Sulfonated derivatives exhibit increased water solubility, making them suitable for biological applications and as certain types of indicators.

Materials and Reagents:

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium anilinomethanesulfonate

  • Amidosulfuric acid

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization of Sulfanilic Acid:

    • Diazotize sulfanilic acid in an ice-water mixture at pH 1.3 using sodium nitrite in the presence of concentrated sulfuric acid.[3]

  • Azo Coupling:

    • Adjust the pH of the diazonium salt suspension to approximately 5.7 with sodium bicarbonate.[3]

    • Add sodium anilinomethanesulfonate to the mixture and allow the coupling reaction to proceed overnight.[3]

  • Hydrolysis:

    • To the resulting coupling mixture, add amidosulfuric acid and concentrated sulfuric acid.[3]

    • Heat the mixture to 95°C and stir for 15 minutes to hydrolyze the sulfomethyl group.[3][4]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature to precipitate the product.

    • Filter the precipitate by suction, wash thoroughly with water, and dry at 80°C to yield 4'-aminoazobenzene-4-sulfonic acid.[3]

Quantitative Data for Synthesis
DerivativeStarting MaterialsCoupling ComponentYield (%)Purity (%)Reference
This compoundAnilineAniline~98% (for a related analogue)-[2]
4'-aminoazobenzene-4-sulfonic acidSulfanilic acidSodium anilinomethanesulfonateHigh98.6[3]
4'-amino-3',2-dimethylazobenzene-4-sulfonic acid2-Methylaniline-5-sulfonic acido-Toluidine derivativeHigh96.9[3]

II. Applications of this compound Derivatives

pH Indicators

Certain this compound derivatives exhibit distinct color changes in response to pH variations, making them excellent acid-base indicators. This property arises from changes in the electronic structure of the molecule upon protonation or deprotonation.

Principle: The color of azobenzene (B91143) dyes is due to the extended π-conjugated system. The amino group acts as an electron-donating group, and in some derivatives, an electron-withdrawing group is also present, creating a "push-pull" system. Protonation of the azo group or the amino group alters the intramolecular charge transfer, leading to a visible color change.

Protocol 3: Using a this compound Derivative as a pH Indicator in Acid-Base Titration

Materials and Reagents:

  • This compound derivative indicator solution (e.g., Methyl Orange, a sulfonated derivative of N,N-dimethyl-4-aminoazobenzene)

  • Acid solution of unknown concentration (analyte)

  • Standardized base solution (titrant)

  • Buret, pipette, conical flask, and magnetic stirrer

Procedure:

  • Pipette a known volume of the acidic analyte into a conical flask.

  • Add 2-3 drops of the this compound derivative indicator solution. The solution will adopt the acidic color of the indicator.

  • Fill the buret with the standardized basic titrant.

  • Slowly add the titrant to the analyte while continuously stirring.

  • Observe the color of the solution. The endpoint of the titration is reached when the indicator undergoes a sharp and permanent color change.

  • Record the volume of the titrant used and calculate the concentration of the analyte.

Quantitative Data for pH Indicators

IndicatorpH Range of Color ChangeAcidic ColorBasic ColorpKind
Methyl Orange3.1 - 4.4RedYellow3.7
Water-soluble amino[bis(ethanesulfonate)] azobenzene derivatives1 - 4Pink/RedYellow/Orange2.1 - 2.6
Molecular Switches

The azobenzene core can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in molecular geometry, dipole moment, and other properties, making these compounds ideal candidates for molecular switches.

Principle: The more stable trans isomer can be converted to the less stable cis isomer by irradiation with UV light (typically around 365 nm). The cis isomer can then be reverted to the trans form by irradiation with visible light or by thermal relaxation. This reversible process can be used to control various molecular processes and material properties.[5]

Protocol 4: Photoisomerization of a this compound Derivative

Materials and Reagents:

  • Solution of a this compound derivative in a suitable solvent (e.g., methanol, toluene)

  • UV-Vis spectrophotometer

  • UV light source (e.g., 365 nm LED)

  • Visible light source (e.g., >420 nm LED)

  • Quartz cuvette

Procedure:

  • Prepare a dilute solution of the this compound derivative in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum of the solution. This will correspond to the predominantly trans isomer.

  • Irradiate the solution with UV light (e.g., 365 nm) for a specific period.

  • Record the UV-Vis spectrum again. A decrease in the absorbance of the π-π* transition band (around 320-360 nm) and an increase in the n-π* transition band (around 440 nm) indicates the formation of the cis isomer.

  • Irradiate the solution with visible light (e.g., >420 nm) to induce the back-isomerization to the trans form.

  • Record the UV-Vis spectrum to confirm the recovery of the initial spectrum.

  • The kinetics of the thermal back-isomerization can be studied by monitoring the change in absorbance over time in the dark.

Drug Development

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Principle: The azo linkage and the aromatic rings can be substituted with various functional groups to create compounds that interfere with microbial growth.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials and Reagents:

  • This compound derivative dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the this compound derivative.

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism in medium without the compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Principle: Certain derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms.

Protocol 6: Evaluation of In Vitro Cytotoxic Activity using the MTT Assay

Materials and Reagents:

  • This compound derivative

  • Human cancer cell lines

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specific period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Principle: Some this compound derivatives have been found to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.

Protocol 7: PPAR Agonist Activity Assay (Cell-Based Transactivation Assay)

Materials and Reagents:

  • This compound derivative

  • Cell line engineered to express a PPAR subtype and a luciferase reporter gene under the control of a PPAR-responsive promoter (e.g., CV-1 cells)

  • Cell culture medium

  • Reference PPAR agonist (e.g., pioglitazone (B448) for PPAR-γ)

  • Luciferase assay reagent

Procedure:

  • Culture the reporter cells in 96-well plates.

  • Treat the cells with different concentrations of the this compound derivative. Include a positive control (reference agonist) and a vehicle control.

  • Incubate the cells for a sufficient period to allow for gene transcription (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • The increase in luciferase activity relative to the vehicle control indicates the PPAR agonist activity of the compound. The results can be expressed as a percentage of the maximal activation achieved with the reference agonist.[8]

III. Visualization of Workflows and Mechanisms

Synthesis_Workflow

pH_Indicator_Mechanism

Molecular_Switch

PPAR_Activation_Pathway

References

Application Notes: The Role of 4-Aminoazobenzene in the Synthesis of Diazo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoazobenzene (B166484), also known as Aniline Yellow, is a versatile organic compound and a pivotal intermediate in the chemical industry, particularly for the synthesis of diazo dyes.[1][2] Its molecular structure, featuring a primary aromatic amine group attached to an azobenzene (B91143) backbone, makes it an ideal precursor for producing a wide spectrum of vibrant and stable colorants.[1] The synthesis process involves a two-step reaction: the diazotization of the primary amine on this compound, followed by an azo coupling reaction with an electron-rich substrate.[3] These resulting dyes are extensively used in textiles, printing, and leather industries due to their excellent color fastness.[1] Beyond industrial dyeing, azo compounds derived from this precursor have significant applications in research and drug development, serving as biological stains, potential therapeutic agents, and components in colon-specific drug delivery systems.[4][5]

General Reaction Mechanism

The preparation of diazo dyes from this compound is a well-established two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][6] This reaction must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[6][7]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and is immediately reacted with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or another aromatic amine.[3][4] This reaction forms the characteristic azo bond (–N=N–), which acts as a chromophore and is responsible for the dye's color.[4][8]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B 4-Phenylazobenzenediazonium Chloride (Diazonium Salt) A->B  In Situ HNO₂ Reagents1 NaNO₂ + HCl (aq) 0-5 °C D Final Azo Dye B->D Electrophilic Aromatic Substitution C Coupling Component (e.g., 2-Naphthol) C->D

General reaction mechanism for diazo dye synthesis.

Applications in Research and Drug Development

While industrially significant, azo dyes derived from this compound and similar precursors also have specialized applications in scientific research and medicine.

  • Biological Stains: The intense color and binding capabilities of certain azo dyes make them effective as stains for microscopy and histology.[4]

  • pH Indicators: Some azo dyes exhibit halochromism, changing color in response to pH variations, which allows them to be used as acid-base indicators.[4]

  • Prodrugs and Drug Delivery: The azo bond is susceptible to cleavage by azoreductase enzymes, which are present in the microflora of the colon.[4] This property is being leveraged to design colon-specific drug delivery systems. A therapeutic agent can be linked to an azo-containing scaffold, rendering it inactive until it reaches the colon, where the azo bond is broken to release the active drug.[4][5] This targeted approach is valuable for treating conditions like inflammatory bowel disease and colorectal cancer.[5]

  • Biologically Active Compounds: Researchers have synthesized novel azo compounds that demonstrate promising antimicrobial, antifungal, and anticancer activities.[4][5]

G cluster_applications Applications A This compound B Diazo Dyes A->B C Industrial Dyes (Textiles, Inks, Leather) B->C D Biological Stains B->D E pH Indicators B->E F Colon-Specific Prodrugs B->F G Antimicrobial / Anticancer Agents B->G

Logical relationship from this compound to its applications.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of diazo dyes. While specific data for this compound is not always published, the parameters shown are typical for the diazotization of primary aromatic amines and subsequent coupling reactions.

Diazo ComponentCoupling ComponentReagentsReaction Conditionsλmax (nm)YieldReference (Adapted from)
4-AminoantipyrineDiphenylamineHCl, NaNO₂, NaOH0 °C, then overnight at RT555Not Specified[3][9]
4-Aminobenzaldehyde2-Naphthol (B1666908)HCl, NaNO₂, NaOH0-5 °C, 2 hoursNot SpecifiedGood[10]
4-Aminophenol2-NaphtholHCl, NaNO₂, NaOH0-5 °C, 10-15 minutesNot SpecifiedNot Specified[8]
Aniline2-NaphtholHCl, NaNO₂, NaOH< 10 °CNot SpecifiedNot Specified[7][11]

Experimental Protocols

Protocol 1: General Synthesis of a Diazo Dye Using this compound and 2-Naphthol

This protocol describes a general laboratory method for synthesizing a representative red azo dye by diazotizing this compound and coupling it with 2-naphthol.

Materials:

  • This compound (C₁₂H₁₁N₃)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (C₁₀H₈O)

  • Sodium Hydroxide (B78521) (NaOH)

  • Urea (B33335) (optional, to quench excess nitrous acid)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stir plate and stir bar

  • Ice bath

  • Graduated cylinders

  • Buchner funnel and flask for suction filtration

  • Filter paper

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific molar amount of this compound (e.g., 1.97 g, 0.01 mol) in approximately 20 mL of water and a stoichiometric excess of concentrated hydrochloric acid (e.g., 5 mL). Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process.[6][8]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.70 g, ~0.01 mol) in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution.[3] Maintain vigorous stirring and keep the temperature below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion. A small amount of urea can be added to destroy any excess nitrous acid.[11] The resulting solution contains the 4-phenylazobenzenediazonium salt and should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, prepare a solution of the coupling agent. Dissolve a molar equivalent of 2-naphthol (e.g., 1.44 g, 0.01 mol) in about 30 mL of a 10% aqueous sodium hydroxide solution.[8]

  • Cool this alkaline solution in an ice bath to 0-5 °C.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.[8]

  • An intensely colored precipitate (typically red or orange) of the azo dye should form immediately.[8]

  • Continue stirring the reaction mixture in the ice bath for another 15-30 minutes to ensure complete coupling.[12]

Part C: Isolation and Purification

  • Isolate the crude azo dye precipitate by suction filtration using a Buchner funnel.

  • Wash the solid product on the filter with several portions of cold distilled water to remove unreacted salts and other water-soluble impurities.[4][8]

  • Allow the product to air dry. For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol.[8]

  • Once dry, weigh the final product and calculate the percentage yield.

G cluster_A Part A: Diazotization cluster_B Part B: Azo Coupling cluster_C Part C: Isolation A1 Dissolve this compound in HCl (aq) A2 Cool to 0-5 °C in Ice Bath A1->A2 A4 Add NaNO₂ dropwise to amine solution (<5 °C) A2->A4 A3 Prepare cold NaNO₂ solution A3->A4 A5 Stir 15 min (Diazonium Salt Forms) A4->A5 B3 Add Diazonium Salt slowly to Naphthol solution A5->B3 Use Immediately B1 Dissolve 2-Naphthol in NaOH (aq) B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir 30 min (Azo Dye Precipitates) B3->B4 C1 Filter precipitate (Suction Filtration) B4->C1 C2 Wash with cold H₂O C1->C2 C3 Air dry or recrystallize from Ethanol C2->C3 C4 Final Product C3->C4

Experimental workflow for the synthesis of a diazo dye.

References

Application Notes: 4-Aminoazobenzene in Photoresponsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoazobenzene (B166484) is an aromatic azo compound characterized by the presence of an amino group (-NH₂) on one of its phenyl rings.[1] This substitution distinguishes it from unsubstituted azobenzene, imparting unique electronic and photochemical properties. The core functionality of this compound in advanced materials stems from its ability to undergo reversible photoisomerization.[2][3] When exposed to light of a specific wavelength, the molecule can switch between two distinct geometric isomers: the thermodynamically stable trans form and the metastable cis form. This transformation induces significant changes in molecular geometry, dipole moment, and polarity, which can be harnessed to control material properties at a macroscopic level.[2][4] Consequently, this compound and its derivatives are pivotal components in the development of a wide array of "smart" materials, including light-controlled drug delivery systems, photo-switchable polymers, and light-driven actuators.[4][5][6]

Mechanism of Photoswitching

The photoresponsive behavior of this compound is governed by the reversible isomerization around the central nitrogen-nitrogen double bond (N=N).

  • trans-to-cis Isomerization: Upon irradiation with Ultraviolet (UV) light (typically around 365 nm), the elongated, planar trans-isomer absorbs a photon and converts to the bent, higher-energy cis-isomer.[7][8]

  • cis-to-trans Isomerization: The return to the stable trans state can be triggered by irradiation with visible light or occurs spontaneously through thermal relaxation in the dark.[3][9]

The isomerization pathway can proceed through either a rotation or an inversion mechanism at one of the nitrogen atoms.[10][11] The preferred pathway and the rate of thermal relaxation are highly sensitive to the molecular environment, particularly the polarity of the solvent.[12][13] Polar solvents tend to accelerate the thermal cis-to-trans isomerization rate for this compound.[12][13]

G cluster_trans trans-4-Aminoazobenzene (Stable) cluster_cis cis-4-Aminoazobenzene (Metastable) trans_img cis_node Bent Structure Higher Energy trans_img->cis_node  UV Light (~365 nm)   trans_label More Stable Elongated Structure cis_node->trans_img  Visible Light or Heat (Δ)   cis_label Less Stable Bent Structure

Caption: Reversible photoisomerization of this compound.

Applications and Quantitative Data

The incorporation of this compound moieties into larger molecular systems allows for the photomodulation of material properties.

1. Photoresponsive Polymers

This compound can be polymerized into polymer backbones or attached as side chains.[14] The collective isomerization of these chromophores can induce macroscopic changes in the polymer's physical and chemical properties, such as solubility, viscosity, and mechanical strength.[4]

2. Light-Controlled Drug Delivery

In drug delivery systems, this compound can act as a trigger.[5] A drug can be encapsulated within a polymeric carrier functionalized with this compound. Upon light exposure, the isomerization-induced changes in polarity and conformation can disrupt the carrier structure, leading to the controlled release of the therapeutic agent.[5][15]

3. Photo-Actuators and Soft Robotics

Azobenzene-containing liquid crystal networks (LCNs) can undergo significant shape changes, such as bending or contracting, in response to light.[6][16] This effect is used to create light-driven actuators, artificial muscles, and components for soft robotics.[6][8]

Quantitative Data Summary

The following tables summarize key performance metrics for materials containing this compound and its derivatives.

Table 1: Photoswitching and Thermal Relaxation Properties

Derivative / System Isomerization Wavelength (nm) Quantum Yield (Φ) Thermal Half-Life (t½) / Rate Solvent / Medium Reference(s)
Azobenzene trans → cis ~313 0.094 ± 0.004 - Free form [17]
Azobenzene in ssDNA trans → cis ~313 0.036 ± 0.002 - ssDNA [17]
Azobenzene in dsDNA trans → cis ~313 0.0056 ± 0.0008 - dsDNA [17]
Amide Derivative (L1) trans → cis UV 0.0619 (6.19%) - DMSO [18]
Amide Derivative (L2) trans → cis UV 0.0279 (2.79%) - DMSO [18]
dMR (o-methyl red derivative) cis → trans Thermal - 0.7 s Chloroform [19]
dMR (o-methyl red derivative) cis → trans Thermal - 80 s Hexane [19]

| dMR (o-methyl red derivative) | cis → trans | Thermal | - | 163 s | Toluene |[19] |

Table 2: Photomechanical Performance of Azobenzene-Containing Actuators

Material System Stimulus Response Magnitude of Response Reference(s)
Azobenzene-LCN (stretched 200%) UV Light Contractile Stress ~7 MPa [6]

| Main-Chain Azobenzene LCE | UV Light | Length Actuation | 38% contraction |[16] |

Experimental Protocols

Protocol 1: Synthesis of this compound (p-AAB)

This protocol is adapted from a general procedure for the synthesis of p-aminoazobenzene.[20]

Materials:

  • Diazoaminobenzene (8 g, 40 mmol)

  • Aniline (B41778) (17 mL, 180 mmol)

  • Aniline hydrochloride (4 g, 30 mmol)

  • Sodium nitrite (B80452) (NaNO₂), 95% solution (4.2 mL)

  • Glacial acetic acid (6 mL, 99%)

  • Carbon tetrachloride (CCl₄) for recrystallization

Procedure:

  • Combine diazoaminobenzene, aniline, and aniline hydrochloride in a suitable reaction vessel.

  • Heat the mixture to 40 °C with continuous stirring.

  • Slowly add the 95% NaNO₂ solution to the heated mixture. Maintain the temperature at 40 °C and continue stirring for 1 hour.

  • Pour glacial acetic acid into the mixture and stir for an additional 10 minutes.

  • Isolate the crude product by filtration and dry it completely.

  • Recrystallize the crude product from carbon tetrachloride (CCl₄) to obtain pure this compound crystals.

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its structure.[20]

Protocol 2: Preparation of a Photoresponsive Polymer Film

This protocol outlines a general method for creating a photoresponsive polymer based on the free-radical polymerization of an azobenzene-containing monomer.[14]

Materials:

  • 4-amino-4′-methacrylatylazobenzene (AMAAB) monomer

  • Trimethylolpropane trimethacrylate (TRIM) as a cross-linker

  • A suitable solvent (e.g., THF, DMF)

  • A free-radical initiator (e.g., AIBN)

  • Glass slides or a petri dish for film casting

Procedure:

  • Dissolve the AMAAB monomer, TRIM cross-linker, and AIBN initiator in the chosen solvent in a reaction flask. The molar ratio of monomer to cross-linker can be varied to control the network properties.[14]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Heat the solution to the appropriate temperature (e.g., 60-70 °C) to initiate polymerization. Maintain the reaction for several hours under an inert atmosphere.

  • Once polymerization is complete, cast the polymer solution onto a glass slide or into a petri dish.

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a vacuum oven at a moderate temperature) to form a uniform film.

  • Characterize the resulting polymer film using techniques such as UV-Vis spectroscopy, FTIR, and scanning electron microscopy (SEM).[14]

G cluster_synthesis Polymer Synthesis cluster_fabrication Film Fabrication cluster_testing Characterization & Testing node1 1. Dissolve Monomer (AMAAB), Cross-linker (TRIM) & Initiator (AIBN) in Solvent node2 2. Purge with Inert Gas (e.g., N2) node1->node2 node3 3. Initiate Polymerization with Heat node2->node3 node4 4. Cast Polymer Solution onto Substrate node3->node4 Polymer Solution node5 5. Evaporate Solvent to Form Film node4->node5 node6 6. Characterize Film (FTIR, SEM) node5->node6 node7 7. Perform Photoswitching (UV/Vis Irradiation) node6->node7 node8 8. Monitor with UV-Vis Spectroscopy node7->node8

Caption: Workflow for photoresponsive polymer film preparation.
Protocol 3: Monitoring Photoisomerization via UV-Vis Spectroscopy

This protocol describes how to observe the trans-cis isomerization of a this compound-containing material.[9]

Materials:

  • Photoresponsive material (e.g., polymer film or solution)

  • Quartz cuvette (for solutions) or a suitable sample holder (for films)

  • UV-Vis Spectrophotometer

  • UV light source (e.g., 365 nm lamp)

  • Visible light source or a dark environment for thermal relaxation

Procedure:

  • Prepare a dilute solution of the photoresponsive material in a suitable solvent (e.g., DMSO, concentration ~10⁻⁵ M) and place it in a quartz cuvette. For a film, mount it in the spectrophotometer's sample holder.[9]

  • Record the initial UV-Vis absorption spectrum of the sample. This spectrum corresponds to the material being predominantly in the trans state. Note the absorbance maximum (λ_max) of the π-π* transition band (typically 360-400 nm).

  • Irradiate the sample with a UV light source (e.g., 365 nm) for a set period.

  • Immediately after irradiation, record the UV-Vis spectrum again. Observe the decrease in the π-π* transition peak and the potential increase of the n-π* transition peak, indicating the formation of the cis-isomer.[7]

  • To observe the reverse cis-to-trans isomerization, either:

    • Photoreversion: Irradiate the sample with visible light (e.g., >450 nm).

    • Thermal Reversion: Place the sample in the dark at a controlled temperature (e.g., 25°C or slightly elevated) and record spectra at regular time intervals.[9]

  • Monitor the recovery of the initial π-π* absorption peak over time to determine the rate of cis-to-trans isomerization.

G start Drug-Loaded Polymer Carrier (trans-State) trigger Apply UV Light start->trigger isomerize Isomerization to cis-State (Change in Polarity/ Conformation) trigger->isomerize disrupt Carrier Structure Disruption isomerize->disrupt release Drug Release at Target Site disrupt->release end Thermal/Visible Light Relaxation to trans-State release->end

Caption: Conceptual pathway for light-triggered drug delivery.

References

Application Notes: 4-Aminoazobenzene for Vital Staining of Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only. 4-Aminoazobenzene (B166484) is a known carcinogen and should be handled with extreme caution, following all appropriate safety protocols.

I. Introduction and Unsuitability for Vital Staining

This compound, also known as Aniline Yellow or C.I. Solvent Yellow 1, is an aromatic amine and an azo dye.[1] Historically, it has been used as an intermediate in the manufacturing of other dyes, including acid yellow, diazo dyes, and indulines, and has seen use in products such as lacquers, varnishes, wax products, and insecticides.[2][3]

A comprehensive review of scientific literature indicates that This compound is not a recognized or recommended agent for the vital staining of cells. Vital staining requires dyes that are actively taken up by living cells without causing immediate toxicity, allowing for the visualization of cellular structure or processes in a viable state.[4] The properties of this compound are fundamentally incompatible with this application due to its significant safety concerns:

  • Carcinogenicity: The World Health Organization's International Agency for Research on Cancer (IARC) has classified p-Aminoazobenzene as a substance that can cause cancer.[1] Its carcinogenic properties have been documented in animal studies, where it has been shown to induce liver tumors.[5]

  • Toxicity and Mutagenicity: this compound is toxic if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects.[6] Its mechanism of carcinogenicity involves the formation of DNA adducts, highlighting its damaging interaction with cellular components.[5]

  • Lack of Vital Staining Properties: There is no evidence in the reviewed literature to suggest that this compound selectively stains living cells or provides a reliable measure of cell viability. Standard vital stains work by mechanisms such as enzymatic conversion or membrane exclusion, which have not been described for this compound.

II. Recommended Alternative: Standard Vital Staining Protocols

Researchers interested in assessing cell viability should use well-established and validated methods. A common and straightforward technique is the Trypan Blue exclusion assay . This method is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Experimental Protocol: Trypan Blue Exclusion Assay for Cell Viability

A. Materials

  • Cell suspension in phosphate-buffered saline (PBS) or culture medium

  • 0.4% (w/v) Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Light microscope

  • Micropipettes and tips

B. Protocol

  • Prepare Cell Suspension: Harvest cells and resuspend them in PBS or medium to achieve a single-cell suspension. Ensure there are no cell clumps.

  • Dilute Cells (if necessary): Dilute the cell suspension to a concentration suitable for counting (typically 2x10⁵ to 2x10⁶ cells/mL).

  • Stain with Trypan Blue:

    • In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).

    • Gently mix by pipetting and incubate at room temperature for 1 to 3 minutes. Do not exceed 5 minutes, as this may lead to dye uptake by viable cells.

  • Load Hemocytometer:

    • Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.

  • Count Cells:

    • Place the hemocytometer on the microscope stage.

    • Under 10x or 20x magnification, count the number of viable (bright, unstained) and non-viable (blue, stained) cells within the four large corner squares of the grid.

  • Calculate Viability and Cell Concentration:

    • Total Cells Counted = Viable Cells + Non-Viable Cells

    • Percent Viability (%) = (Number of Viable Cells / Total Cells Counted) × 100

    • Cell Concentration (cells/mL) = (Average number of viable cells per square) × Dilution Factor × 10⁴

III. Data Presentation

Quantitative data from viability assays should be presented clearly. Below is a sample table comparing the viability of a control cell line versus cells treated with a cytotoxic agent, as determined by the Trypan Blue assay.

Sample DescriptionTotal Cells CountedViable (Unstained) CellsNon-Viable (Blue) CellsPercent Viability (%)
Untreated Control250242896.8%
Compound X (10 µM)23511512048.9%
Compound Y (10 µM)2412103187.1%

IV. Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical vital staining experiment and the underlying principle of the membrane exclusion assay.

G cluster_workflow Experimental Workflow for Vital Staining prep Prepare Single-Cell Suspension stain Mix Cells with Vital Stain (e.g., Trypan Blue) prep->stain incubate Incubate for 1-3 Minutes stain->incubate analyze Load and Analyze via Microscopy/Cell Counter incubate->analyze calculate Calculate Percent Viability and Cell Concentration analyze->calculate

Caption: A typical workflow for assessing cell viability using a vital stain.

G cluster_principle Principle of Membrane Exclusion Assay cluster_outcomes start Cell Population (Viable + Non-Viable) add_dye Add Membrane-Impermeant Dye (e.g., Trypan Blue) start->add_dye live_cell Viable Cell Intact Membrane Dye Excluded (Cell remains unstained) add_dye->live_cell  If cell is alive dead_cell Non-Viable Cell Compromised Membrane Dye Enters (Cell appears blue) add_dye->dead_cell  If cell is dead

Caption: The principle of a membrane exclusion assay for cell viability.

References

Application Notes and Protocols: 4-Aminoazobenzene as a Standard for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoazobenzene is a yellow, crystalline solid widely used as a dye and an intermediate in the synthesis of other dyes.[1][2] In the analytical laboratory, its well-defined chemical and physical properties, along with its commercial availability as a high-purity analytical standard, make it a suitable candidate for the validation of various analytical methods.[3][4] Method validation is a critical process in drug development and quality control, ensuring that an analytical procedure is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, specific, sensitive, and robust.[5][6]

These application notes provide detailed protocols for the use of this compound as a standard in the validation of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry methods, two techniques commonly employed in pharmaceutical analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is essential for its proper handling, storage, and use in analytical method development.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₁N₃[4]
Molecular Weight 197.24 g/mol [4]
Appearance Yellow to tan crystals or orange needles[1][2]
Melting Point 123-126 °C[3]
Boiling Point >360 °C[3]
Solubility Slightly soluble in chloroform (B151607) and methanol[1]
Storage Temperature 2-8°C[1]

Analytical Method Validation Workflow

The process of analytical method validation follows a structured workflow to ensure all necessary parameters are evaluated. This workflow is crucial for generating reliable and reproducible analytical data.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_Plan Planning cluster_Prep Preparation cluster_Exec Execution cluster_Eval Evaluation cluster_Doc Documentation define_purpose Define Analytical Method Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters write_protocol Write Validation Protocol select_parameters->write_protocol prep_standard Prepare this compound Standard Solutions write_protocol->prep_standard prep_samples Prepare Samples (Spiked & Unspiked) write_protocol->prep_samples perform_experiments Perform Analytical Measurements (HPLC/UV-Vis) prep_standard->perform_experiments prep_samples->perform_experiments specificity Specificity perform_experiments->specificity linearity Linearity & Range perform_experiments->linearity accuracy Accuracy (Recovery) perform_experiments->accuracy precision Precision (Repeatability & Intermediate) perform_experiments->precision lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness analyze_data Analyze Data & Calculate Statistics specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

A general workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The method is suitable for determining the purity of the substance or its concentration in various sample matrices.

Instrumentation and Materials
  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound analytical standard.

  • HPLC-grade acetonitrile (B52724) and water.

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).

  • Analytical balance, volumetric flasks, pipettes, and syringe filters (0.45 µm).

Chromatographic Conditions
ParameterConditionReference(s)
Column C18, 4.6 x 150 mm, 5 µm[7]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Gradient Program 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17.1-20 min: 50% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 384 nm[9]
Injection Volume 10 µL[1]
Standard and Sample Preparation
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount, extract the analyte with a suitable solvent (e.g., acetonitrile), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis and Validation Parameters

The following table summarizes the validation parameters that should be assessed, along with typical acceptance criteria based on ICH guidelines.[6][10]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of this compound in a blank or placebo injection.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[7]
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.[7]
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, or mobile phase composition.

UV-Visible Spectrophotometry Method Protocol

This protocol describes a method for the quantitative determination of this compound using UV-Vis spectrophotometry. This method is simpler and faster than HPLC, making it suitable for the analysis of pure substances or simple mixtures.

Instrumentation and Materials
  • UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • This compound analytical standard.

  • Methanol or acetonitrile (spectroscopic grade).

  • Analytical balance, volumetric flasks, and pipettes.

Experimental Procedure
  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent (e.g., methanol). Scan the solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound is approximately 384 nm in acetonitrile.[9]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound standard and dissolve it in 100 mL of the solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a suitable absorbance range (typically 0.1 to 1.0).

  • Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to obtain an absorbance reading within the calibration range.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Measure the absorbance of the blank (solvent), calibration standards, and samples.

Data Analysis and Validation Parameters
Validation ParameterDescriptionAcceptance Criteria
Linearity A linear relationship between absorbance and concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Agreement between the measured and known concentration.Recovery of 98-102% for a known standard.
Precision Repeatability of measurements.RSD ≤ 2% for replicate measurements.
LOD & LOQ The lowest detectable and quantifiable concentrations.Determined based on the standard deviation of the response and the slope of the calibration curve.

Summary of Quantitative Data for Method Validation

The following table provides an example of the quantitative data that should be generated and reported during the validation of an analytical method using this compound as a standard. The data presented here is illustrative and based on a reported ultra-HPLC method.[7]

ParameterThis compound
Linearity (Correlation Coefficient, r²) 0.9992 - 0.9999
Range (w/w) 0.01 - 0.19%
Accuracy (Recovery) 99.5 - 102%
Precision (RSD) 0.482 - 1.262%
Limit of Detection (LOD) 0.002 - 0.01%

Conclusion

This compound serves as a reliable and cost-effective standard for the validation of common analytical techniques such as HPLC and UV-Vis spectrophotometry. The detailed protocols and validation parameters provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and verify the performance of their analytical methods, ensuring the generation of accurate and defensible data in regulated environments.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Aminoazobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-aminoazobenzene (B166484), helping researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can lead to low yields and other undesired outcomes during the synthesis of this compound.

Diazotization of Aniline (B41778)

1. Why did my diazotization reaction fail or result in a low concentration of the diazonium salt?

Low temperatures are critical for the stability of the diazonium salt.[1] If the temperature rises above 0-5°C, the diazonium salt can decompose, leading to the formation of phenol (B47542) and nitrogen gas.[2][3] Ensure your ice bath is well-maintained throughout the addition of sodium nitrite (B80452). Also, using an excess of hydrochloric acid is important to suppress the concentration of free aniline, which can lead to unwanted side reactions like the formation of diazoaminobenzene (B94817).[4]

2. What are the signs of an incomplete diazotization reaction?

A common sign is the presence of unreacted aniline in the reaction mixture. This can be detected using chromatographic methods. Incomplete diazotization can result from insufficient sodium nitrite or a reaction temperature that is too low, slowing down the reaction rate.

3. What are the primary side reactions during diazotization and how can they be minimized?

The main side reaction is the decomposition of the diazonium salt to form phenol, which is more likely to occur at higher temperatures.[2] To minimize this, the reaction must be kept at 0-5°C.[3] Another potential side reaction is the coupling of the diazonium salt with unreacted aniline to form diazoaminobenzene.[4] This can be prevented by using an excess of hydrochloric acid, which converts the free aniline into its hydrochloride salt, making it unavailable for coupling.[4]

Coupling Reaction

1. Why is my coupling reaction not yielding the expected this compound?

The pH of the reaction medium is crucial for the coupling reaction between the benzenediazonium (B1195382) salt and aniline. The reaction is typically carried out in a weakly acidic medium (pH 4-5).[5] If the medium is too acidic, the concentration of free aniline is too low for the coupling to occur efficiently. If it is too basic, the diazonium salt can be converted to a diazotate ion, which is less reactive.

2. What are the common byproducts formed during the coupling step?

The primary byproduct is diazoaminobenzene, which is formed when the diazonium ion couples with the amino group of aniline instead of the para-position of the benzene (B151609) ring.[6][7] This intermediate can then rearrange to form this compound, but it can also lead to other byproducts. Another common impurity is the ortho-isomer, o-aminoazobenzene.[8][9]

3. How does the concentration of reactants affect the yield?

An excess of aniline is often used to ensure the complete consumption of the diazonium salt.[8] However, a very large excess can complicate the purification process. The concentration of the diazonium salt is also important; it should be added slowly to the aniline solution to maintain a low concentration and minimize side reactions.

Purification

1. How can I effectively purify the crude this compound?

Recrystallization is a common method for purifying this compound.[5] The choice of solvent is critical for obtaining a high-purity product. Additionally, washing the crude product with water can help remove any water-soluble impurities.[5] For removal of isomers and other closely related impurities, column chromatography can be employed.[10]

2. What is a suitable solvent for the recrystallization of this compound?

Several solvents can be used for recrystallization. Carbon tetrachloride and ethanol (B145695) are commonly cited.[5][11] The choice of solvent will depend on the specific impurities present in your crude product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Critical Parameters for this compound Synthesis

ParameterRecommended RangeRationalePotential Issues if Deviated
Diazotization Temperature 0-5°C[3]Prevents decomposition of the unstable diazonium salt.[1]Formation of phenol, reduced yield.[2]
Coupling Reaction pH 4-5[5]Optimizes the electrophilic aromatic substitution.Low yield due to unreactive species.
Isomerization Temperature 30-40°C[12]Promotes the rearrangement of diazoaminobenzene to this compound.Incomplete rearrangement or degradation.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of this compound.

Part 1: Diazotization of Aniline
  • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.[5]

  • Cool the solution to 0-5°C in an ice bath with constant stirring.[5]

  • Separately, prepare a solution of sodium nitrite in water.[5]

  • Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution, ensuring the temperature remains below 5°C.[3]

  • Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the benzenediazonium chloride.

Part 2: Coupling Reaction
  • In a separate flask, prepare a solution of aniline in hydrochloric acid.[5]

  • Slowly add the cold benzenediazonium chloride solution to the aniline solution with vigorous stirring.[5]

  • A yellow precipitate of this compound should form.[5]

  • Allow the reaction to proceed at a controlled temperature (e.g., 40-50°C) to encourage the rearrangement of any diazoaminobenzene intermediate to the desired product.[5][12]

Part 3: Isolation and Purification
  • Filter the crude this compound using a Buchner funnel.[5]

  • Wash the precipitate with water to remove any water-soluble impurities.[5]

  • Recrystallize the crude product from a suitable solvent, such as carbon tetrachloride or ethanol, to obtain the pure this compound.[5][11]

  • Dry the purified crystals.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification start Aniline + HCl + H2O cool Cool to 0-5°C start->cool add_nitrite Add NaNO2 Solution cool->add_nitrite diazonium_salt Benzenediazonium Chloride Solution add_nitrite->diazonium_salt mix Combine Solutions diazonium_salt->mix aniline_solution Aniline + HCl aniline_solution->mix rearrange Heat to 40-50°C mix->rearrange crude_product Crude this compound rearrange->crude_product filter Filter crude_product->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Low Yield

troubleshooting_low_yield cluster_check_diazotization Diazotization Step cluster_check_coupling Coupling Step start Low Yield of this compound q_temp Was Temp > 5°C? start->q_temp a_temp_yes Decomposition to Phenol q_temp->a_temp_yes Yes q_acid Insufficient HCl? q_temp->q_acid No a_acid_yes Side reaction to Diazoaminobenzene q_acid->a_acid_yes Yes q_ph Incorrect pH? q_acid->q_ph No a_ph_yes Inhibited Coupling q_ph->a_ph_yes Yes q_rearrange Incomplete Rearrangement? q_ph->q_rearrange No a_rearrange_yes Diazoaminobenzene remains q_rearrange->a_rearrange_yes Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Reaction Pathway and Side Reactions

reaction_pathway aniline Aniline hcl_nano2 HCl, NaNO2 0-5°C aniline->hcl_nano2 diazonium Benzenediazonium Chloride hcl_nano2->diazonium phenol Phenol (Side Product) diazonium->phenol > 5°C diazoamino Diazoaminobenzene (Intermediate/Side Product) diazonium->diazoamino + Aniline aminoazobenzene This compound (Product) diazonium->aminoazobenzene + Aniline (Direct Coupling) rearrange Acid catalyst ~40°C diazoamino->rearrange aniline2 Aniline (Coupling) rearrange->aminoazobenzene

Caption: The reaction pathway for this compound synthesis including side reactions.

References

Technical Support Center: Optimizing HPLC Separation of 4-Aminoazobenzene and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Aminoazobenzene and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Common impurities in this compound can originate from its synthesis or degradation. These may include:

  • Starting materials: Aniline (B41778) is a primary starting material for the synthesis of this compound and can be present as an unreacted impurity.[1][2]

  • Isomeric impurities: o-Aminoazobenzene is a common isomer formed during the synthesis of this compound.[1][3]

  • Intermediates: Diazoaminobenzene is an intermediate in the synthesis of this compound and may be present in the final product.[2][4]

  • Degradation products: Azo dyes can degrade to form aromatic amines. For this compound, this can include aniline and p-phenylenediamine.[5]

Q2: What is a typical starting point for an HPLC method for this compound?

A2: A good starting point for separating this compound and its impurities is a reversed-phase HPLC method.[6][7] A common setup includes:

  • Column: A C18 column is frequently used.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and an aqueous buffer is typical. The buffer can be phosphate-based or, for mass spectrometry (MS) compatibility, formic acid can be used.[6][7]

  • Detection: UV detection is suitable for this compound and related aromatic compounds.

Q3: How can I improve the peak shape of this compound and other basic impurities?

A3: Peak tailing is a common issue when analyzing basic compounds like this compound due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[8][9][10] To improve peak shape:

  • Lower the mobile phase pH: Operating at a lower pH (around 3) can protonate the silanol groups, reducing their interaction with the basic analytes.[8][9]

  • Use an end-capped column: These columns have fewer free silanol groups, leading to more symmetrical peaks.

  • Add a competing base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active sites on the stationary phase.

  • Increase buffer concentration: A higher buffer concentration can help to maintain a consistent pH and mask silanol interactions.[10]

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and its Isomer, o-Aminoazobenzene
Possible Cause Solution
Inadequate mobile phase strength Optimize the mobile phase composition. Try a shallower gradient or a lower percentage of the organic solvent in an isocratic method to increase retention and improve separation.
Incorrect column chemistry Consider a column with a different selectivity. A phenyl-hexyl or a biphenyl (B1667301) stationary phase might offer better resolution for aromatic isomers.
Column temperature is not optimized Vary the column temperature. Sometimes, a lower temperature can improve the resolution between closely eluting isomers.
Problem 2: Peak Tailing of this compound
Possible Cause Solution
Secondary interactions with silanol groups Lower the mobile phase pH to around 3 to protonate the silanol groups.[8][9] Use a highly deactivated, end-capped C18 column.[8]
Column overload Reduce the injection volume or the concentration of the sample.[10]
Column contamination or void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8]
Interfering peak Use a column with higher efficiency (longer column or smaller particle size) to resolve the co-eluting peaks.[8]
Problem 3: Retention Time Variability
Possible Cause Solution
Inconsistent mobile phase preparation Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a buffer to maintain a stable pH.[11]
Fluctuations in column temperature Use a column oven to maintain a consistent temperature.
Column equilibration is insufficient Ensure the column is adequately equilibrated with the mobile phase before starting the analysis sequence.
Pump issues (air bubbles, leaks) Degas the mobile phase and purge the pump. Check for any leaks in the system.

Experimental Protocols

Key Experiment: Reversed-Phase HPLC Method for the Separation of this compound and its Impurities

This protocol provides a general method that can be adapted and optimized for your specific instrumentation and sample matrix.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Reference standards for potential impurities (e.g., aniline, o-aminoazobenzene, diazoaminobenzene).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or formic acid (analytical grade).

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Phosphoric acid (or 0.1% formic acid for MS compatibility) in water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

4. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of the reference standards.

  • Integrate the peak areas to determine the relative purity of the sample.

Quantitative Data

The following table provides representative retention times for this compound and its common impurities based on the experimental protocol described above. Please note that these values may vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Compound Retention Time (min)
Aniline~ 3.5
This compound~ 12.8
o-Aminoazobenzene~ 13.5
Diazoaminobenzene~ 15.2

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Report Reporting Integration->Report

Caption: A general workflow for HPLC analysis of this compound.

Troubleshooting_Tree Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape Resolution Poor Resolution? Problem->Resolution no RetentionTime Retention Time Shift? Problem->RetentionTime no Tailing Peak Tailing PeakShape->Tailing yes Split Split Peaks PeakShape->Split Sol_Resolution1 Optimize Gradient Resolution->Sol_Resolution1 yes Sol_Resolution2 Change Column Selectivity Resolution->Sol_Resolution2 Sol_Retention1 Check Mobile Phase Preparation RetentionTime->Sol_Retention1 yes Sol_Retention2 Ensure Column Equilibration RetentionTime->Sol_Retention2 Sol_Tailing1 Lower Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Use End-capped Column Tailing->Sol_Tailing2 Sol_Tailing3 Reduce Sample Concentration Tailing->Sol_Tailing3

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Managing Photobleaching of 4-Aminoazobenzene and Related Azo Dyes in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoazobenzene and similar azo dyes in fluorescence microscopy. Our aim is to help you overcome challenges related to photobleaching and achieve reliable, high-quality imaging results.

FAQs — Understanding this compound and Photobleaching

Q1: Is this compound a standard fluorophore for fluorescence microscopy?

A1: this compound is not considered a standard or common fluorophore for fluorescence microscopy. While it exhibits some fluorescent properties, it is primarily known as a potent carcinogen and a photochromic dye, meaning it undergoes light-induced changes in its structure.[1][2] Its use in biological imaging is limited due to its low fluorescence quantum yield and potential for rapid photobleaching. Researchers should exercise caution and consider its carcinogenic properties when handling this compound.[2]

Q2: What is photobleaching and why is it a concern with dyes like this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[3][4][5][6] This occurs when the fluorophore, after being excited by the microscope's light source, enters a long-lived triplet state where it can react with molecular oxygen.[6] This process generates reactive oxygen species (ROS) that chemically damage the dye, causing the fluorescent signal to fade.[7] Dyes with lower photostability, which may include many azo dyes, are particularly susceptible to this phenomenon, complicating quantitative analysis and long-term imaging.[3][4]

Q3: What are the primary factors that contribute to the photobleaching of this compound?

A3: The primary factors contributing to photobleaching include:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited and, consequently, the rate of photochemical damage.

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[3]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of reactive oxygen species.[7]

  • Intrinsic Properties of the Dye: The chemical structure of this compound and other azo dyes can make them more prone to photochemical reactions compared to more robust, commercially available fluorophores.

Q4: How can I minimize photobleaching when imaging this compound or similar dyes?

A4: To minimize photobleaching, a multi-faceted approach is recommended:

  • Optimize Imaging Parameters: Reduce the intensity of the excitation light and minimize the exposure time.[4][5]

  • Use Antifade Reagents: Incorporate commercially available or self-made antifade reagents into your mounting medium.[7][8][9]

  • Oxygen Scavenging: For live-cell imaging, consider using enzymatic oxygen scavenging systems.

  • Choose the Right Imaging System: If possible, use a more sensitive detector that requires less excitation light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal loss during imaging High excitation light intensity or long exposure times.Reduce laser power or lamp intensity. Decrease camera exposure time.
Absence of antifade reagent.Use a mounting medium containing an effective antifade agent like PPD, DABCO, or a commercial formulation.[7]
High oxygen concentration in the sample.For fixed cells, ensure the mounting medium is properly sealed. For live cells, consider an oxygen-depleting system.
Weak initial fluorescence signal Low quantum yield of this compound.Increase the concentration of the dye if possible, without introducing artifacts. Use a more sensitive detector or a higher numerical aperture objective.
Suboptimal excitation/emission filters.Ensure your filter set is appropriate for the spectral properties of this compound.
High background or autofluorescence Intrinsic fluorescence from the sample (e.g., from collagen, elastin, or fixation).[10]Perform a pre-acquisition photobleaching step on a control sample to reduce background autofluorescence.[10] Consider using a spectral unmixing approach if your imaging system supports it.
Non-specific binding of the dye.Optimize your staining protocol with appropriate blocking and washing steps.

Experimental Protocols

Protocol 1: Preparing an Antifade Mounting Medium

This protocol describes the preparation of a common p-Phenylenediamine (PPD) based antifade mounting medium. Caution: PPD is toxic and an irritant; handle with appropriate personal protective equipment.

Materials:

  • p-Phenylenediamine (PPD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycerol (B35011)

  • Sodium bicarbonate buffer (0.1 M, pH ~9.0)

Procedure:

  • Dissolve PPD in PBS to a final concentration of 0.1%. This may require gentle warming and stirring.

  • Add glycerol to the PPD/PBS solution to a final concentration of 90% (v/v).

  • Adjust the pH of the solution to ~8.0-9.0 using the sodium bicarbonate buffer. A higher pH can improve the effectiveness of PPD.[7]

  • Store the final solution in small aliquots at -20°C, protected from light. Discard any aliquots that turn brown, as this indicates oxidation and loss of antifade activity.

Protocol 2: Quantitative Assessment of Photobleaching

This protocol allows for the quantitative comparison of photobleaching rates under different conditions (e.g., with and without an antifade reagent).

Materials:

  • Your stained sample (e.g., cells or tissue stained with this compound)

  • Fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare two slides of your stained sample: one mounted with a standard mounting medium (e.g., glycerol/PBS) and another with an antifade mounting medium.

  • Select a region of interest (ROI) on the first slide.

  • Acquire a time-lapse series of images of the ROI with consistent imaging parameters (e.g., 1 image every 10 seconds for 5 minutes).

  • Repeat the time-lapse acquisition for the second slide using the identical imaging parameters.

  • In your image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series for both conditions.

  • Normalize the intensity values to the initial intensity (time = 0).

  • Plot the normalized intensity as a function of time for both conditions to visualize and compare the rates of photobleaching.

Quantitative Data Summary

Antifade ReagentFluorescein Half-life (s)Tetramethylrhodamine Half-life (s)Coumarin Half-life (s)
90% Glycerol in PBS (pH 8.5)9725
Vectashield96330106

Data adapted from a study on common fluorochromes, demonstrating the significant increase in photostability with an effective antifade reagent.[11]

Visualizations

Photobleaching_Mechanism GroundState Fluorophore (Ground State) ExcitedSinglet Excited Singlet State GroundState->ExcitedSinglet Excitation Light ExcitedSinglet->GroundState Non-radiative decay ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet Intersystem Crossing Fluorescence Fluorescence Emission ExcitedSinglet->Fluorescence ExcitedTriplet->GroundState Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) ExcitedTriplet->ROS Reaction with O2 Photobleached Photobleached (Non-fluorescent) Oxygen Molecular Oxygen (O2) ROS->Photobleached Damages Fluorophore

Caption: The Jablonski diagram illustrating the mechanism of photobleaching.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed CheckLight Reduce Excitation Intensity & Exposure Time Start->CheckLight ProblemSolved1 Problem Resolved CheckLight->ProblemSolved1 Yes UseAntifade Incorporate Antifade Reagent in Mounting Medium CheckLight->UseAntifade No End End: Optimized Imaging ProblemSolved1->End ProblemSolved2 Problem Resolved UseAntifade->ProblemSolved2 Yes CheckFilters Verify Correct Excitation/Emission Filters UseAntifade->CheckFilters No ProblemSolved2->End ConsiderAlternative Consider a More Photostable Fluorophore CheckFilters->ConsiderAlternative

Caption: A logical workflow for troubleshooting photobleaching issues.

References

Technical Support Center: 4-Aminoazobenzene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 4-Aminoazobenzene (B166484) (AAB) and related derivatives, focusing on the challenges of stabilizing the cis-isomer for applications in molecular switches, drug development, and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cis-4-Aminoazobenzene (AAB) is reverting to the trans-isomer too quickly. What are the primary factors influencing its stability?

The thermal relaxation of cis-AAB to the more thermodynamically stable trans-isomer is a common challenge. The rate of this isomerization is highly sensitive to several environmental and structural factors:

  • Solvent Polarity: The polarity of the solvent has a significant impact on the isomerization rate. Unlike unsubstituted azobenzene (B91143), the rate for AAB is accelerated in polar solvents.[1][2]

  • Solution pH: In aqueous or protic media, the pH is a critical factor. Protonation or deprotonation of the amino group can dramatically increase the rate of thermal relaxation.[3][4][5]

  • Temperature: Thermal isomerization is, by definition, temperature-dependent. Higher temperatures provide the necessary activation energy for the cis-to-trans conversion to occur more rapidly.[6]

  • Chemical Substituents: The type and position of other functional groups on the azobenzene rings can either stabilize or destabilize the cis-isomer through steric and electronic effects.[1][7]

Q2: How does solvent choice affect the half-life of cis-AAB? Which solvents should I use to maximize stability?

To maximize the half-life of the cis-isomer, you should use non-polar solvents . The rate of thermal cis-to-trans isomerization for AAB and other "push-pull" azobenzenes (with electron-donating and electron-accepting groups) is significantly faster in polar solvents like water, ethanol, or DMSO compared to non-polar solvents like n-octane or benzene.[1][8]

This phenomenon is attributed to a change in the isomerization mechanism.[2][7]

  • In non-polar solvents , the isomerization is thought to proceed through an inversion pathway, which has a higher energy barrier and is less affected by the solvent.

  • In polar solvents , the mechanism shifts towards a rotation pathway. This pathway involves a more polar transition state that is stabilized by the polar solvent, thus lowering the activation energy and accelerating the reaction.[1][8]

Therefore, for applications requiring a long-lived cis state, consider switching from polar to non-polar solvents.

Q3: My experiments are in an aqueous buffer. How can I control the isomerization rate using pH?

In aqueous solutions, the isomerization rate of p-aminoazobenzenes is highly dependent on pH. The relaxation rate increases dramatically as the solution pH shifts to values where the amino group becomes ionized (protonated).[3][4][9]

Troubleshooting Steps:

  • Identify the pKa: Determine the acid ionization constant (pKa) of the amino group on your specific azobenzene derivative in your experimental medium.

  • Adjust Buffer pH: To stabilize the cis-isomer, adjust the pH of your solution to a range where the amino group remains in its neutral, non-ionized form. For this compound, this typically means working at a neutral or slightly basic pH.

  • Verify with Spectroscopy: Use UV-Vis spectroscopy to confirm the protonation state at different pH values and correlate it with kinetic measurements of the isomerization rate.

Controlling the pH provides an active method to "switch" the response time of the molecule in aqueous environments.[3][5]

Q4: Can I chemically modify this compound to create a more stable cis-isomer?

Yes, chemical modification is a powerful strategy. The stability of the cis-isomer can be enhanced by introducing specific substituents to the azobenzene core.

  • Steric Hindrance: Adding bulky substituents at the ortho positions (e.g., 3,3',5,5'-tetrasubstitution) can sterically hinder the molecule from adopting the planar trans conformation. This significantly increases the energy barrier for thermal relaxation and can extend the cis-isomer's half-life from hours to tens of hours.[1]

  • Electronic Effects: While "push-pull" systems like AAB often have fast relaxation in polar solvents, other substitution patterns can be explored. For example, studies on halogen-substituted azobenzenes have shown that fluorinated compounds can display better kinetic stability of the cis-isomer compared to their chloro and bromo counterparts.[10]

Quantitative Data: Solvent Effect on Isomerization

The following table summarizes the relationship between solvent polarity and the activation energy (Ea) for the thermal cis-to-trans isomerization of a representative "push-pull" azobenzene. A lower activation energy corresponds to a faster isomerization rate and a less stable cis-isomer.

SolventRelative PolarityActivation Energy (Ea) (kJ/mol)Cis-Isomer Stability
n-Heptane0.012101.1High
Toluene0.09995.3Moderate-High
Dichloromethane0.30984.8Moderate
Acetone0.56377.3Low
Acetonitrile0.65475.1Low
Methanol0.76268.2Very Low
Data derived from studies on 4-Anilino-4'-nitroazobenzene, which exhibits similar "push-pull" characteristics to AAB. A clear trend of decreasing activation energy with increasing solvent polarity is observed.[8]

Experimental Protocols

Protocol: Monitoring Thermal cis-to-trans Isomerization via UV-Vis Spectroscopy

This protocol describes the standard method for measuring the thermal relaxation kinetics of AAB from its cis to trans form.

1. Materials and Equipment:

  • This compound (or derivative)

  • Spectroscopic grade solvent of choice

  • Quartz cuvette (1 cm path length)

  • UV-Vis Spectrophotometer with kinetic measurement capabilities

  • UV lamp (e.g., 365 nm LED or filtered mercury lamp) for photo-isomerization

  • Temperature controller for the spectrophotometer sample holder

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of the AAB derivative in the chosen solvent. The concentration should be adjusted so that the absorbance maximum of the trans-isomer's π-π* transition (typically ~320-380 nm) is between 0.8 and 1.2 AU.

  • Baseline Spectrum: Place the cuvette in the temperature-controlled spectrophotometer and record a full UV-Vis spectrum (e.g., 250-600 nm). This spectrum represents the thermally equilibrated state, which is >99% trans-isomer.

  • Photo-isomerization (trans → cis):

    • Remove the cuvette from the spectrophotometer.

    • Irradiate the solution with the UV lamp for a set period (e.g., 1-10 minutes). This converts a significant population of the molecules to the cis-isomer. You should observe a visible color change and significant changes in the UV-Vis spectrum (decrease of the π-π* band and increase of the n-π* band).

    • Safety Note: Wear appropriate UV-blocking safety glasses during irradiation.

  • Kinetic Measurement:

    • Immediately after irradiation, place the cuvette back into the spectrophotometer.

    • Begin a kinetic scan, monitoring the change in absorbance over time at the λ_max of the trans-isomer's π-π* band. The absorbance at this wavelength will increase as the cis-isomer thermally reverts to the trans-isomer.

    • Continue data collection until the absorbance returns to the initial baseline value, indicating the reaction is complete.

3. Data Analysis:

  • The thermal cis-to-trans isomerization follows first-order kinetics.

  • Plot the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

  • The slope of the resulting straight line is equal to -k, where k is the first-order rate constant (in s⁻¹).

  • Calculate the half-life (t₁/₂) of the cis-isomer using the equation: t₁/₂ = ln(2) / k .

Diagrams and Workflows

G Troubleshooting Workflow for cis-Isomer Instability problem Problem: Rapid cis-to-trans Isomerization check_solvent Step 1: Analyze Solvent problem->check_solvent is_polar Is the solvent polar (e.g., water, EtOH, DMSO)? check_solvent->is_polar sol_polar Solution: Switch to a non-polar solvent (e.g., Toluene, Heptane) is_polar->sol_polar Yes sol_nonpolar Solvent is likely not the primary issue. Proceed to Step 2. is_polar->sol_nonpolar No check_ph Step 2: Check pH (Aqueous Only) sol_nonpolar->check_ph is_ionizing Is the pH causing ionization of the amino group? check_ph->is_ionizing sol_ph Solution: Adjust pH to maintain neutral form of the amino group. is_ionizing->sol_ph Yes sol_ph_ok pH is likely not the primary issue. Proceed to Step 3. is_ionizing->sol_ph_ok No / N/A check_structure Step 3: Consider Structural Modification sol_ph_ok->check_structure sol_structure Solution: Synthesize derivative with ortho-substituents to introduce steric hindrance. check_structure->sol_structure

Caption: A decision-making workflow for stabilizing the cis-isomer of this compound.

References

Addressing peak tailing of 4-Aminoazobenzene in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during reverse-phase High-Performance Liquid Chromatography (HPLC) analysis, with a specific focus on resolving peak tailing of basic compounds such as 4-Aminoazobenzene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3][4] A tailing factor (Tf) greater than 1.2 is generally indicative of significant tailing.[5]

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound. Peak tailing for basic analytes in reverse-phase HPLC is frequently caused by secondary interactions between the basic functional groups of the analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[2][6][7] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak.[2]

Q3: What are the other common causes of peak tailing?

A3: Besides secondary silanol interactions, other factors can contribute to peak tailing:

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms of the compound can exist, leading to peak distortion.[1][8]

  • Column Degradation: An old or contaminated column can lose its efficiency and contribute to poor peak shape.[5] This can include the accumulation of strongly retained sample components at the column inlet.[4][9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[5][10]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause band broadening and peak tailing.[1][5]

  • Blocked Column Frit: A partially blocked inlet frit on the column can distort the sample flow, leading to tailing for all peaks in the chromatogram.[11]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

Problem: My this compound peak is tailing, and I suspect a mobile phase issue.

Solution:

  • Adjust Mobile Phase pH: For basic compounds like this compound, lowering the mobile phase pH to approximately 2-3 is a common strategy.[5][6] At this low pH, the acidic silanol groups on the stationary phase are protonated and thus neutralized, minimizing the secondary ionic interactions with the protonated basic analyte.[2][7] Conversely, raising the pH to a level where the basic analyte is in its neutral form can also improve peak shape.[12][13]

  • Use a Mobile Phase Additive (Silanol Suppressor): Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5-25 mM) can help to reduce peak tailing.[14][15] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[14]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and improve peak symmetry.[5][6][16]

Quantitative Impact of Mobile Phase pH on Peak Asymmetry:

Mobile Phase pHAnalyte (Methamphetamine) Asymmetry Factor (As)
7.02.35
3.01.33
Data adapted from a study on the effect of pH on the peak shape of a basic analyte.[2]
Guide 2: Column Selection and Care

Problem: Mobile phase optimization did not fully resolve the peak tailing. Could my column be the issue?

Solution:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound to reduce their activity.[2][6] Using a high-purity, end-capped column is highly recommended for the analysis of basic compounds.[15]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase chemistry that is more resistant to secondary interactions. Options include:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.[1]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, minimizing silanol interactions.[12]

    • Polymer-Based Columns: These columns do not have a silica (B1680970) backbone and therefore lack silanol groups, eliminating this source of peak tailing.[16]

  • Column Flushing and Regeneration: If you suspect column contamination, flushing with a strong solvent may help.[5] In some cases, backflushing the column (if permitted by the manufacturer) can remove blockages at the inlet frit.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Mobile Phase A (Aqueous):

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile (B52724) or methanol.

  • Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

  • Inject this compound Standard: Analyze the peak shape and retention time.

  • Optimize: If necessary, make small adjustments to the pH to achieve optimal peak symmetry.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)
  • Prepare Mobile Phase A (Aqueous with Additive): To your existing aqueous mobile phase, add triethylamine (TEA) to a final concentration of 5-25 mM.

  • Adjust pH: After adding TEA, readjust the mobile phase pH to the desired value.

  • Equilibrate the Column: Thoroughly flush the column with the TEA-containing mobile phase.

  • Analyze Sample: Inject your this compound standard and evaluate the peak shape.

  • Note: Be aware that basic additives like TEA can shorten column lifetime.[14]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of basic compounds like this compound.

G Troubleshooting Workflow for Peak Tailing of Basic Compounds cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection & Maintenance cluster_hardware Hardware & Sample Considerations start Peak Tailing Observed for This compound check_mobile_phase Is the mobile phase optimized for basic compounds? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., pH 2-3 or > 2 units from pKa) check_mobile_phase->adjust_ph No check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes add_additive Add a Mobile Phase Additive (e.g., Triethylamine) adjust_ph->add_additive adjust_ph->check_column increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) add_additive->increase_buffer use_endcapped Use a High-Purity, End-Capped Column check_column->use_endcapped No check_hardware_sample Are there hardware or sample issues? check_column->check_hardware_sample Yes alt_stationary_phase Consider Alternative Stationary Phase (e.g., Polar-Embedded, CSH, Polymer) use_endcapped->alt_stationary_phase use_endcapped->check_hardware_sample flush_column Flush or Backflush Column alt_stationary_phase->flush_column minimize_dead_volume Minimize Extra-Column Volume check_hardware_sample->minimize_dead_volume Potential Issue check_sample_load Check for Sample Overload (Dilute Sample) check_hardware_sample->check_sample_load Potential Issue check_frit Inspect/Replace Column Frit check_hardware_sample->check_frit Potential Issue resolved Peak Tailing Resolved check_hardware_sample->resolved No Issues minimize_dead_volume->resolved check_sample_load->resolved check_frit->resolved

Caption: A flowchart outlining the systematic approach to diagnosing and resolving peak tailing for basic analytes.

References

How to avoid 4-Aminoazobenzene aggregation in concentrated solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of 4-Aminoazobenzene in concentrated solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is an aromatic amine and a yellow azo dye.[1] In concentrated solutions, it has a tendency to aggregate and precipitate, which can negatively impact experimental reproducibility, reaction yields, and the quality of downstream applications such as dye formulation and biological assays.

Q2: What are the general solubility properties of this compound?

This compound is characterized by its low solubility in water but is soluble in various organic solvents.[2][3][4] It appears as a yellow to orange crystalline solid.[1][2]

Q3: At what pH is this compound most and least soluble?

With a pKa of approximately 2.82, the amino group on this compound is protonated at acidic pH.[3] This protonation increases its polarity and, consequently, its solubility in polar solvents, including acidic aqueous solutions. Conversely, in neutral to basic conditions (pH > 4), the amino group is deprotonated, reducing its polarity and solubility, which can lead to aggregation and precipitation. A preparation method for a p-aminoazobenzene standard involves neutralizing a solution to a pH of 9-10 to induce crystallization, highlighting its low solubility at higher pH.

Q4: How does temperature affect the solubility of this compound?

Generally, the solubility of solid organic compounds like this compound in organic solvents increases with temperature. Heating the solution can help dissolve the compound and prepare more concentrated solutions. However, it is crucial to be aware that cooling the solution may lead to supersaturation and subsequent precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water29.59 mg/L25[3][5]
Ethanol (B145695)SolubleNot Specified[4]
MethanolSlightly SolubleNot Specified[3]
ChloroformSlightly SolubleNot Specified[3]
Benzene (B151609)Freely SolubleNot Specified[2]
EtherFreely SolubleNot Specified[2]
Carbon TetrachlorideSoluble (for recrystallization)Not Specified

Note: "Soluble" and "Slightly Soluble" are qualitative descriptions from the literature. For optimal experimental design, it is recommended to determine the precise solubility in your specific solvent system and conditions.

Troubleshooting Guides

Issue 1: this compound Precipitates During Solution Preparation

Possible Causes:

  • Solvent Polarity: The chosen solvent may not be optimal for the desired concentration.

  • Concentration Limit Exceeded: The amount of this compound exceeds its solubility limit in the chosen solvent at the current temperature.

  • Temperature: The temperature of the solution is too low.

  • pH of the Solution: For aqueous or protic solvent systems, the pH may be in a range where this compound is less soluble.

Solutions:

  • Optimize Solvent Selection:

    • Refer to Table 1 for suitable organic solvents. Non-polar solvents like benzene and ether are reported to be good solvents. For more polar applications, consider ethanol or methanol.

    • Use a co-solvent system. Adding a small amount of a good solvent (e.g., DMSO or DMF) to a less effective solvent can significantly increase solubility.

  • Increase Temperature:

    • Gently warm the solution while stirring to aid dissolution. Be cautious and aware of the solvent's boiling point.

    • Prepare the concentrated solution at an elevated temperature and use it while warm, if the experimental procedure allows.

  • Adjust pH (for protic solvents):

    • If working with a solvent that can support a pH, acidifying the solution (pH < 4) can increase the solubility of this compound by protonating the amino group. A small amount of a compatible acid (e.g., HCl in ethanol) can be added.

  • Sonication:

    • Use an ultrasonic bath to provide energy that can help break up aggregates and promote dissolution.

start Precipitation Observed solvent Check Solvent System start->solvent temp Check Temperature start->temp ph Check pH (if applicable) start->ph actions Take Corrective Action solvent->actions temp->actions ph->actions co_solvent Add Co-solvent (e.g., DMSO) actions->co_solvent heat Gently Heat Solution actions->heat acidify Acidify Solution (pH < 4) actions->acidify sonicate Use Sonication actions->sonicate end Solution Stable co_solvent->end heat->end acidify->end sonicate->end

Troubleshooting workflow for precipitation.
Issue 2: Concentrated Solution Becomes Cloudy or Forms Aggregates Over Time

Possible Causes:

  • Metastable Solution: The solution was prepared at a higher temperature and became supersaturated upon cooling.

  • Change in pH: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered solutions, potentially affecting solubility.

  • Photochemical Reactions: Although this compound is relatively stable, prolonged exposure to light could potentially induce reactions that lead to less soluble products.

Solutions:

  • Maintain Temperature: Store the concentrated solution at the temperature it was prepared at, if feasible.

  • Use a Co-solvent: The presence of a co-solvent can help stabilize the solution and prevent aggregation even at lower temperatures.

  • Filtration: If immediate use is not possible, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any initial small aggregates before storage.

  • Protect from Light: Store the solution in an amber vial or in the dark to minimize potential photochemical degradation.

  • Re-dissolution: If aggregation occurs upon storage, gentle heating and sonication may redissolve the compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent

Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Anhydrous Ethanol

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Warming plate

Methodology:

  • Solvent Selection: Choose a primary solvent in which this compound has good solubility (e.g., ethanol). A co-solvent like DMSO or DMF will be used to enhance stability at high concentrations.

  • Initial Dissolution:

    • To a clean, dry glass vial, add the desired amount of this compound.

    • Add a small volume of DMSO or DMF (e.g., 10% of the final volume) and stir to create a slurry. This helps to wet the solid and initiate dissolution.

  • Addition of Primary Solvent:

    • Gradually add the primary solvent (e.g., ethanol) while continuously stirring.

  • Gentle Heating:

    • If the solid does not fully dissolve, gently warm the solution on a warming plate to 40-50°C. Do not exceed the boiling point of the solvent.

  • Cooling and Storage:

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Observe for any signs of precipitation. If the solution remains clear, it is stable at that concentration.

    • Store the solution in a tightly sealed container, protected from light.

start Start weigh Weigh this compound start->weigh add_cosolvent Add small volume of DMSO/DMF weigh->add_cosolvent add_primary Gradually add primary solvent (e.g., Ethanol) add_cosolvent->add_primary stir Stir continuously add_primary->stir check_dissolution Fully Dissolved? stir->check_dissolution heat Gently heat (40-50°C) check_dissolution->heat No cool Cool to room temperature check_dissolution->cool Yes heat->stir observe Observe for precipitation cool->observe end Stable Solution observe->end

Workflow for preparing a concentrated solution.
Protocol 2: pH-Mediated Solubilization in Aqueous/Alcohol Mixtures

Objective: To prepare a solution of this compound in a mixed aqueous/alcoholic solvent system by leveraging pH.

Materials:

  • This compound (solid)

  • Ethanol or Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) (for potential subsequent pH adjustment)

  • pH meter or pH indicator strips

Methodology:

  • Prepare Acidified Solvent:

    • Prepare a 1:1 (v/v) mixture of ethanol and deionized water.

    • Add a small amount of 1 M HCl to the solvent mixture to adjust the pH to approximately 3-4.

  • Dissolution:

    • Add the desired amount of this compound to the acidified solvent.

    • Stir the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Application and Neutralization:

    • The resulting acidic solution can be used for applications where a low pH is acceptable.

    • If a neutral pH is required for the final application, the solution can be carefully neutralized by the dropwise addition of 1 M NaOH. Be aware that neutralization may cause the this compound to precipitate if its concentration exceeds its solubility at the final pH.

Disclaimer: this compound is a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated area. Always consult the Safety Data Sheet (SDS) before use.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in 4-Aminoazobenzene Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) for Raman spectroscopy of 4-Aminoazobenzene, with a particular focus on Surface-Enhanced Raman Spectroscopy (SERS).

Troubleshooting Guides

This section addresses common issues encountered during this compound Raman spectroscopy experiments.

Issue 1: Weak or No Raman Signal

Question: I am not observing any Raman signal, or the signal is extremely weak. What are the possible causes and solutions?

Answer:

A weak or absent Raman signal is a common issue that can stem from several factors, from instrumental setup to sample preparation. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Troubleshooting Steps:

  • Verify Laser and Spectrometer Alignment: Ensure the laser is properly aligned with the sample and the collection optics are focused to maximize signal capture.

  • Check Laser Power and Wavelength: Inadequate laser power can lead to a weak signal. While increasing laser power can enhance the signal, be cautious of potential sample damage through photo-bleaching or thermal degradation. The choice of excitation wavelength is also critical. For SERS applications, the laser wavelength should overlap with the localized surface plasmon resonance (LSPR) of the SERS substrate for maximum enhancement.

  • Optimize SERS Substrate: The SERS substrate is paramount for signal enhancement.

    • Substrate Activity: Ensure the SERS substrate is active and has not degraded. The surface properties of metallic nanostructures, such as silver (Ag) and gold (Au), can change over time.

    • Analyte Adsorption: Confirm that this compound is effectively adsorbed onto the SERS substrate. The interaction between the analyte and the substrate surface is crucial for enhancement. For molecules like this compound, which can bind to metal surfaces, proper incubation time and solution conditions are important.

  • Sample Preparation and Concentration:

    • Cleanliness: Ensure the sample and substrate are free from contaminants that could quench the Raman signal or introduce a high fluorescence background.

    • Concentration: While SERS is highly sensitive, there is a lower limit of detection. If the concentration of this compound is too low, the signal may be undetectable.

Logical Workflow for Troubleshooting a Weak Signal:

Caption: A logical workflow for diagnosing and resolving a weak or absent Raman signal.

Issue 2: High Background Noise or Fluorescence

Question: My Raman spectrum of this compound is obscured by a high background signal or fluorescence. How can I reduce this interference?

Answer:

High background noise, often from fluorescence, can overwhelm the relatively weak Raman scattering signal, significantly reducing the signal-to-noise ratio.

Troubleshooting Steps:

  • Change Excitation Wavelength: One of the most effective ways to reduce fluorescence is to use a longer excitation wavelength (e.g., 785 nm or 1064 nm). This compound has an absorption maximum in the UV-Vis region, so moving to longer wavelengths can avoid exciting electronic transitions that lead to fluorescence.

  • Substrate Selection: The SERS substrate itself can contribute to the background. Using substrates with high SERS enhancement and low intrinsic fluorescence is crucial. Gold nanoparticles often exhibit lower background signals compared to silver nanoparticles under certain conditions.

  • Sample Purity: Impurities in the this compound sample or solvents can be a major source of fluorescence. Ensure high-purity reagents and solvents are used.

  • Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn out" the fluorescent species, reducing the background. However, this must be done carefully to avoid damaging the this compound.

  • Data Processing: Post-acquisition data processing techniques, such as baseline correction algorithms, can be used to computationally remove the background signal and reveal the underlying Raman peaks.

Issue 3: Poor Reproducibility of SERS Spectra

Question: I am getting inconsistent SERS spectra for this compound from one measurement to the next. How can I improve the reproducibility?

Answer:

Reproducibility is a well-known challenge in SERS. Variations in the SERS substrate and sample preparation are the most common culprits.

Troubleshooting Steps:

  • Standardize Substrate Fabrication: The morphology and aggregation of nanoparticles on the SERS substrate directly impact the enhancement factor. Use a consistent and well-controlled method for substrate preparation to ensure uniformity.

  • Control Analyte Adsorption: The way this compound adsorbs onto the substrate can vary. Standardize the incubation time, temperature, and concentration to ensure consistent surface coverage.

  • Homogeneity of the Substrate: Map multiple spots on the SERS substrate to assess its homogeneity. Averaging spectra from several locations can provide a more representative and reproducible result.

  • Internal Standard: The use of an internal standard, a molecule with a known and stable Raman signal that does not interfere with the analyte's spectrum, can help to normalize the SERS intensity and correct for variations in the substrate and measurement conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for SERS of this compound?

A1: The optimal laser wavelength depends on the SERS substrate being used. The goal is to match the excitation wavelength with the LSPR of the plasmonic nanostructures (e.g., silver or gold nanoparticles) to achieve maximum electromagnetic enhancement. For silver nanoparticles, the LSPR is typically in the 400-500 nm range, while for gold nanoparticles, it is usually above 500 nm. However, to avoid fluorescence from this compound, longer wavelengths such as 633 nm or 785 nm are often preferred.

Q2: How do laser power and integration time affect the signal-to-noise ratio?

A2: Generally, increasing the laser power and integration time will increase the Raman signal intensity. However, there are trade-offs:

  • Laser Power: Higher laser power can lead to sample damage (photodegradation) and increased background noise. It is crucial to find a balance where the signal is maximized without altering the sample.

  • Integration Time: Longer integration times allow for the collection of more photons, which improves the signal-to-noise ratio. However, very long integration times can be susceptible to cosmic ray artifacts and instrumental drift.

Quantitative Data Summary:

The following tables summarize the expected trends and provide representative data on the effect of experimental parameters on the S/N ratio in SERS experiments.

Table 1: Effect of Laser Power on S/N Ratio

Laser Power (mW)Relative Signal IntensityRelative Noise LevelEstimated S/N Ratio
1LowLowLow
5MediumLow-MediumMedium
10HighMediumHigh
20Very HighHigh (potential for sample damage)Variable (may decrease due to damage)

Note: This table represents a general trend. The optimal laser power will depend on the specific sample, substrate, and instrument.

Table 2: Effect of Integration Time on S/N Ratio

Integration Time (s)Relative Signal IntensityRelative Noise LevelEstimated S/N Ratio
1LowHighLow
5MediumMediumMedium
10HighLowHigh
30Very HighLowVery High (increased risk of artifacts)

Note: The relationship between integration time and S/N ratio is approximately proportional to the square root of the integration time.

Q3: Which SERS substrate is better for this compound: silver or gold?

A3: Both silver (Ag) and gold (Au) nanoparticles are effective SERS substrates.

  • Silver (Ag): Generally provides a larger SERS enhancement factor, especially when the excitation laser is in the visible range (e.g., 532 nm or 633 nm). However, silver is more prone to oxidation, which can affect its stability and reproducibility.

  • Gold (Au): Is chemically more stable and less prone to oxidation, leading to better reproducibility. Gold nanoparticles are often preferred for applications requiring long-term stability and are well-suited for use with longer wavelength lasers (e.g., 785 nm).

The choice between Ag and Au will depend on the specific experimental requirements, such as the desired level of enhancement, the excitation wavelength used, and the need for long-term stability.

Experimental Protocols

Protocol 1: Preparation of Silver Nanoparticle SERS Substrates

This protocol describes a common method for preparing SERS-active substrates using silver nanoparticles.

Materials:

Procedure:

  • Substrate Cleaning:

    • Clean glass slides by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

    • Immerse the slides in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydrophilic surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen.

  • Substrate Functionalization:

    • Immerse the cleaned slides in a 1% (v/v) solution of APTES in toluene for 1 hour to create an amine-terminated surface.

    • Rinse with toluene and then ethanol, and dry with nitrogen.

  • Synthesis of Silver Nanoparticles:

    • A common method is the Lee-Meisel method: Bring a 100 mL solution of 1 mM AgNO₃ to a boil.

    • Add 2 mL of 1% sodium citrate dihydrate solution while stirring vigorously.

    • Continue boiling and stirring for 1 hour until the solution turns a grayish-green color.

    • Allow the solution to cool to room temperature.

  • Substrate Immobilization:

    • Immerse the APTES-functionalized slides in the silver nanoparticle solution for 12-24 hours.

    • The amine groups on the slide will bind to the silver nanoparticles, forming a monolayer.

    • Rinse the slides gently with deionized water and dry with nitrogen.

Experimental Workflow for SERS Substrate Preparation:

Caption: A step-by-step workflow for the preparation of silver nanoparticle-based SERS substrates.

Protocol 2: SERS Analysis of this compound

Materials:

  • Prepared SERS substrate

  • This compound solution of known concentration (e.g., in ethanol)

  • Raman spectrometer

Procedure:

  • Sample Incubation:

    • Place a small drop (e.g., 10 µL) of the this compound solution onto the active area of the SERS substrate.

    • Allow the solution to incubate for a specific period (e.g., 30-60 minutes) to ensure adsorption of the analyte onto the nanoparticles. The incubation can be done in a humid chamber to prevent the solvent from evaporating too quickly.

  • Rinsing (Optional):

    • Gently rinse the substrate with the pure solvent (e.g., ethanol) to remove any non-adsorbed molecules.

    • Dry the substrate carefully with a gentle stream of nitrogen. This step is crucial for obtaining a clean spectrum but may lead to the loss of some adsorbed analyte.

  • Spectral Acquisition:

    • Place the substrate on the Raman microscope stage.

    • Focus the laser onto the sample area.

    • Set the desired acquisition parameters (laser wavelength, power, integration time, and number of accumulations).

    • Acquire the SERS spectrum. It is advisable to collect spectra from multiple spots on the substrate to ensure reproducibility.

  • Data Analysis:

    • Process the acquired spectra by performing baseline correction and, if necessary, smoothing.

    • Identify the characteristic Raman bands of this compound. Key bands are expected around 1140 cm⁻¹ (C-N stretching), 1390 cm⁻¹ (N=N stretching), and 1440 cm⁻¹ (aromatic ring stretching).

    • Calculate the signal-to-noise ratio for the prominent peaks.

Signaling Pathway for SERS Measurement:

SERS_Measurement_Pathway Laser Excitation Laser Sample This compound on SERS Substrate Laser->Sample Excitation Scattered_Light Inelastically Scattered Light (Raman Signal) Sample->Scattered_Light Raman Scattering & SERS Enhancement Spectrometer Spectrometer (Grating & Detector) Scattered_Light->Spectrometer Collection Spectrum Raman Spectrum Spectrometer->Spectrum Dispersion & Detection

Caption: A simplified diagram illustrating the signal pathway in a SERS experiment.

Technical Support Center: Strategies to Improve the Quantum Yield of 4-Aminoazobenzene Photoswitching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Aminoazobenzene and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the photoswitching quantum yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photoswitching quantum yield and why is it a critical parameter for this compound?

The photoswitching quantum yield (Φ) is a measure of the efficiency of the photoisomerization process. It is defined as the ratio of the number of molecules that isomerize (e.g., from the trans to the cis state) to the number of photons absorbed. A higher quantum yield signifies a more efficient conversion with less light, which is crucial for applications in photopharmacology and materials science to minimize light-induced damage and improve the responsiveness of the system.

Q2: What are the common causes for a low quantum yield in my this compound experiments?

Several factors can contribute to a low quantum yield. These can be broadly categorized as:

  • Environmental Factors: The local environment of the this compound molecule, including solvent polarity, viscosity, temperature, and pH, can significantly influence the rates of radiative and non-radiative decay pathways.

  • Aggregation: At higher concentrations, this compound molecules can form aggregates. These aggregates often exhibit lower quantum yields due to self-quenching.

  • Photodegradation: Prolonged exposure to high-intensity light, particularly in the presence of oxygen, can lead to the irreversible photochemical destruction of the molecule, reducing the concentration of the photoswitchable species.

  • Incorrect Irradiation Wavelength: The choice of irradiation wavelength is critical. For efficient trans-to-cis isomerization, the wavelength should correspond to the π→π* transition.

  • Quenching: The presence of quenching agents, such as molecular oxygen, can decrease fluorescence intensity and, consequently, the apparent quantum yield.

Q3: How can I systematically troubleshoot a low quantum yield?

A systematic approach is key to identifying the root cause of a low quantum yield.

Troubleshooting_Quantum_Yield cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_analysis Data Analysis & Refinement cluster_solution Resolution LowQY Low Quantum Yield Observed CheckPurity Verify Sample Purity & Integrity (NMR, HPLC, MS) LowQY->CheckPurity Start Here OptimizeIrradiation Optimize Irradiation Conditions (Wavelength, Intensity, Duration) LowQY->OptimizeIrradiation SolventScreen Screen Different Solvents (Polarity, Viscosity) LowQY->SolventScreen ConcentrationStudy Perform Concentration-Dependent Study (Check for Aggregation) LowQY->ConcentrationStudy DegasSolution Deoxygenate Solution (N2 or Ar bubbling) LowQY->DegasSolution CheckPurity->OptimizeIrradiation OptimizeIrradiation->SolventScreen SolventScreen->ConcentrationStudy ConcentrationStudy->DegasSolution AnalyzeSpectra Re-analyze Spectroscopic Data (UV-Vis, Fluorescence) DegasSolution->AnalyzeSpectra CompareToLiterature Compare with Literature Values for Similar Compounds AnalyzeSpectra->CompareToLiterature ConsiderModification Consider Molecular Modification (Substituent Effects) CompareToLiterature->ConsiderModification ImprovedQY Improved Quantum Yield ConsiderModification->ImprovedQY

Caption: Troubleshooting workflow for low photoswitching quantum yield.

Q4: How does the solvent environment impact the quantum yield of this compound?

The polarity and viscosity of the solvent play a crucial role in the photoswitching efficiency of this compound.

  • Polarity: Solvent polarity can affect the energy levels of the ground and excited states. In some cases, polar solvents can stabilize the excited state, which may lead to competing deactivation pathways and a reduction in the isomerization efficiency. For instance, in some push-pull azobenzene (B91143) systems, photoisomerization is favored in nonpolar solvents, while polar solvents can stabilize a twisted intramolecular charge transfer (TICT) state, which competes with isomerization.

  • Viscosity: While not as extensively studied for this compound specifically, the viscosity of the medium can influence the conformational changes required for isomerization. In highly viscous environments, the rotational or inversional movements necessary for the trans-to-cis conversion might be hindered.

It is often beneficial to screen a range of solvents with varying polarities to determine the optimal conditions for your specific this compound derivative.

Q5: What is the role of molecular structure and substituents in determining the quantum yield?

The molecular structure, particularly the nature and position of substituents on the azobenzene core, has a profound effect on the photoswitching quantum yield.

  • Electron-donating and Electron-withdrawing Groups: The introduction of electron-donating groups (like the amino group in this compound) and electron-withdrawing groups can create "push-pull" systems. These modifications can red-shift the absorption spectrum, allowing for isomerization with visible light. However, these substitutions can also influence the lifetime of the excited state and the energy barrier for isomerization, thereby affecting the quantum yield.

  • Ortho-Substitution: Introducing substituents at the ortho-positions to the azo group can introduce steric hindrance. This can alter the planarity of the molecule and influence the thermal stability of the cis-isomer. For example, ortho-fluorination has been shown to increase the cis-isomer lifetime.

  • Heteroaryl Rings: Replacing one of the phenyl rings with a heteroaryl ring, such as a pyrazole, can lead to photoswitches with higher quantum yields and increased thermal stability of the cis-isomer.

Troubleshooting Guides

Problem 1: Low or no observable trans-to-cis isomerization upon irradiation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Irradiation Wavelength Verify the absorption spectrum of your trans-4-Aminoazobenzene. Ensure the irradiation wavelength corresponds to the maximum of the π→π* absorption band (typically in the UV-A or blue region).Efficient photoisomerization requires excitation into the appropriate electronic state.
Insufficient Light Source Intensity or Duration Increase the intensity of your light source or the irradiation time. Monitor the isomerization process using UV-Vis spectroscopy until a photostationary state (PSS) is reached.Incomplete conversion can occur if the light dose is insufficient to reach the PSS, which is an equilibrium mixture of trans and cis isomers.
Aggregation Dilute your sample and repeat the irradiation. Sonication can also be used to break up pre-formed aggregates.Aggregates can quench the excited state and hinder the conformational changes required for isomerization.
Photodegradation Deaerate your solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during irradiation. Minimize exposure to high-intensity light.The presence of oxygen can lead to irreversible photobleaching of the azobenzene molecule, reducing its concentration.
Solvent Effects Test the photoswitching in a range of solvents with varying polarities.The solvent can influence the excited state lifetime and the efficiency of different deactivation pathways.
Problem 2: The measured quantum yield is significantly lower than expected from literature values.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inaccurate Photon Flux Measurement Recalibrate your light source using a reliable chemical actinometer (e.g., potassium ferrioxalate). Ensure the geometry of the actinometer and sample measurements are identical.The accuracy of the quantum yield calculation is critically dependent on an accurate determination of the number of photons being delivered to the sample.
Inner Filter Effects Ensure the absorbance of your sample at the excitation wavelength is low, typically below 0.1.At higher concentrations, the light may not penetrate the entire sample volume uniformly, leading to an underestimation of the quantum yield.
Presence of Quenchers Deoxygenate your solvent thoroughly. Ensure the purity of your solvent and this compound sample.Quenchers like dissolved oxygen can deactivate the excited state through non-radiative pathways, reducing the isomerization efficiency.
Incorrect Integration of Spectroscopic Data Re-examine the integration of your UV-Vis or fluorescence spectra. Ensure proper baseline correction.Errors in data processing can lead to inaccurate calculations of the number of isomerized molecules.
Thermal Back-Isomerization If the cis-isomer is not thermally stable under your experimental conditions, this can lead to an underestimation of the forward quantum yield. Consider performing measurements at lower temperatures if possible.The rate of thermal relaxation from cis to trans can compete with the photoisomerization process, affecting the observed quantum yield.

Quantitative Data Summary

The following tables summarize quantum yield data for azobenzene and its derivatives under various conditions. This data can serve as a reference for what to expect in your experiments.

Table 1: Photoisomerization Quantum Yields of Azobenzene and Amino-Substituted Derivatives

CompoundSolventExcitation Wavelength (nm)Φ (trans → cis)Reference
Azobenzenen-Hexane3130.11
AzobenzeneIsooctane3130.13
AzobenzeneCyclohexane3130.10
This compoundVarious-Generally higher than azobenzene
4-DiethylaminoazobenzeneVisible regionVisible~1.0

Note: The quantum yield for amino-substituted azobenzenes can be significantly higher, especially when irradiated in the visible region of the spectrum.

Experimental Protocols

Protocol 1: Determination of Photoisomerization Quantum Yield using UV-Vis Spectroscopy

This protocol outlines a general method for determining the trans-to-cis photoisomerization quantum yield of this compound by monitoring changes in its absorption spectrum upon irradiation.

Materials and Equipment:

  • This compound derivative

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • Quartz cuvettes

  • Stirring plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of your this compound derivative of a known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the trans isomer.

    • Prepare the chemical actinometer solution according to established protocols.

  • Determination of Photon Flux (Actinometry):

    • Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source at the same wavelength that will be used for the this compound sample.

    • Follow the established procedure for the chosen actinometer to determine the number of photons entering the sample per unit of time (photon flux).

  • Sample Irradiation and Monitoring:

    • Fill a quartz cuvette with a dilute solution of your this compound derivative, ensuring the absorbance at the irradiation wavelength is below 0.1.

    • Record the initial UV-Vis absorption spectrum.

    • Irradiate the sample with the monochromatic light source for a specific period.

    • Record the UV-Vis absorption spectrum again.

    • Repeat the irradiation and spectral measurement steps at regular intervals.

  • Data Analysis and Calculation:

    • From the changes in the absorption spectra, calculate the change in the concentration of the trans or cis isomer over time.

    • The initial rate of isomerization can be determined from a plot of concentration versus time.

    • The quantum yield (Φ) is calculated using the following equation:

      Φ = (Number of molecules isomerized) / (Number of photons absorbed)

      The number of molecules isomerized is determined from the initial rate of the reaction, and the number of photons absorbed is determined from the photon flux and the absorbance of the sample.

Experimental_Workflow_Quantum_Yield cluster_prep Preparation cluster_actinometry Actinometry cluster_sample_measurement Sample Measurement cluster_calculation Calculation PrepSample Prepare Sample & Actinometer Solutions (Known Concentrations) IrradiateActinometer Irradiate Actinometer (Same λ as sample) PrepSample->IrradiateActinometer InitialSpectrum Record Initial UV-Vis Spectrum of Sample (Abs < 0.1 at λ_irr) PrepSample->InitialSpectrum MeasureActinometer Measure Actinometer Response (e.g., UV-Vis) IrradiateActinometer->MeasureActinometer CalculateFlux Calculate Photon Flux (I₀) MeasureActinometer->CalculateFlux DetermineAbsorbed Determine Moles of Photons Absorbed (from I₀, Absorbance, time) CalculateFlux->DetermineAbsorbed IrradiateSample Irradiate Sample for Time 't' InitialSpectrum->IrradiateSample FinalSpectrum Record Final UV-Vis Spectrum IrradiateSample->FinalSpectrum DetermineIsomerized Determine Moles of Isomerized Product (from ΔAbsorbance) FinalSpectrum->DetermineIsomerized CalculateQY Calculate Quantum Yield (Φ) DetermineIsomerized->CalculateQY DetermineAbsorbed->CalculateQY

Caption: Experimental workflow for quantum yield determination.

Visualizations

Logical Relationship: Factors Influencing Quantum Yield

The following diagram illustrates the key factors that can influence the photoswitching quantum yield of this compound. Understanding these relationships is crucial for optimizing experimental outcomes.

Factors_Influencing_Quantum_Yield cluster_molecular Molecular Properties cluster_environmental Environmental Conditions cluster_experimental Experimental Parameters Structure Molecular Structure (Substituents, Sterics) QuantumYield Photoswitching Quantum Yield (Φ) Structure->QuantumYield Solvent Solvent (Polarity, Viscosity) Solvent->QuantumYield Concentration Concentration (Aggregation) Concentration->QuantumYield Temperature Temperature Temperature->QuantumYield pH pH pH->QuantumYield Oxygen Presence of O₂ (Quenching) Oxygen->QuantumYield Wavelength Irradiation Wavelength (λ) Wavelength->QuantumYield Intensity Light Intensity Intensity->QuantumYield

Caption: Factors influencing the photoswitching quantum yield.

Technical Support Center: Column Regeneration for 4-Aminoazobenzene HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for HPLC analysis of 4-Aminoazobenzene, with a specific focus on column regeneration.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the amino group on the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] Over time, column contamination can also expose more of these active sites, exacerbating the issue.[1]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can help to protonate the residual silanol groups, reducing their interaction with the basic this compound.[2] A mobile phase containing an acid like formic acid or phosphoric acid is often effective.[4][5]

  • Use a Base-Deactivated Column: Employing a column specifically designed with low silanol activity can minimize these secondary interactions.[1][5]

  • Column Regeneration: If peak tailing develops over time, the column may be contaminated. A thorough regeneration procedure is necessary to remove strongly retained compounds and restore the column's performance.

Q2: My retention time for this compound is drifting or decreasing. What is the cause?

A2: Retention time drift can be a symptom of several issues:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is accurately and consistently prepared. Even minor variations in the organic solvent ratio can lead to shifts in retention time.[1] It is advisable to pre-mix the mobile phase.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry and lead to changes in retention.[6]

  • Column Degradation: Over time and with exposure to harsh conditions (e.g., extreme pH), the bonded phase of the column can degrade, leading to a gradual decrease in retention times.[7]

  • Insufficient Equilibration Time: When changing mobile phases or after a gradient elution, it is crucial to allow the column sufficient time to equilibrate with the new conditions.[6][8]

Q3: I am observing carryover of this compound in my blank injections. How can I resolve this?

A3: Carryover, where a portion of the analyte from a previous injection appears in subsequent runs, is a common issue.[9][10][11] For this compound, this can be due to its tendency to adsorb to active sites in the system.

Troubleshooting Steps:

  • Isolate the Source: First, determine if the carryover is originating from the column or another part of the HPLC system (e.g., injector, tubing).[9][10] This can be done by replacing the column with a zero-dead-volume union and injecting a blank after a sample.[9] If carryover persists, the issue is with the autosampler or other system components. If the carryover disappears, the column is the source.

  • Optimize Autosampler Wash: Ensure the autosampler's needle wash is effective. Use a wash solvent that is strong enough to dissolve this compound completely. Consider a multi-solvent wash, for instance, starting with a solvent similar to the mobile phase and followed by a stronger, purely organic solvent.[11] The pH of the wash solvent can also be adjusted to improve the removal of basic compounds.[9]

  • Column Regeneration: If the column is the source of carryover, strongly retained this compound or co-eluting matrix components may not be fully eluted during the analytical run. A rigorous column regeneration protocol is required.

Q4: The backpressure in my HPLC system has significantly increased. What should I do?

A4: A sudden or gradual increase in backpressure is a common sign of a blockage in the HPLC system.[1][2]

Troubleshooting Workflow:

  • Systematically Isolate the Blockage: Start by removing the column from the system and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system components before the column (e.g., tubing, in-line filter, guard column).[2]

  • Address Column Blockage: If the column is the cause of the high backpressure, it is likely that the inlet frit is clogged with particulate matter from the sample or precipitated buffer salts.[2]

    • Backflushing: Reverse the direction of flow through the column (disconnect from the detector) and flush with a series of solvents.[2][12] This can dislodge particulates from the inlet frit. Note: Only backflush columns with particle sizes greater than 1.8 µm.[13]

    • Aggressive Regeneration: If backflushing is insufficient, a more aggressive regeneration procedure may be necessary to dissolve contaminants that are clogging the column.

Below is a general troubleshooting workflow for HPLC issues related to the column.

G Troubleshooting Workflow for Column-Related HPLC Issues start Observe HPLC Issue (e.g., Peak Tailing, High Pressure, Carryover) is_column_issue Isolate Problem to the Column? start->is_column_issue system_check Troubleshoot HPLC System (Injector, Pump, Tubing) is_column_issue->system_check No high_pressure High Backpressure? is_column_issue->high_pressure Yes peak_shape_carryover Peak Shape Issues or Carryover? high_pressure->peak_shape_carryover No backflush Backflush Column (Disconnect from Detector) high_pressure->backflush Yes gentle_regen Perform Gentle Column Regeneration peak_shape_carryover->gentle_regen Yes check_performance Check Column Performance peak_shape_carryover->check_performance No backflush->check_performance gentle_regen->check_performance aggressive_regen Perform Aggressive Column Regeneration aggressive_regen->check_performance check_performance->aggressive_regen Unsuccessful resolved Issue Resolved check_performance->resolved Successful replace_column Replace Column check_performance->replace_column Still Unsuccessful

Caption: A flowchart for troubleshooting common HPLC column issues.

Column Regeneration Protocols

If it is determined that column regeneration is necessary, the following protocols can be implemented. Always disconnect the column from the detector before starting any regeneration procedure to avoid contaminating the detector cell.[12] The flow rate should generally be reduced to 20-50% of the analytical flow rate.[12]

General Performance Data Before and After Regeneration

The effectiveness of column regeneration can be quantified by comparing key performance indicators before and after the procedure.

ParameterBefore Regeneration (Typical Issues)After Successful Regeneration (Expected)
Backpressure ElevatedNormal operating pressure
Peak Shape Tailing or fronting peaksSymmetrical, Gaussian peaks
Retention Time Drifting or decreasedStable and reproducible
Resolution DecreasedRestored to original separation
Carryover Present in blank injectionsAbsent or significantly reduced
Protocol 1: Gentle Regeneration for Reversed-Phase Columns

This procedure is suitable for routine cleaning and removal of weakly retained impurities.

Methodology:

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile (B52724):buffer, flush with 50:50 acetonitrile:water).[13] This prevents buffer precipitation when switching to high organic content solvents.[12]

  • Wash with 100% Organic Solvent: Wash the column with 10-20 column volumes of 100% acetonitrile or methanol.[13][14] This will remove non-polar contaminants.

  • Re-equilibrate: Gradually re-introduce the analytical mobile phase until the baseline is stable.

Protocol 2: Aggressive Regeneration for Reversed-Phase Columns

This multi-solvent flush is designed to remove a wider range of contaminants, including strongly retained non-polar and polar compounds. It is important to ensure solvent miscibility at each step.

Methodology: A sequence of solvents with increasing and then decreasing polarity is used to remove a broad range of contaminants.[15]

  • Initial Flush: Flush the column with at least 10-20 column volumes of water to remove salts and highly polar compounds.[15]

  • Organic Solvent Series: Flush with 10-20 column volumes of each of the following solvents in sequence:

  • Reverse Solvent Series: To return to reversed-phase conditions, flush with the solvents in the reverse order, ensuring to use isopropanol as a bridge between hexane and the more polar solvents:[15]

    • Isopropanol

    • Acetonitrile

    • Methanol

    • Water

  • Final Re-equilibration: Flush with the mobile phase without buffer, and then fully re-equilibrate with the analytical mobile phase.

The logical flow for selecting a regeneration protocol is outlined below.

G Column Regeneration Protocol Selection start Column Performance Degradation issue_type Nature of the Issue start->issue_type routine_maintenance Routine Maintenance or Minor Peak Shape Issues issue_type->routine_maintenance Minor severe_issues Severe Peak Tailing, High Pressure, or Significant Carryover issue_type->severe_issues Severe gentle_protocol Execute Gentle Regeneration Protocol routine_maintenance->gentle_protocol aggressive_protocol Execute Aggressive Regeneration Protocol severe_issues->aggressive_protocol evaluate Evaluate Column Performance gentle_protocol->evaluate aggressive_protocol->evaluate success Performance Restored evaluate->success Yes failure Performance Not Restored evaluate->failure No

References

Sample preparation techniques for trace analysis of 4-Aminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of 4-Aminoazobenzene for trace analysis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis significant?

A1: this compound (4-AAB), also known as Aniline Yellow, is a primary arylamine and a member of the azobenzene (B91143) chemical class.[1] It is primarily used as an intermediate in the manufacturing of various dyes, including Acid Yellow and diazo dyes, and is also found in pigments, inks, lacquers, and insecticides.[1][2][3] Trace analysis is crucial because 4-AAB can be released from azo dyes through reductive cleavage and is considered a potential contact allergen and mutagen.[4][5] Regulatory bodies often set strict limits on its presence in consumer products like textiles and color additives, necessitating sensitive and accurate analytical methods for its detection at low levels.[4][6]

Q2: What are the most common sample preparation techniques for this compound trace analysis?

A2: The most common techniques are designed to isolate and concentrate 4-AAB from complex sample matrices while removing interferences. These include:

  • Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to retain the analyte of interest from a liquid sample.[7] It is valued for its efficiency, reproducibility, and ability to handle a variety of sample types.[8]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[9] It is a versatile and straightforward technique for sample cleanup and enrichment.[9]

  • Magnetic Solid-Phase Extraction (MSPE): A variation of SPE that uses magnetic nanoparticles as the adsorbent, allowing for rapid separation of the sorbent from the sample solution using an external magnetic field.[10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for food and environmental samples, involving a salting-out extraction followed by a dispersive SPE cleanup step.[7]

Q3: What are "matrix effects" and how can they interfere with 4-AAB analysis?

A3: The sample "matrix" refers to all the components of a sample other than the analyte of interest (4-AAB).[11] Matrix effects occur when these co-eluting components alter the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either ion suppression (a loss in signal) or ion enhancement (an increase in signal).[12][13] This can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[12][14] For complex biological or environmental samples, phospholipids (B1166683) are a common cause of matrix effects.[14] To mitigate these effects, it is crucial to employ effective sample cleanup techniques, use matrix-matched calibration standards, or utilize stable isotope-labeled internal standards.[13]

Q4: How can I improve the reproducibility of my sample preparation?

A4: Poor reproducibility is a common issue that can stem from various factors in the sample preparation workflow.[15] To improve consistency:

  • Ensure Complete Homogenization: For solid or heterogeneous samples, ensure the initial sample is uniform to guarantee that each subsample is representative.[7]

  • Control Flow Rates: In SPE, maintaining a consistent and appropriate flow rate during sample loading, washing, and elution is critical for equilibrium and consistent analyte interaction with the sorbent.[16][17]

  • Automate When Possible: Automated systems, like the FREESTYLE system for SPE, can reduce human error and improve the consistency of sample processing.[18]

  • Monitor Cartridge/Sorbent Quality: Use high-quality SPE cartridges from a single, reliable lot to avoid variability in packing density and sorbent chemistry.[16]

  • Verify Pipetting and Volumes: Inaccurate solvent or sample volumes can lead to significant variability. Regularly calibrate pipettes and use precise measurement techniques.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

This guide addresses common problems encountered during the solid-phase extraction of this compound.

Problem 1: Low Analyte Recovery

Symptom: The final concentration of 4-AAB is significantly lower than expected.

Potential Cause Troubleshooting Solution(s) Citation(s)
Improper Sorbent Choice The sorbent's retention mechanism does not match the analyte's chemistry. For 4-AAB (a nonpolar molecule), a reversed-phase sorbent like C18 is typically appropriate. If retention is too strong, consider a less retentive sorbent.[16][19]
Incorrect Sample pH/Solvent The analyte has a higher affinity for the sample solvent than the sorbent. Adjust the sample pH to ensure 4-AAB is in a neutral, non-ionized state for better retention on a reversed-phase sorbent. Dilute the sample with a weaker solvent if the initial solvent is too strong.[8][17][20]
Insufficient Elution Solvent Strength The elution solvent is not strong enough to desorb the analyte from the sorbent. Increase the percentage of organic solvent (e.g., acetonitrile (B52724), methanol) in the elution mixture or switch to a stronger solvent.[8][16]
Inadequate Elution Volume The volume of the elution solvent is not sufficient to completely elute the analyte. Increase the elution volume in increments or perform multiple, smaller elutions and combine the fractions.[16][20]
High Flow Rate Sample loading or elution flow rate is too fast, preventing proper equilibrium. Decrease the flow rate to allow sufficient interaction time between the analyte and the sorbent.[16][17]
Cartridge Drying Out The SPE sorbent bed dried out after conditioning and before sample loading, deactivating the stationary phase. Re-condition the cartridge and ensure the sorbent bed remains wetted until the sample is loaded.[16][20]
Problem 2: Poor Reproducibility

Symptom: Significant variation in 4-AAB recovery across multiple samples.

Potential Cause Troubleshooting Solution(s) Citation(s)
Inconsistent Flow Rate Manual processing leads to variable flow rates between samples. Use a vacuum manifold with a gauge or an automated system to ensure consistent flow.[16]
Variable Sorbent Mass/Packing Differences between SPE cartridges, even within the same batch. If possible, use cartridges from the same manufacturing lot.[16]
Sample Overload The amount of analyte and/or matrix components exceeds the sorbent's capacity. Reduce the sample volume, dilute the sample, or use a cartridge with a larger sorbent mass.[8][17]
Inconsistent Sample Pre-treatment Variations in pH adjustment, filtration, or dilution steps. Standardize the pre-treatment protocol and ensure it is followed precisely for every sample.[21]
Problem 3: Presence of Interferences in Final Extract

Symptom: The final extract contains co-eluting matrix components that interfere with the analysis (e.g., cause ion suppression).

Potential Cause Troubleshooting Solution(s) Citation(s)
Ineffective Wash Step The wash solvent is too weak to remove interferences, or too strong, causing premature elution of the analyte. Optimize the wash solvent composition. It should be strong enough to remove weakly bound interferences but not elute the 4-AAB.[8][15][20]
Irreversible Binding of Interferences Matrix components bind strongly to the sorbent and are not removed by washing. Use a more selective sorbent or add a pre-cleanup step (e.g., protein precipitation, LLE) before SPE.[15]
Leachables from SPE Cartridge Contaminants from the plastic cartridge or sorbent itself are eluting into the final extract. Pre-wash the cartridge with the elution solvent before the conditioning step.[20]

Experimental Workflows and Protocols

Quantitative Data Summary

The following table summarizes performance data from various sample preparation and analysis methods for this compound and related aromatic amines.

Method Matrix Analytes Recovery (%) Limit of Detection (LOD) Citation(s)
MSPE-DLLME-HPLCPaper SamplesThis compound & other PAAs79.6 - 88.50.21 - 1.16 ng/mL[10]
UHPLCD&C Red No. 17 (Color Additive)This compound, Aniline, 2-Naphthol99.5 - 1020.002 - 0.01% (w/w)[6][22]
Logical Troubleshooting Workflow for Low SPE Recovery

The following diagram illustrates a logical workflow for troubleshooting low analyte recovery during Solid-Phase Extraction.

G start Start: Low Analyte Recovery q1 Is analyte in the 'flow-through' fraction? start->q1 q2 Is analyte in the 'wash' fraction? q1->q2 No c1_group Potential Causes q1->c1_group Yes q3 Is analyte retained on the column? q2->q3 No c2_group Potential Causes q2->c2_group Yes c3_group Potential Causes q3->c3_group Yes c1a Improper Conditioning (Bed dried out) c1_group->c1a c1b Sample Solvent Too Strong c1_group->c1b c1c Flow Rate Too High c1_group->c1c c1d Incorrect Sorbent/pH c1_group->c1d s1_group Solutions c1a->s1_group c1b->s1_group c1c->s1_group c1d->s1_group s1a Re-condition; do not let dry s1_group->s1a s1b Dilute sample with weak solvent s1_group->s1b s1c Decrease loading flow rate s1_group->s1c s1d Use stronger sorbent; adjust sample pH s1_group->s1d c2a Wash Solvent Too Strong c2_group->c2a s2_group Solutions c2a->s2_group s2a Decrease organic content of wash solvent s2_group->s2a c3a Elution Solvent Too Weak c3_group->c3a c3b Insufficient Elution Volume c3_group->c3b c3c Secondary Interactions c3_group->c3c s3_group Solutions c3a->s3_group c3b->s3_group c3c->s3_group s3a Increase elution solvent strength s3_group->s3a s3b Increase elution volume s3_group->s3b s3c Add modifier to elution solvent; change sorbent s3_group->s3c

A logical diagram for troubleshooting low recovery in SPE.

Detailed Protocol: General Solid-Phase Extraction (SPE) for 4-AAB

This protocol outlines a general procedure for extracting this compound from a liquid sample using a reversed-phase (e.g., C18) SPE cartridge. Optimization is required for specific sample matrices.

G cluster_prep Pre-Analysis cluster_spe SPE Procedure cluster_post Post-Extraction p1 Step 1: Sample Pre-treatment - Adjust sample to neutral pH - Filter to remove particulates - Dilute if high concentration or viscous s1 Step 2: Conditioning Activate sorbent with 1-2 column volumes of methanol (B129727) or acetonitrile p1->s1 s2 Step 3: Equilibration Flush with 1-2 column volumes of deionized water or sample buffer. Do NOT let sorbent dry. s1->s2 s3 Step 4: Sample Loading Pass sample through cartridge at a low, controlled flow rate (e.g., 1-2 mL/min) s2->s3 s4 Step 5: Washing Wash with a weak solvent (e.g., water or low % methanol) to remove interferences s3->s4 s5 Step 6: Elution Elute 4-AAB with a strong organic solvent (e.g., acetonitrile or methanol) s4->s5 a1 Step 7: Dry & Reconstitute - Evaporate eluate under nitrogen - Reconstitute in mobile phase s5->a1 a2 Step 8: Analysis (e.g., HPLC, LC-MS/MS) a1->a2

A general workflow for Solid-Phase Extraction (SPE).

Methodology Details:

  • Sample Pre-treatment: The goal is to prepare the sample so that it is free of particles and has a composition suitable for analyte retention.[23] For aqueous samples, adjust the pH to be near neutral to ensure 4-AAB is not ionized.[24] For viscous samples, dilution with a weak solvent (like water) is recommended.[20] All samples should be filtered or centrifuged to remove particulate matter that could clog the SPE cartridge.[20][23]

  • Conditioning: This step wets the sorbent and activates the stationary phase. For a reversed-phase C18 cartridge, flush the sorbent with one to two column volumes of a water-miscible organic solvent like methanol or acetonitrile.[17][21]

  • Equilibration: The sorbent is flushed with a solvent that is similar in composition to the sample matrix (e.g., deionized water or buffer at the sample pH).[24] This step removes the organic conditioning solvent and prepares the sorbent for sample loading. It is critical not to let the sorbent bed dry out from this point until the sample is loaded, as this can deactivate the phase.[16][20]

  • Sample Loading: The pre-treated sample is passed through the cartridge. The flow rate should be slow and consistent (e.g., 1–2 mL/min) to allow for sufficient interaction time between 4-AAB and the sorbent, ensuring effective retention.[16]

  • Washing: This step removes weakly retained matrix interferences. A wash solvent is chosen that is not strong enough to elute the 4-AAB. Typically, this involves one or two column volumes of deionized water or a very low percentage of organic solvent in water.[20][24] After washing, the cartridge may be air-dried for several minutes to remove the aqueous wash solvent before elution.[24]

  • Elution: A strong solvent is used to disrupt the interactions between 4-AAB and the sorbent, releasing the analyte from the column.[24] For 4-AAB on a C18 sorbent, solvents like methanol, acetonitrile, or ethyl acetate (B1210297) are effective.[21] The volume should be sufficient for complete recovery, which may require 2 to 5 times the column's void volume.[21]

  • Post-Elution: The collected eluate, which contains the concentrated and purified 4-AAB, is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, precise volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for an LC-MS analysis).[21]

References

Validation & Comparative

A Comparative Guide to 4-Aminoazobenzene and Methyl Orange as Acid-Base Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of pH is a critical component of experimental accuracy. Acid-base indicators are instrumental in this regard, with their distinct color changes providing a visual endpoint for titrations and other pH-dependent assays. This guide provides an objective comparison of two such indicators: 4-Aminoazobenzene and Methyl Orange, supported by their chemical properties and available data.

Performance and Properties: A Quantitative Comparison

Both this compound and Methyl Orange are azo dyes that exhibit pH-dependent chromism. Their utility as acid-base indicators is dictated by their acid dissociation constant (pKa), which determines the pH range over which they change color. The following table summarizes the key quantitative data for these two indicators.

PropertyThis compoundMethyl Orange
Synonym(s) Aniline Yellow, 4-(Phenylazo)anilineHelianthine, Orange III
Chemical Formula C₁₂H₁₁N₃C₁₄H₁₄N₃NaO₃S
Molecular Weight 197.24 g/mol 327.34 g/mol
pKa (in water at 25°C) ~2.82~3.47[1]
pH Transition Range Approximately 1.0 - 4.03.1 - 4.4[1][2][3]
Color in Acidic Medium Pink/RedRed[1][2][3]
Color in Basic Medium Yellow/OrangeYellow[1][2][3]

Chemical Structures and Acid-Base Equilibrium

The indicator properties of both compounds are a direct result of changes in their chemical structure upon protonation and deprotonation.

Chemical Structures

Below are the chemical structures of this compound and Methyl Orange.

cluster_4A This compound cluster_MO Methyl Orange 4A_img 4A_img MO_img MO_img

Caption: Chemical structures of this compound and Methyl Orange.
Acid-Base Equilibrium of Methyl Orange

The color change of Methyl Orange is due to a structural rearrangement in response to a change in pH. In acidic conditions, the molecule is protonated, resulting in a quinonoid structure that appears red. In basic conditions, it deprotonates to a yellow, sulfonated azobenzene (B91143) form.

G acid Acidic Form (Red) pH < 3.1 transition Transition (Orange) pH 3.1 - 4.4 acid->transition + OH⁻ base Basic Form (Yellow) pH > 4.4 base->transition + H⁺ transition->acid + H⁺ transition->base + OH⁻

Caption: Acid-base equilibrium of Methyl Orange.

Experimental Protocols

Accurate and reproducible results depend on the correct preparation of indicator solutions.

Preparation of a 0.1% w/v Methyl Orange Indicator Solution

Materials:

  • Methyl Orange powder

  • Purified water

  • 95% Ethanol (B145695)

  • 100 mL volumetric flask

  • Beaker

  • Stirring rod

  • Analytical balance

Procedure:

  • Accurately weigh 0.1 g of Methyl Orange powder.

  • Transfer the powder to a beaker.

  • Add 80 mL of purified water and stir until the powder is dissolved. Gentle warming can be applied to aid dissolution.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Add 95% ethanol to bring the final volume to the 100 mL mark.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the solution in a labeled, airtight container at room temperature.

Preparation of a this compound Indicator Solution

Due to its lower solubility in water, a stock solution of this compound is typically prepared in ethanol.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • 100 mL volumetric flask

  • Beaker

  • Stirring rod

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound (e.g., 0.1 g for a 0.1% w/v solution).

  • Transfer the powder to a beaker.

  • Add a small amount of ethanol and stir to form a paste.

  • Gradually add more ethanol while stirring to dissolve the powder completely.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask.

  • Add ethanol to the 100 mL mark.

  • Stopper the flask and mix thoroughly.

  • Store in a labeled, airtight, and light-resistant container.

Discussion and Conclusion

Methyl Orange is a well-established and widely used acid-base indicator, particularly suitable for titrations of strong acids with weak bases, where the equivalence point lies within its transition range of pH 3.1 to 4.4.[1] Its distinct color change from red in acidic solutions to yellow in basic solutions provides a sharp and easily detectable endpoint.[1][2][3]

This compound , with a pKa of approximately 2.82, has a more acidic transition range than Methyl Orange. This suggests its potential utility in titrations where the equivalence point is expected in a lower pH range. However, its use as a primary acid-base indicator is less common, and detailed experimental data on its performance in various titration scenarios is not as readily available as for Methyl Orange. The color change from pink/red to yellow/orange is observable, but the sharpness of this transition compared to Methyl Orange would require direct experimental comparison.

Titration Workflow Example

The following diagram illustrates a typical workflow for an acid-base titration using an indicator.

TitrationWorkflow start Start prep_analyte Prepare Analyte Solution in a Flask start->prep_analyte add_indicator Add a Few Drops of Indicator prep_analyte->add_indicator prep_titrant Fill Burette with Titrant of Known Concentration add_indicator->prep_titrant titrate Slowly Add Titrant to Analyte while Swirling prep_titrant->titrate observe Observe for Color Change titrate->observe observe->titrate No endpoint Endpoint Reached (Permanent Color Change) observe->endpoint Yes record Record Volume of Titrant Used endpoint->record calculate Calculate Concentration of Analyte record->calculate end End calculate->end

Caption: General workflow for an acid-base titration experiment.

References

A Comparative Guide to the Photoswitching Efficiency of 4-Aminoazobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoswitching efficiency of 4-Aminoazobenzene (B166484) and its derivatives. By summarizing key experimental data and outlining detailed methodologies, this document aims to aid in the selection and design of photoswitches for a variety of research and drug development applications.

Introduction to Photoswitching in Aminoazobenzenes

Azobenzene (B91143) and its derivatives are a cornerstone of photopharmacology and smart materials due to their ability to undergo reversible photoisomerization between their thermally stable trans (E) isomer and a metastable cis (Z) isomer. This light-induced transformation leads to significant changes in molecular geometry, dipole moment, and absorption spectra, allowing for the remote control of biological processes and material properties. The amino group in this compound and its derivatives acts as an electron-donating group, which influences the electronic structure of the azobenzene core and, consequently, its photoswitching characteristics. The efficiency of this process is paramount for practical applications and is primarily quantified by two key metrics: the photoisomerization quantum yield (Φ) and the thermal half-life (t½) of the cis-isomer.

Key Performance Metrics

  • Photoisomerization Quantum Yield (Φ): This value represents the efficiency of the light-induced conversion from one isomer to another. It is defined as the number of molecules that isomerize for each photon absorbed. A higher quantum yield indicates a more efficient photoswitch.

  • Thermal Relaxation Half-Life (t½): This metric indicates the stability of the metastable cis-isomer in the dark. It is the time required for half of the cis-isomers to thermally revert to the more stable trans-form. The desired half-life is application-dependent; long half-lives are crucial for applications requiring a stable "off" state, while rapid relaxation is beneficial for systems needing quick recovery.

The substitution pattern on the aromatic rings of this compound derivatives significantly impacts these parameters. Electron-donating and electron-withdrawing groups can be strategically introduced to modulate the absorption spectra, quantum yields, and thermal stability of the photoswitches.

Quantitative Comparison of Photoswitching Efficiency

The following table summarizes the photoswitching properties of this compound and a selection of its derivatives. The data has been compiled from various sources, and it is important to note that experimental conditions, particularly the solvent, can significantly influence these values.

CompoundSolventλ (trans→cis) (nm)Φ (trans→cis)λ (cis→trans) (nm)Φ (cis→trans)Thermal Half-life (t½) of cis-isomerReference(s)
This compound Ethanol3130.034360.14Minutes to hours (highly solvent-dependent)[1]
4,4'-Diaminoazobenzene Ethanol3130.014360.08-
4-Anilino-4'-nitroazobenzene Cyclohexane----~1.8 s[2][3]
Toluene----~0.9 s[2][3]
Benzene----~0.8 s[2][3]
THF----~0.4 s[2][3]
Acetone----~0.3 s[2][3]
3-Pentanol----~0.1 s[2][3]
4-(Dimethylamino)azobenzene ------
Ortho-bromo-methoxy aminoazobenzene derivative -Blue-green light---~10 min[4]

Data for 4-(Dimethylamino)azobenzene and specific quantum yields for many derivatives were not consistently available in the searched literature under comparable conditions.

Experimental Protocols

Accurate determination of photoswitching efficiency is critical for the reliable application of these molecular tools. Below are detailed protocols for measuring the photoisomerization quantum yield and the thermal relaxation half-life.

Protocol 1: Determination of Photoisomerization Quantum Yield (Φ)

This protocol describes the determination of the photoisomerization quantum yield using UV-Vis spectroscopy and chemical actinometry.

1. Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Monochromatic light source (e.g., laser or lamp with a bandpass filter)

  • Stirring plate and magnetic stir bars

  • Chemical actinometer (e.g., potassium ferrioxalate (B100866) for UV, azobenzene for visible light)

  • The this compound derivative of interest

  • Spectroscopic grade solvents

2. Procedure:

  • Step 1: Preparation of Solutions

    • Prepare a stock solution of the this compound derivative in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the wavelength of maximum absorption (λmax) of the trans-isomer.

    • Prepare the chemical actinometer solution according to established protocols.

  • Step 2: Determination of Photon Flux (Actinometry)

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the actinometer solution with the monochromatic light source at the same wavelength that will be used for the sample for a defined period.

    • Measure the change in absorbance of the actinometer solution at the specified wavelength.

    • Calculate the photon flux (moles of photons per unit time) of the light source based on the known quantum yield of the actinometer.

  • Step 3: Photoisomerization of the Sample

    • Fill a quartz cuvette with the sample solution.

    • Record the initial UV-Vis spectrum of the sample (predominantly trans-isomer).

    • Irradiate the sample solution with the same monochromatic light source under identical conditions as the actinometry measurement.

    • Record the UV-Vis spectra at regular time intervals during irradiation until a photostationary state (PSS) is reached, where no further spectral changes are observed.

  • Step 4: Calculation of Quantum Yield

    • From the spectral data, determine the initial rate of change in the concentration of the isomer being formed.

    • The quantum yield (Φ) is calculated using the following formula: Φ = (initial rate of isomerization) / (photon flux absorbed by the sample)

Protocol 2: Determination of Thermal Relaxation Half-Life (t½)

This protocol outlines the procedure for measuring the rate of spontaneous cis to trans thermal isomerization.

1. Materials and Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Light source for trans-to-cis isomerization (e.g., UV lamp)

  • The this compound derivative of interest

  • Spectroscopic grade solvent

2. Procedure:

  • Step 1: Preparation of the cis-Isomer Enriched Sample

    • Prepare a solution of the this compound derivative.

    • Irradiate the solution with the appropriate wavelength of light to drive the isomerization to the cis-isomer, ideally reaching the photostationary state with a high percentage of the cis-form.

  • Step 2: Monitoring Thermal Relaxation

    • Quickly transfer the cuvette containing the cis-enriched solution to the temperature-controlled sample holder of the UV-Vis spectrophotometer, which should be kept in the dark at a constant temperature.

    • Immediately begin recording the UV-Vis absorption spectra at regular time intervals. The time interval should be appropriate for the expected rate of relaxation.

  • Step 3: Data Analysis

    • Monitor the increase in the absorbance at the λmax of the trans-isomer or the decrease in absorbance at the λmax of the cis-isomer over time.

    • The thermal relaxation of the cis-isomer typically follows first-order kinetics. Plot the natural logarithm of the absorbance change versus time.

    • The slope of the resulting linear plot is the negative of the first-order rate constant (k).

    • The half-life (t½) is calculated using the equation: t½ = ln(2) / k.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the photoswitching properties of a novel this compound derivative.

Experimental_Workflow_for_Photoswitch_Characterization cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Application Testing start Synthesize Derivative purify Purify Compound (e.g., Chromatography) start->purify characterize Characterize Structure (NMR, MS) purify->characterize uv_vis Record UV-Vis Spectrum (trans-isomer) characterize->uv_vis photoisomerization Photoisomerization (trans to cis) uv_vis->photoisomerization pss Reach Photostationary State (PSS) photoisomerization->pss quantum_yield Determine Quantum Yield (Φ) photoisomerization->quantum_yield thermal_relaxation Monitor Thermal Relaxation (cis to trans) pss->thermal_relaxation half_life Calculate Thermal Half-Life (t½) thermal_relaxation->half_life biological_assay In vitro / In vivo Assay half_life->biological_assay material_testing Material Property Modulation half_life->material_testing

Caption: Workflow for the synthesis and characterization of a novel photoswitch.

Quantum_Yield_Determination_Workflow cluster_actinometry Actinometry cluster_sample Sample Measurement cluster_calculation Quantum Yield Calculation prep_actinometer Prepare Actinometer Solution irradiate_actinometer Irradiate Actinometer prep_actinometer->irradiate_actinometer measure_actinometer Measure Absorbance Change irradiate_actinometer->measure_actinometer calc_flux Calculate Photon Flux measure_actinometer->calc_flux calc_qy Calculate Quantum Yield (Φ) calc_flux->calc_qy prep_sample Prepare Sample Solution irradiate_sample Irradiate Sample prep_sample->irradiate_sample measure_sample Measure Spectral Change vs. Time irradiate_sample->measure_sample calc_rate Determine Initial Rate of Isomerization measure_sample->calc_rate calc_rate->calc_qy

Caption: Workflow for determining photoisomerization quantum yield.

Conclusion

The photoswitching efficiency of this compound and its derivatives is highly tunable through chemical modification. "Push-pull" systems, such as 4-anilino-4'-nitroazobenzene, exhibit rapid thermal relaxation, which is strongly influenced by solvent polarity[1][2][3]. In contrast, ortho-substitution can lead to slower thermal reversion[4]. The choice of a specific derivative will therefore depend on the desired application, balancing the need for efficient photoisomerization with the required stability of the metastable state. The provided protocols offer a standardized approach for characterizing new derivatives, enabling a more direct comparison of their performance. Further research into the systematic quantification of these properties across a broader range of solvents and substitution patterns will be invaluable for the rational design of next-generation photoswitches for advanced applications in research and medicine.

References

4-Aminoazobenzene: A Validation and Comparative Guide for its Use as a Primary Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-Aminoazobenzene as a primary analytical standard and offers a comparative analysis with alternative standards, supported by experimental data and detailed protocols.

Executive Summary

This compound is a widely utilized compound in the chemical and pharmaceutical industries, primarily as a dye intermediate and a reference standard in analytical testing. Its role as a primary analytical standard necessitates a thorough validation of its purity, stability, and homogeneity to ensure the accuracy and reliability of analytical measurements. This guide details the validation process for this compound and compares its performance characteristics with other common azo dye standards, namely Sudan I and Para Red.

Comparison of Primary Analytical Standards

The selection of a primary analytical standard is critical for establishing traceability and ensuring the accuracy of analytical results. Here, we compare this compound with two other commercially available azo dye standards.

ParameterThis compoundSudan IPara Red
Chemical Formula C₁₂H₁₁N₃C₁₆H₁₂N₂OC₁₆H₁₁N₃O₃
Molecular Weight 197.24 g/mol [1]248.28 g/mol 293.28 g/mol
Melting Point 123-126 °C131-133 °C248-252 °C
Purity (Typical) ≥99.5% (by HPLC)≥96.0% (by HPLC)Dye content 95%
Solubility Soluble in ethanol, slightly soluble in water.--
Applications Analytical standard, intermediate in dye synthesis[2].Analytical standard, food and cosmetics analysis.Analytical standard, biological stain.

Experimental Protocols for Validation

The validation of a primary analytical standard involves a rigorous assessment of its key attributes. The following protocols outline the methodologies for determining the purity, homogeneity, and stability of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound using a gradient HPLC method with UV detection.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 245 nm

    • Gradient:

      • 0-15 min: 50% B to 90% B

      • 15-20 min: 90% B

      • 20-21 min: 90% B to 50% B

      • 21-25 min: 50% B

  • Analysis:

    • Inject the prepared standards and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation:

    • Calculate the purity of the this compound sample by the area normalization method, assuming that all impurities have a similar response factor to the main component.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Homogeneity Assessment

Objective: To assess the between-unit and within-unit homogeneity of the this compound batch.

Procedure:

  • Randomly select 10 units from the batch of this compound.

  • From each unit, take two sub-samples from different locations (e.g., top and bottom).

  • Prepare each sub-sample for HPLC analysis as described in the purity determination protocol.

  • Perform the HPLC analysis on all 20 prepared samples in a random order to minimize the influence of instrumental drift.

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are any statistically significant differences between the units and within the units. The material is considered homogeneous if the F-statistic is less than the critical F-value at a 95% confidence level.

Stability Assessment

Objective: To evaluate the long-term stability of this compound under specified storage conditions.

Procedure:

  • Store samples of this compound from a single, homogeneous batch under the following conditions as per ICH Q1A(R2) guidelines[3]:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Test the purity of the samples at defined time intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • At each time point, analyze the samples for purity using the validated HPLC method.

  • Evaluate the data for any significant change in purity over time. A significant change is typically defined as a 5% decrease in assay value from its initial value.

  • The results are used to establish a re-test period for the primary analytical standard.

Mandatory Visualizations

Experimental Workflow for Validation of a Primary Analytical Standard

G cluster_0 Material Acquisition & Preparation cluster_1 Validation Studies cluster_2 Certification & Release A Synthesis or Procurement of This compound B Homogenization of the Batch A->B C Purity Determination (e.g., by HPLC, qNMR) B->C D Homogeneity Assessment (Between & Within Units) B->D E Stability Studies (Long-term & Accelerated) B->E F Characterization (e.g., Spectroscopy, mp) B->F G Data Analysis & Evaluation C->G D->G E->G F->G H Assignment of Purity Value & Uncertainty G->H I Issuance of Certificate of Analysis H->I J Release as Primary Analytical Standard I->J G A This compound B Reductive Cleavage (Azoreductase) A->B C Aniline B->C D p-Phenylenediamine B->D E N-Hydroxylation C->E G Acetylation C->G I Hydroxylation C->I K Conjugation (Glucuronidation/Sulfation) D->K F N-Hydroxyaniline E->F F->K H Acetanilide G->H H->K J p-Aminophenol I->J J->K L Excretion K->L

References

A Comparative Guide to Dark Quenchers: 4-Aminoazobenzene vs. DABCYL in Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular probes, the selection of an appropriate dark quencher is paramount for the development of sensitive and reliable assays. Dark quenchers absorb the energy from a fluorophore and dissipate it as heat, leading to a low background signal and a high signal-to-noise ratio upon probe activation. This guide provides an objective comparison between two such quenchers: 4-Aminoazobenzene and its widely used derivative, 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL).

Introduction to this compound and DABCYL

This compound is a simple azobenzene (B91143) dye. While it possesses the fundamental chromophore responsible for quenching, its application as a dark quencher in modern molecular probes is not as prevalent as its derivatives. DABCYL, a derivative of this compound, has been extensively characterized and is a commercially available dark quencher commonly employed in various molecular biology applications, including quantitative PCR (qPCR) probes and protease activity assays.

Performance Comparison: Spectral Properties and Quenching Efficiency

The efficiency of a dark quencher is primarily determined by the overlap of its absorption spectrum with the emission spectrum of the fluorophore.

Spectral Properties:

QuencherAbsorption Maximum (λmax)Effective Quenching Range
This compound ~384-395 nmNot extensively reported
DABCYL ~453-479 nm~380-530 nm[][2]

DABCYL Quenching Efficiency with Common Fluorophores:

The quenching efficiency of DABCYL is highly dependent on the emission wavelength of the paired fluorophore. It is most effective for fluorophores that emit in the blue to green region of the spectrum.

FluorophoreEmission Maximum (λem)DABCYL Quenching Efficiency
FAM ~520 nm91-93%[3]
HEX ~556 nmEfficiently quenched
TET ~538 nmEfficiently quenched
Cy3 ~570 nmEfficiently quenched[4]
Cy5 ~668 nm~84% (poor)[3]

Quenching Mechanism

Both this compound and DABCYL primarily function through Förster Resonance Energy Transfer (FRET). In this mechanism, the excited fluorophore (donor) non-radiatively transfers its energy to the nearby quencher (acceptor). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to conformational changes in the molecular probe. Static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, can also contribute to the overall quenching effect, especially when the two molecules are in close proximity.

FRET-Based Quenching Mechanism cluster_0 Quenched State (Probe Intact) cluster_1 Fluorescent State (Probe Cleaved/Hybridized) Fluorophore Fluorophore Quencher Quencher Fluorophore->Quencher FRET Emission Emission Heat Heat Quencher->Heat Non-radiative decay Excitation Excitation Excitation->Fluorophore Fluorophore_2 Fluorophore Emission_2 Emission_2 Fluorophore_2->Emission_2 Fluorescence Quencher_2 Quencher Excitation_2 Excitation_2 Excitation_2->Fluorophore_2

Signaling pathway of a molecular probe utilizing a dark quencher.

Experimental Protocols

Determining Quenching Efficiency via Stern-Volmer Analysis

A standard method to quantify the efficiency of a quencher is through Stern-Volmer analysis. This involves measuring the fluorescence intensity of a fluorophore in the absence and presence of varying concentrations of the quencher.

Materials:

  • Fluorophore-labeled oligonucleotide (or peptide)

  • Quencher-labeled oligonucleotide (or peptide)

  • Appropriate hybridization or assay buffer

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorophore-labeled probe at a known concentration.

  • Prepare a series of solutions containing a fixed concentration of the fluorophore-labeled probe and increasing concentrations of the quencher-labeled molecule.

  • Measure the fluorescence intensity of each solution using a fluorometer. The excitation and emission wavelengths should be optimal for the specific fluorophore.

  • Plot the Stern-Volmer graph: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]).

  • Calculate the quenching efficiency: The quenching efficiency (QE) for a specific quencher concentration can be calculated using the formula: QE = (1 - F/F₀) * 100%.

Experimental Workflow for Quenching Efficiency A Prepare Fluorophore Solution C Mix Fluorophore and Quencher Solutions A->C E Measure Fluorescence of Fluorophore alone (F₀) A->E B Prepare Quencher Solutions (Varying Concentrations) B->C D Measure Fluorescence Intensity (F) C->D F Plot F₀/F vs. [Quencher] D->F E->F G Calculate Quenching Efficiency F->G

Workflow for determining quenching efficiency.

Synthesis of Fluorophore-Quencher Labeled Oligonucleotides

The synthesis of dual-labeled oligonucleotide probes is typically performed using automated solid-phase DNA synthesis.

General Protocol:

  • Synthesis of the oligonucleotide: The oligonucleotide is synthesized on a solid support, typically from the 3' to the 5' end.

  • Incorporation of the quencher: The quencher, as a phosphoramidite (B1245037) or attached to the solid support, is incorporated at the desired position (e.g., 3' end).

  • Incorporation of the fluorophore: The fluorophore, as a phosphoramidite, is added at the desired position (e.g., 5' end) during the final synthesis cycle.

  • Cleavage and deprotection: The labeled oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to remove any unlabeled or partially labeled oligonucleotides.

Conclusion

While this compound provides the basic chemical structure for quenching, DABCYL has emerged as the more characterized and widely adopted dark quencher in molecular probes. Its well-defined absorption spectrum and proven quenching efficiency with a range of common fluorophores make it a reliable choice for applications requiring sensitive and specific detection. The lack of extensive quantitative data for this compound in the context of modern molecular probes suggests that for new assay development, DABCYL or other commercially available and well-characterized dark quenchers would be the more prudent choice. Researchers should always empirically determine the optimal fluorophore-quencher pair for their specific application to ensure the highest performance.

References

A Comparative Analysis of Sudan Dyes and 4-Aminoazobenzene for Lipid Staining in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of lipids is crucial for understanding cellular metabolism, disease pathogenesis, and the effects of novel therapeutics. This guide provides a comprehensive comparison of the well-established Sudan family of dyes with 4-Aminoazobenzene for the staining of intracellular lipids. While Sudan dyes are routinely used lysochromes for lipid detection, this guide also explores the theoretical potential and notable absence of this compound in this application, supported by an analysis of its chemical properties.

Principles of Lipid Staining with Lysochromes

Sudan dyes and similar fat-soluble colorants, known as lysochromes, operate on the principle of differential solubility. These dyes are more soluble in the lipids they are intended to stain than in the solvent from which they are applied. This physical interaction results in the selective coloring of neutral lipids, such as triglycerides and cholesterol esters, within cells and tissues.

Performance Comparison of Lipid Stains

The selection of an appropriate lipid stain is contingent on the specific requirements of the experiment, including the desired sensitivity and the nature of the sample. While direct experimental data for this compound in biological lipid staining is not available in scientific literature, a comparison can be drawn between its known chemical properties and the established performance of Sudan dyes.

PropertyThis compoundSudan IIISudan IVSudan Black BOil Red O
Chemical Class Azo DyeDiazo Dye, LysochromeDiazo Dye, LysochromeDiazo Dye, LysochromeDiazo Dye, Lysochrome
Appearance Yellow to tan crystals or orange powder[1]Brownish-red powderDark reddish-brown powderDark brown to black powderDark red powder
Staining Color Not established for lipidsOrange-Red[2]Reddish-Brown[2]Blue-Black[3]Intense Red
Lipid Specificity Theoretically lipophilicNeutral lipids (triglycerides, cholesteryl esters)[2]Neutral lipids (triglycerides, lipoproteins)[4]Broad range of lipids (neutral fats, phospholipids, sterols)[3]Neutral lipids and cholesteryl esters
Relative Sensitivity UnknownModerateModerateHigh[5]High
Solubility Freely soluble in alcohol, benzene, chloroform, ether; slightly soluble in water[6]Soluble in ethanol (B145695), isopropanol (B130326)Soluble in ethanol, acetone[7]Soluble in ethanol, propylene (B89431) glycol[3]Soluble in isopropanol[8]

Note: Oil Red O, while structurally distinct from the Sudan dyes, is functionally very similar and is a widely used and accepted standard for neutral lipid staining.

The Case of this compound: A Theoretical Consideration

This compound is an azo dye with known lipophilic properties, as evidenced by its use in coloring waxes, oils, and resins.[6] Its log Kow of 3.41 indicates a high affinity for nonpolar environments.[1] In theory, this suggests that this compound could partition into intracellular lipid droplets.

However, a thorough review of scientific literature reveals a lack of established protocols or experimental data for the use of this compound as a biological lipid stain. The predominant focus of research on this compound is its classification as a potential carcinogen. This significant safety concern, coupled with the availability of well-characterized and effective alternatives like the Sudan dyes and Oil Red O, likely explains its absence from standard histological and cytochemical practice.

Established Protocols for Lipid Staining with Sudan Dyes

Detailed methodologies are critical for reproducible and reliable lipid staining. Below are established protocols for Sudan IV, Sudan Black B, and Oil Red O. These are typically performed on frozen tissue sections, as the fixation and embedding processes for paraffin (B1166041) sections can remove lipids.

Sudan IV Staining Protocol for Frozen Sections

This protocol is adapted from established methods for staining lipids in frozen sections.

Materials:

  • Sudan IV staining solution (0.5% w/v in 70% ethanol and acetone)[7]

  • 70% Ethanol[7]

  • 80% Ethanol[7]

  • Phosphate-buffered saline (PBS)

  • Aqueous mounting medium

Procedure:

  • Cut frozen sections at a thickness of 8-10 µm and mount on slides.

  • Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

  • Rinse the slides with distilled water.

  • Immerse the slides in 70% ethanol for 5 minutes.[7]

  • Stain with the Sudan IV working solution for 7 minutes.[7]

  • Differentiate the sections by rinsing in 80% ethanol for 3 minutes, repeating with a fresh solution if it becomes heavily colored.[7]

  • Wash the slides thoroughly with distilled water.

  • (Optional) Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Mount the coverslip using an aqueous mounting medium.

Expected Results: Lipid droplets will be stained a reddish-brown color.

Sudan Black B Staining Protocol for Frozen Sections

Sudan Black B is noted for its high sensitivity and ability to stain a broad range of lipids.[5]

Materials:

  • Sudan Black B staining solution (0.7% w/v in propylene glycol)[3]

  • 10% Neutral buffered formalin

  • 100% Propylene glycol[3]

  • 85% Propylene glycol[3]

  • Nuclear Fast Red solution (optional)[9]

  • Aqueous mounting medium

Procedure:

  • Cut frozen sections (10-16 µm) and mount on slides.

  • Fix the sections in 10% neutral buffered formalin for 5-10 minutes.[3]

  • Wash gently with distilled water.

  • Dehydrate the sections by placing them in 100% propylene glycol for 5 minutes.[3]

  • Incubate the slides in the Sudan Black B staining solution for a minimum of 7 minutes. Staining can be extended to enhance intensity.[3][9]

  • Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[3]

  • Rinse thoroughly in distilled water.

  • (Optional) Counterstain with Nuclear Fast Red for 3 minutes to visualize nuclei.[3][9]

  • Mount with an aqueous mounting medium.

Expected Results: Lipids will appear as blue-black deposits.[3]

Oil Red O Staining Protocol for Cultured Cells

This protocol is suitable for detecting neutral lipid accumulation in cultured cells.

Materials:

  • Oil Red O stock solution (0.5% w/v in 100% isopropanol)[8]

  • Oil Red O working solution (3 parts stock to 2 parts distilled water, filtered)[8]

  • 10% Formalin[8]

  • 60% Isopropanol[8]

  • Hematoxylin (optional)[8]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Wash cultured cells with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes.[8]

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.[8]

  • Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.[8]

  • Remove the Oil Red O solution and wash with distilled water until the excess stain is removed.[8]

  • (Optional) Counterstain with hematoxylin for 1 minute to visualize nuclei.[8]

  • Wash with distilled water and keep the cells covered in water for microscopy.

Expected Results: Intracellular lipid droplets will be stained an intense red.[8]

Visualization of Experimental and Logical Workflows

To aid in the selection and application of these lipid stains, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization start Start: Cell Culture or Tissue Section fixation Fixation (e.g., 10% Formalin) start->fixation wash1 Wash with PBS/Distilled Water fixation->wash1 dehydration Dehydration (if required, e.g., Propylene Glycol) wash1->dehydration stain Incubate with Sudan/Oil Red O Solution dehydration->stain differentiation Differentiation (e.g., 85% Propylene Glycol) stain->differentiation wash2 Wash with Distilled Water differentiation->wash2 counterstain Counterstain (e.g., Hematoxylin) wash2->counterstain mount Mount with Aqueous Medium counterstain->mount image Image with Light Microscope mount->image

Caption: Experimental workflow for lipid staining with Sudan dyes.

G cluster_qualitative Qualitative/Semi-Quantitative cluster_quantitative Quantitative Analysis cluster_safety Safety Considerations start Need to stain intracellular lipids? qualitative Is a qualitative or semi-quantitative assessment sufficient? start->qualitative sudan_oro Use Sudan Dyes or Oil Red O qualitative->sudan_oro Yes quantitative Is quantitative analysis required? qualitative->quantitative No safety_check Is the dye well-characterized for biological use and safety? sudan_oro->safety_check fluorescent Consider fluorescent stains (e.g., Nile Red, BODIPY) quantitative->fluorescent Yes fluorescent->safety_check established_stain Select an established and validated stain safety_check->established_stain Yes unvalidated_stain Avoid unvalidated or potentially hazardous compounds safety_check->unvalidated_stain No

Caption: Decision-making flowchart for selecting a lipid stain.

Conclusion

For the routine and reliable staining of neutral lipids in biological samples, the Sudan family of dyes and Oil Red O remain the industry standard. They are well-characterized, with established protocols and a long history of use in research. Sudan Black B offers the highest sensitivity among the traditional Sudan dyes for detecting lipid accumulation.[5]

While this compound possesses lipophilic properties that might theoretically make it suitable for lipid staining, its use in this context is not supported by the scientific literature. Furthermore, its classification as a potential carcinogen makes it an unsuitable and hazardous choice for laboratory applications, especially when safe and effective alternatives are readily available. Therefore, for researchers, scientists, and drug development professionals, adherence to validated methods using Sudan dyes or Oil Red O is strongly recommended for accurate and safe lipid visualization.

References

Unveiling the Specificity of 4-Aminoazobenzene Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies in immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative analysis of the cross-reactivity of 4-Aminoazobenzene (4-AAB), a carcinogenic azo dye, in immunoassays, supported by experimental data and detailed protocols.

The specificity of an antibody is a critical factor in the performance of any immunoassay. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target antigen, can lead to false-positive results and inaccurate quantification. In the context of this compound, a compound of significant toxicological interest, ensuring the specificity of detection methods is crucial for both research and safety assessment.

Comparative Analysis of Cross-Reactivity

One key study in this area involved the development of polyclonal antibodies against DNA adducts of this compound derivatives, specifically 3-methoxy-4-aminoazobenzene (B1195087) (3-MeO-AAB) and 2-methoxy-4-aminoazobenzene (B1228302) (2-MeO-AAB). The specificity of these antibodies was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The findings from this research are summarized below.

Compound TestedAntibody Raised Against 3-MeO-AAB-DNA AdductAntibody Raised Against 2-MeO-AAB-DNA Adduct
3-MeO-AAB-DNA Adduct High Reactivity Cross-Reactivity Observed
2-MeO-AAB-DNA Adduct Cross-Reactivity ObservedHigh Reactivity
4-(o-tolylazo)-o-toluidine-DNA Adduct Cross-Reactivity ObservedCross-Reactivity Observed
4-aminobiphenyl-DNA Adduct No Cross-ReactivityNo Cross-Reactivity
4-nitroquinoline (B1605747) 1-oxide-DNA Adduct No Cross-ReactivityNo Cross-Reactivity

Table 1: Summary of Cross-Reactivity of Antibodies to this compound DNA Adducts.[1]

This data indicates that while the antibodies are highly specific to the immunizing antigen, they exhibit cross-reactivity with structurally similar molecules. For instance, the antibodies raised against the methoxy (B1213986) derivatives of 4-AAB-DNA adducts cross-reacted with each other and with another azo dye-DNA adduct, 4-(o-tolylazo)-o-toluidine.[1] However, they did not cross-react with DNA adducts of structurally distinct carcinogens like 4-aminobiphenyl (B23562) and 4-nitroquinoline 1-oxide, demonstrating a degree of specificity.[1]

It is important to note that cross-reactivity is not solely an intrinsic property of an antibody but can also be influenced by the immunoassay format and the concentrations of the reagents used.[2] Therefore, the level of cross-reactivity may vary between different assay platforms and protocols.

Experimental Protocols

To aid researchers in assessing the cross-reactivity of their own immunoassays for this compound, a detailed protocol for a competitive ELISA is provided below. This protocol is a generalized methodology and should be optimized for specific antibodies and reagents.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound-protein conjugate (e.g., 4-AAB-BSA)

  • Primary Antibody: Antibody to be tested for cross-reactivity

  • Competing Antigens: this compound and a panel of structurally related compounds

  • Enzyme-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the competing antigens (this compound and related compounds) in assay buffer. Add a fixed, predetermined concentration of the primary antibody to each dilution. In parallel, prepare a control with only the primary antibody (no competing antigen). Incubate these mixtures for 1 hour at room temperature.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the competing antigen using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Plot the percentage of inhibition against the logarithm of the competing antigen concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the competing antigen that causes 50% inhibition) for each compound.

  • Calculate the cross-reactivity percentage using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a competitive immunoassay and the logical flow for assessing cross-reactivity.

Competitive_Immunoassay_Workflow cluster_plate Microtiter Plate Well cluster_solution Solution Phase Coated_Antigen Antigen Coating Blocking Blocking Coated_Antigen->Blocking Wash Add_Mixture Incubation Blocking->Add_Mixture Wash Primary_Ab Primary Antibody Competition Competition (in solution) Sample_Antigen Sample Antigen (4-AAB or Analog) Competition->Add_Mixture Transfer Mixture Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Add_Mixture->Add_Secondary_Ab Wash Signal_Detection Add Substrate & Measure Signal Add_Secondary_Ab->Signal_Detection Wash Cross_Reactivity_Logic Start Start: Assess Cross-Reactivity Perform_ELISA_AAB Perform Competitive ELISA with this compound Start->Perform_ELISA_AAB Perform_ELISA_Analog Perform Competitive ELISA with Structurally Related Analogs Start->Perform_ELISA_Analog Calculate_IC50 Calculate IC50 Values for all compounds Perform_ELISA_AAB->Calculate_IC50 Perform_ELISA_Analog->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity relative to 4-AAB Calculate_IC50->Calculate_CR Report Generate Comparison Table Calculate_CR->Report

References

Performance Showdown: 4-Aminoazobenzene-Based Sensors Versus a Field of Electrochemical Contenders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of electrochemical sensing, the choice of sensor material is paramount. This guide provides an objective comparison of 4-Aminoazobenzene-based electrochemical sensors against other established and emerging electrochemical sensor types, supported by experimental data to inform your selection process.

The demand for highly sensitive, selective, and rapid analytical methods in drug development and scientific research has propelled the advancement of electrochemical sensors. Among the diverse array of materials utilized for electrode modification, This compound (B166484) (4-AAB), an aromatic azo compound, has garnered attention due to its unique electrochemical properties and potential for forming stable, electroactive polymer films. This comparison guide delves into the performance characteristics of 4-AAB-based sensors, benchmarking them against other prominent electrochemical sensor technologies for the detection of key analytes relevant to the pharmaceutical and biomedical fields.

At a Glance: Performance Metrics Across Sensor Platforms

To facilitate a clear comparison, the following table summarizes the key performance metrics of a poly(this compound)-modified glassy carbon electrode (GCE) for the simultaneous detection of ascorbic acid (AA), dopamine (B1211576) (DA), and uric acid (UA), alongside other notable electrochemical sensors designed for similar applications.

Sensor PlatformAnalyte(s)Linear Range (μM)Limit of Detection (LOD) (μM)Sensitivity (μA/μM)Key Advantages
Poly(this compound)/GCE AA, DA, UAAA: 20-800, DA: 5-100, UA: 1-80AA: 5.0, DA: 1.0, UA: 0.5Not explicitly statedGood electrocatalytic activity, simultaneous detection capabilities.
Poly(acid chrome blue K)/GCE [1]DA, AA, UADA: 1.0–200.0, AA: 50.0–1000.0, UA: 1.0–120.0DA: 0.5, AA: 10.0, UA: 0.5Not explicitly statedExcellent electrocatalytic activity, good selectivity and sensitivity.
PVP-Graphene/GCE [2]AA, DA, UAAA: 4.0–1000, DA: 0.02–100, UA: 0.04–100AA: 0.8, DA: 0.002, UA: 0.02Not explicitly statedHigh sensitivity and selectivity, excellent reproducibility and long-term stability.
Nitrogen-Doped Carbon Nanofiber/GCE [3]AA, DA, UAWider linear rangeLow detection limitsHigh sensitivityGood electrocatalytic performance, large surface area.
MXene/Polypyrrole/GCE [2]DA, UA (in presence of AA)DA: 12.5–125, UA: 50–500DA: 0.37, UA: 0.15Not explicitly statedSelective determination in the presence of high AA concentration.
Graphene Nanosheets/Carbon Cloth [4]AA, DA, UAAA: 20-100, DA: 0.5-20, UA: 0.5-20AA: 0.31, DA: 0.01, UA: 0.03AA: 5,470, DA: 60,500, UA: 64,000 (μA mM⁻¹ cm⁻²)Flexible, ultrahigh sensitivity.

Delving into the Details: Experimental Protocols

A fundamental aspect of sensor performance is the fabrication methodology. Here, we provide a detailed protocol for the preparation of a poly(this compound)-modified glassy carbon electrode, a representative 4-AAB-based sensor.

Fabrication of Poly(this compound) Modified Glassy Carbon Electrode (Poly(4-AAB)/GCE)

Objective: To create a stable and electroactive polymer film of this compound on a glassy carbon electrode surface via electropolymerization.

Materials:

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working electrode: GCE, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)

  • Polishing pad

  • Ultrasonic bath

Procedure:

  • Electrode Pre-treatment:

    • Polish the bare GCE with alumina slurry on a polishing pad to a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water.

    • Sonnicate the polished GCE in deionized water and then in acetonitrile for 5 minutes each to remove any residual alumina particles and contaminants.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare the electropolymerization solution by dissolving this compound and a base like pyridine in acetonitrile containing the supporting electrolyte.[5] The presence of a base is often essential for the polymerization process.[5]

    • Assemble the three-electrode cell with the pre-treated GCE as the working electrode.

    • Immerse the electrodes in the electropolymerization solution.

    • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential within a specific range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by an increase in the redox peak currents with each cycle.

    • Alternatively, potentiostatic or galvanostatic methods can be employed for film deposition.

  • Post-Polymerization Treatment:

    • After electropolymerization, rinse the modified electrode with acetonitrile to remove any unreacted monomer and loosely bound oligomers.

    • The poly(4-AAB)/GCE is now ready for electrochemical characterization and sensing applications. The resulting polymer film is typically stable and insoluble in aqueous solutions and common organic solvents.[5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway Analyte Analyte (e.g., Dopamine) Electrode Poly(4-AAB) Modified Electrode Surface Analyte->Electrode Adsorption/ Interaction Electron_Transfer Electrochemical Oxidation/Reduction Electrode->Electron_Transfer Catalysis Signal Measurable Current (Signal) Electron_Transfer->Signal

Caption: Electrochemical detection mechanism of an analyte at a poly(this compound) modified electrode.

Experimental_Workflow cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis A GCE Polishing B Electropolymerization of 4-AAB A->B C Rinsing & Drying B->C D Cyclic Voltammetry (CV) Characterization C->D Characterize Modified Electrode E Differential Pulse Voltammetry (DPV) for Detection D->E F Data Acquisition & Analysis E->F G Determine Sensitivity, Selectivity, LOD F->G Performance Evaluation

Caption: Workflow for the fabrication and electrochemical analysis of a 4-AAB-based sensor.

Concluding Remarks

This compound-based electrochemical sensors, particularly those utilizing electropolymerized films, demonstrate considerable promise for the detection of biologically significant molecules. Their fabrication via electropolymerization is a relatively straightforward and controllable process. The resulting poly(this compound) films exhibit good electrocatalytic activity, enabling the simultaneous determination of multiple analytes that often interfere with each other at bare electrodes.

However, when compared to sensors modified with advanced nanomaterials such as graphene and its derivatives or metallic nanoparticles, 4-AAB-based sensors may exhibit comparatively higher limits of detection and lower sensitivity for certain analytes. The performance of graphene-based sensors, for instance, is often enhanced by the material's exceptionally high surface area and superior electrical conductivity.

The choice of sensor ultimately depends on the specific application requirements. For applications demanding ultra-high sensitivity and extremely low detection limits, nanomaterial-based sensors might be the preferred option. Conversely, for routine analyses where cost-effectiveness, ease of fabrication, and the ability for simultaneous detection are key priorities, this compound-based sensors present a viable and attractive alternative. Further research focusing on the combination of this compound with nanomaterials could potentially lead to hybrid sensors that leverage the advantages of both material classes, paving the way for next-generation electrochemical sensing platforms.

References

A Comparative Analysis of Azobenzene-Based Photoswitches for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene-based photoswitches are a cornerstone of photopharmacology and chemical biology, offering precise spatiotemporal control over biological processes.[1] These molecules undergo reversible isomerization between two distinct forms—a thermally stable trans (E) isomer and a metastable cis (Z) isomer—upon irradiation with specific wavelengths of light.[2] This light-induced change in geometry, dipole moment, and steric profile can be harnessed to modulate the activity of a wide range of biological targets, including ion channels, enzymes, and receptors, as well as to control drug delivery.[3][4][5]

This guide provides a comparative analysis of different classes of azobenzene (B91143) photoswitches, focusing on their photophysical properties, experimental characterization, and applications in biological systems.

Performance Comparison of Azobenzene Photoswitches

The utility of an azobenzene photoswitch is determined by several key parameters, including its absorption wavelengths (λmax), the efficiency of photoisomerization (quantum yield, Φ), and the thermal stability of the cis isomer (thermal half-life, t½).[1] Substituents on the azobenzene phenyl rings play a crucial role in modulating these properties, leading to different classes of photoswitches suitable for various biological applications.[2]

PropertyAzobenzene (Class 1)Aminoazobenzene (Class 2)Tetra-ortho-substituted Azobenzene
trans → cis λmax (nm) ~320-380 (UV-A)~420-480 (Blue light)~530-560 (Green light)[6]
cis → trans λmax (nm) >450 (Visible light)>500 (Visible light)~460 (Blue light)[6]
Thermal Half-life (t½) of cis isomer Hours to daysMilliseconds to secondsDays[6]
Key Feature Robust, well-understood baselineFast thermal relaxation, push-pull electronic systemBiocompatible visible light switching, high thermal stability of cis isomer[7][8]
Common Applications Proof-of-concept studies, in vitro assaysRapidly reversible control of neuronal activityIn vivo applications requiring deep tissue penetration and stable cis state[7]

Note: Values are approximate and can vary significantly based on specific substitution patterns and solvent conditions.[2]

Experimental Protocols

Accurate characterization of azobenzene photoswitches is essential for their effective application in biological research.[1] The following sections detail standard methodologies for their synthesis and photochemical analysis.

Synthesis of Unsymmetrical Azobenzenes via Mills Reaction

A common and versatile method for synthesizing unsymmetrical azobenzenes is the Mills reaction, which involves the condensation of an aniline (B41778) with a nitrosobenzene (B162901) derivative.[2]

Workflow for Mills Reaction:

  • Dissolution: Dissolve the substituted aniline reactant in glacial acetic acid.

  • Addition: Add the substituted nitrosobenzene reactant to the solution.

  • Reaction: Stir the mixture at room temperature for several hours to days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Precipitate the product by pouring the reaction mixture into water or an ice-water mixture.

  • Purification: Collect the crude product by filtration and purify it using column chromatography (e.g., on silica (B1680970) gel) or recrystallization to obtain the pure azobenzene derivative.[2]

Mills_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Aniline Substituted Aniline Dissolution Dissolve Aniline in Acetic Acid Aniline->Dissolution Nitrosobenzene Substituted Nitrosobenzene Addition Add Nitrosobenzene Nitrosobenzene->Addition Dissolution->Addition Reaction Stir at RT Addition->Reaction TLC Monitor by TLC Reaction->TLC Precipitation Precipitate in Water Reaction->Precipitation Filtration Filter Precipitation->Filtration Purification Column Chromatography or Recrystallization Filtration->Purification FinalProduct Pure Azobenzene Derivative Purification->FinalProduct

Workflow for the Mills reaction for synthesizing unsymmetrical azobenzenes.
Characterization of Photoswitching Properties

The photochemical properties of a newly synthesized azobenzene derivative are primarily characterized using UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent (e.g., DMSO, ethanol, or buffer) in a quartz cuvette.

  • trans→cis Isomerization:** Irradiate the sample with a UV or visible light source (e.g., a 365 nm LED for classical azobenzenes) directly in the spectrophotometer. Record spectra at regular intervals until no further changes are observed. This final state is the photostationary state (PSS) under that specific wavelength, which is enriched in the cis isomer.[2]

  • cis→trans Isomerization:** Following the enrichment of the cis isomer, irradiate the sample with a visible light source (e.g., a 450 nm or green light LED) to drive the isomerization back to the trans form.

  • Thermal Relaxation: To determine the thermal half-life of the cis isomer, first enrich the cis content by irradiation. Then, keep the sample in the dark at a constant temperature and record spectra at regular intervals until the initial spectrum of the trans isomer is restored. The rate of this thermal relaxation can be used to calculate the half-life.[2]

UV_Vis_Workflow start Start sample_prep Prepare Azobenzene Solution in Quartz Cuvette start->sample_prep measure_trans Record Initial Spectrum (trans-rich state) sample_prep->measure_trans irradiate_uv Irradiate with UV/Visible Light (e.g., 365 nm) measure_trans->irradiate_uv measure_pss_cis Record Spectra until Photostationary State (PSS) (cis-rich state) irradiate_uv->measure_pss_cis irradiate_vis Irradiate with Visible Light (e.g., >450 nm) measure_pss_cis->irradiate_vis thermal_relax Store in Dark at Constant Temperature measure_pss_cis->thermal_relax measure_pss_trans Record Spectra until PSS (trans-rich state) irradiate_vis->measure_pss_trans end End measure_pss_trans->end measure_thermal Record Spectra at Regular Intervals thermal_relax->measure_thermal measure_thermal->end

General workflow for UV-Vis analysis of azobenzene photoswitching.

Biological Applications and Signaling Pathways

Azobenzene photoswitches have been successfully employed to control a variety of biological processes with high precision. A prominent application is the photocontrol of ion channels, which are crucial for neuronal signaling.[9]

Photocontrol of Ion Channels with Photoswitchable Tethered Ligands (PTLs)

The "chemical optogenetics" approach utilizes photoswitchable tethered ligands (PTLs) to control the activity of ion channels.[10] A PTL consists of an azobenzene core, a reactive group for covalent attachment to the target protein (e.g., a maleimide (B117702) that reacts with cysteine residues), and a ligand that can bind to the ion channel (e.g., glutamate (B1630785) for glutamate receptors or a quaternary ammonium (B1175870) group for potassium channels).[9][10]

The photoisomerization of the azobenzene moiety changes the length and orientation of the PTL, thereby controlling the access of the ligand to its binding site on the ion channel.[9] For example, in the light-gated ionotropic glutamate receptor (LiGluR), the trans-azobenzene holds the glutamate agonist away from its binding pocket, keeping the channel closed. Upon irradiation with light that induces isomerization to the cis form, the glutamate agonist can bind to the receptor, leading to channel opening and ion influx.[10]

PTL_Ion_Channel cluster_trans Dark / Visible Light cluster_cis UV / Blue Light Trans_State trans-Azobenzene (Extended) Ligand_Away Ligand Away from Binding Site Trans_State->Ligand_Away Cis_State cis-Azobenzene (Bent) Trans_State->Cis_State UV/Blue Light Channel_Closed Ion Channel Closed Ligand_Away->Channel_Closed Cis_State->Trans_State Visible Light or Thermal Relaxation Ligand_Binds Ligand Binds to Receptor Cis_State->Ligand_Binds Channel_Open Ion Channel Open Ligand_Binds->Channel_Open Ion_Influx Ion Influx Channel_Open->Ion_Influx

Signaling pathway for photocontrol of an ion channel using a PTL.

Conclusion and Future Outlook

Azobenzene photoswitches are powerful tools for the precise control of biological systems. The continuous development of new azobenzene derivatives with red-shifted absorption spectra and improved photophysical properties is expanding their applicability, particularly for in vivo studies where deeper tissue penetration of light is required.[7][8] The combination of synthetic chemistry and genetic engineering will continue to provide more sophisticated and targeted approaches for photopharmacology and the study of complex biological processes.

References

Justification for Using 4-Aminoazobenzene Over Other Azo Dyes in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic chemistry, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. Azo dyes, a class of organic compounds characterized by the (-N=N-) azo group, are integral to various fields, including the manufacturing of colorants, pigments, and have significant applications in biomedical research and drug development. Among these, 4-Aminoazobenzene (B166484) stands out as a versatile and widely utilized precursor. This guide provides a comprehensive comparison of this compound with other common azo dyes, supported by experimental data and detailed protocols, to justify its preferential use in many synthetic applications.

Performance Comparison: this compound vs. Alternative Azo Dyes

The utility of an azo dye in synthesis is determined by several factors including the efficiency of its synthesis, its stability, and the properties it imparts to the final product. This compound, also known as Aniline (B41778) Yellow, serves as a crucial intermediate in the production of a wide array of azo dyes due to its reactive amino group which can be readily diazotized and coupled with various aromatic compounds.[1][2] This versatility allows for the creation of a broad spectrum of colors with excellent fastness properties.[1]

While direct, side-by-side comparative studies under identical conditions are limited in the available literature, we can infer performance characteristics from reported synthesis protocols and yields.

Azo DyeStarting MaterialsTypical Reported YieldKey Reaction Features
This compound Diazoaminobenzene (B94817), Aniline, Aniline hydrochloride~75% (from diazoaminobenzene)[3]Rearrangement of diazoaminobenzene in the presence of an acid catalyst.[3]
This compound Aniline, Sodium Nitrite (B80452), Hydrochloric AcidHigh (e.g., 98% in a specific DMF/oxygen system)[4]In situ diazotization of aniline and coupling with excess aniline.[4][5]
Methyl Orange Sulfanilic acid, Sodium nitrite, N,N-dimethylaniline~70%[6]Diazotization of sulfanilic acid followed by coupling with N,N-dimethylaniline.[6]
Congo Red Benzidine (B372746), Sodium naphthionate, Sodium nitriteNot explicitly stated in reviewed protocolsDiazotization of benzidine and coupling with sodium naphthionate.[6]
4,4'-Diaminoazobenzene p-Aminoacetanilide, Sodium perborate, Boric acid52-56% (over-all yield)[7]Oxidation of p-aminoacetanilide followed by hydrolysis.[7]

Key Justifications for Preferential Use of this compound:

  • Versatility as a Precursor: this compound's primary advantage lies in its role as a foundational building block for more complex dyes.[1][2] Its primary aromatic amine group is readily diazotized, allowing for subsequent coupling with a wide variety of naphthols, anilines, and other activated aromatic systems to produce a vast library of azo dyes with diverse colors and properties.

  • High Purity and Stability: Commercially available this compound often has a high purity (≥99%), which is crucial for predictable and clean reactions, minimizing the formation of unwanted side products.[1] This high purity ensures the desired color intensity and stability in the final dye formulations.[1]

  • Cost-Effectiveness and Scalability: As a key intermediate in the dye industry, the synthesis of this compound is well-established and can be performed on a large scale, making it a cost-effective choice for many applications.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions on the suitability of a synthetic route.

Synthesis of this compound from Diazoaminobenzene[3]

Materials:

  • Diazoaminobenzene

  • Aniline

  • Aniline hydrochloride

  • Dilute acetic acid

  • Hydrochloric acid

  • Alcohol

  • Ammonia (B1221849) solution

Procedure:

  • Dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline and add 5 g of solid aniline hydrochloride.

  • Warm the mixture to 40-50 °C for approximately 1 hour, or until a sample warmed with alcohol and hydrochloric acid no longer evolves nitrogen gas.

  • Pour the reaction mixture into an excess of very dilute acetic acid.

  • Filter the solid this compound base and wash with water.

  • To purify, boil the crude product in approximately 2 liters of water and carefully add hydrochloric acid until a sample of the solution deposits blue crystals upon cooling.

  • Filter the hot solution. Upon cooling, the hydrochloride of this compound will crystallize as steel-blue needles.

  • To obtain the free base, boil the hydrochloride salt with twice its weight of alcohol and add concentrated ammonia dropwise until the solution turns light brown.

  • Add water cautiously to precipitate the yellow crystals of this compound.

  • Recrystallize from dilute alcohol. The expected yield is approximately 15 g.

Synthesis of Methyl Orange[6]

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-dimethylaniline

  • Sodium hydroxide (B78521) solution (10%)

  • Sodium chloride

Procedure:

  • Prepare a solution of 5 g of sulfanilic acid and 2 g of sodium carbonate in 100 ml of water.

  • Prepare a solution of 2 g of sodium nitrite in 15 ml of water.

  • Prepare a solution of 4 ml of concentrated HCl in 25 ml of water.

  • Prepare a solution of 3 ml of dimethylaniline in 15 ml of water and 3 ml of concentrated HCl.

  • Cool all solutions in an ice bath.

  • To the cold sulfanilic acid solution, add the sodium nitrite solution.

  • Slowly add the cold HCl solution to the mixture with constant stirring.

  • Slowly add the cold dimethylaniline solution to the reaction mixture, which will turn reddish.

  • Add approximately 40 ml of 10% NaOH solution until the mixture becomes orange and slightly alkaline.

  • Add 30 g of sodium chloride and heat to 50-60 °C.

  • Cool to room temperature and filter the resulting paste-like solid under vacuum.

  • Dry the solid to obtain methyl orange. The estimated yield is around 70%.

Synthesis of Congo Red

The synthesis of Congo Red involves the diazotization of benzidine followed by coupling with sodium naphthionate. Due to the carcinogenic nature of benzidine, its use is highly restricted and requires stringent safety precautions. For this reason, a detailed public-facing protocol is not provided here. Researchers should consult specialized chemical literature and adhere to all institutional and governmental safety regulations when considering the synthesis of compounds derived from benzidine.

Visualizing Synthesis and Biological Pathways

Experimental Workflow for Azo Dye Synthesis

The general process for synthesizing azo dyes, including those derived from this compound, follows a well-defined workflow. This can be visualized as a series of sequential steps from starting materials to the final purified product.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification AromaticAmine Aromatic Amine (e.g., this compound) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt Acid Mineral Acid (e.g., HCl) Acid->DiazoniumSalt AzoDye Crude Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., Naphthol, Aniline derivative) CouplingComponent->AzoDye PurifiedDye Purified Azo Dye AzoDye->PurifiedDye

Caption: A generalized experimental workflow for the synthesis of azo dyes.

Metabolic Activation and Carcinogenesis of this compound

In the context of drug development and toxicology, understanding the metabolic fate of compounds is critical. This compound is a known carcinogen, and its biological activity is a result of metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations.[8][9][10]

G cluster_metabolism Metabolic Activation cluster_dna_adduct DNA Adduct Formation cluster_carcinogenesis Carcinogenesis AAB This compound N_OH_AAB N-hydroxy-4-aminoazobenzene AAB->N_OH_AAB N-hydroxylation (Cytochrome P450) N_acetoxy_AAB N-acetoxy-4-aminoazobenzene N_OH_AAB->N_acetoxy_AAB O-acetylation (N-acetyltransferase) DNA_Adduct DNA Adducts (e.g., N-(deoxyguanosin-8-yl)-4-aminoazobenzene) N_acetoxy_AAB->DNA_Adduct Reaction with Guanine DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Tumor Tumor Initiation Mutation->Tumor

Caption: Metabolic activation pathway of this compound leading to carcinogenesis.

Conclusion

The preferential use of this compound in many synthetic applications is well-justified by its versatility as a precursor, allowing for the creation of a diverse range of azo dyes. Its high purity and the well-established, scalable synthesis methods contribute to its cost-effectiveness and reliability. While other azo dyes have their specific applications, the role of this compound as a fundamental building block in the synthesis of more complex and functionally diverse molecules solidifies its importance in both industrial and research settings. For researchers and professionals in drug development, an understanding of its metabolic pathways is also crucial for assessing the biological activity and potential toxicity of its derivatives.

References

A Comprehensive Guide to Validating a Novel HPLC Method for 4-Aminoazobenzene Analysis Against a Reference Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Aminoazobenzene against a well-established reference method. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2] This document presents the experimental protocols, and a comprehensive set of validation data to demonstrate the performance of the new method in terms of specificity, linearity, accuracy, precision, and robustness.

Introduction to this compound and the Need for Robust Analytical Methods

This compound is a yellow, crystalline azo dye. Its accurate and reliable quantification is crucial in various industries, including pharmaceuticals and consumer products, due to its potential as an impurity and its use in chemical synthesis. The development of efficient and validated HPLC methods is paramount for quality control and regulatory compliance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Reference Standard: this compound reference standard of known purity.

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, ammonium (B1175870) acetate, and phosphoric acid. High-purity water was used throughout.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: For the purpose of this validation, samples were prepared by spiking a placebo matrix with known concentrations of this compound.

HPLC Methods: Reference vs. New Method

Reference Method

The reference method is a widely accepted isocratic reverse-phase HPLC method.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH 6.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 380 nm
Injection Volume 10 µL
Run Time 15 minutes
Mode Isocratic
New Method (Proposed)

The new method is a gradient reverse-phase HPLC method designed for faster analysis times and improved peak symmetry.

ParameterCondition
HPLC Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 40-70% B5-7 min: 70-40% B7-10 min: 40% B (re-equilibration)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 380 nm
Injection Volume 5 µL
Run Time 10 minutes
Mode Gradient

Method Validation Results

The following tables summarize the comparative validation data for the reference and the new HPLC methods.

Table 1: System Suitability

System suitability testing ensures the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaReference MethodNew Method
Tailing Factor (T) T ≤ 2.01.31.1
Theoretical Plates (N) N > 200058007200
%RSD of Peak Area (n=6) ≤ 1.0%0.8%0.5%
Table 2: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies were performed on this compound.

ConditionReference MethodNew Method
Acid Degradation (0.1N HCl) No interference with the main peakNo interference with the main peak
Base Degradation (0.1N NaOH) No interference with the main peakNo interference with the main peak
Oxidative Degradation (3% H₂O₂) Degradant peaks well resolvedDegradant peaks well resolved
Thermal Degradation (80°C) No significant degradationNo significant degradation
Photolytic Degradation (UV light) Degradant peaks well resolvedDegradant peaks well resolved
Table 3: Linearity

Linearity was evaluated over a concentration range of 5-50 µg/mL.

ParameterAcceptance CriteriaReference MethodNew Method
Correlation Coefficient (r²) ≥ 0.9990.99920.9998
Y-intercept Report1523890
Slope Report1254018750
Table 4: Accuracy (Recovery)

Accuracy was determined by analyzing spiked placebo samples at three concentration levels.

Concentration LevelAcceptance CriteriaReference Method (% Recovery ± %RSD)New Method (% Recovery ± %RSD)
80% (16 µg/mL) 98.0 - 102.0%99.5 ± 0.9%100.2 ± 0.6%
100% (20 µg/mL) 98.0 - 102.0%100.3 ± 0.7%100.5 ± 0.4%
120% (24 µg/mL) 98.0 - 102.0%101.1 ± 0.8%100.8 ± 0.5%
Table 5: Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

ParameterAcceptance Criteria (%RSD)Reference Method (%RSD)New Method (%RSD)
Repeatability (n=6) ≤ 2.0%1.2%0.7%
Intermediate Precision (n=6) ≤ 2.0%1.5%0.9%
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterReference MethodNew Method
LOD (S/N ≥ 3) 0.5 µg/mL0.2 µg/mL
LOQ (S/N ≥ 10) 1.5 µg/mL0.6 µg/mL
Table 7: Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters.

Parameter VariationReference Method (%RSD)New Method (%RSD)
Flow Rate (± 0.1 mL/min) 1.8%1.1%
Column Temperature (± 2 °C) 1.5%0.9%
Mobile Phase Composition (± 2%) 1.9%1.3%

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation stock Prepare Stock Solution working Prepare Working Standards stock->working sample Prepare Sample Solutions stock->sample inject Inject into HPLC working->inject sample->inject acquire Acquire Data inject->acquire specificity Specificity acquire->specificity linearity Linearity & Range acquire->linearity accuracy Accuracy acquire->accuracy precision Precision acquire->precision lod_loq LOD & LOQ acquire->lod_loq robustness Robustness acquire->robustness

Caption: Workflow for HPLC Method Validation.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Linearity Linearity ValidatedMethod Validated Method Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelation of HPLC Validation Parameters.

Discussion and Conclusion

The validation data demonstrates that the new HPLC method for the analysis of this compound is a significant improvement over the reference method. The new method offers a shorter run time (10 minutes vs. 15 minutes), leading to higher sample throughput.

The system suitability results for the new method, including a lower tailing factor and a higher number of theoretical plates, indicate superior column efficiency and peak symmetry. The new method also exhibits better precision, with lower %RSD values for repeatability and intermediate precision.[3][4] Furthermore, the lower LOD and LOQ values of the new method suggest a higher sensitivity.

Both methods were found to be specific for this compound, with no interference from degradation products. Linearity was excellent for both methods, with correlation coefficients exceeding 0.999. Accuracy was also within the acceptable range of 98.0-102.0% for both methods. The robustness of the new method was superior, showing less variability in results with deliberate changes in method parameters.

References

Quantitative comparison of cis-trans isomerization rates of different azobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic landscape of azobenzene (B91143) isomerization is paramount for the rational design of photoswitchable systems. This guide provides a quantitative comparison of the cis-trans isomerization rates for a variety of azobenzene derivatives, supported by experimental data and detailed methodologies.

The ability of azobenzenes to undergo reversible isomerization between their trans and cis forms upon light irradiation has positioned them as key components in light-activated drugs, molecular machines, and responsive materials.[1] The rate of this switching, both photochemically and thermally, is a critical parameter that dictates their efficacy and application. This rate is highly sensitive to the substitution pattern on the aromatic rings and the surrounding environment.[2][3]

Quantitative Comparison of Isomerization Rates

The isomerization of azobenzenes can be triggered by light (photochemical isomerization) or heat (thermal isomerization). The efficiency of photochemical isomerization is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. The rate of thermal back-isomerization from the metastable cis state to the stable trans state is typically characterized by the half-life (τ₁/₂) of the cis isomer.

Photochemical Isomerization (trans → cis)

The trans-to-cis isomerization is typically induced by UV light, corresponding to the intense π-π* transition. The quantum yields for this process are influenced by the substitution pattern and the excitation wavelength.

Azobenzene DerivativeExcitation Wavelength (nm)SolventQuantum Yield (Φt→c)Reference(s)
Azobenzene313Methanol (B129727)0.11[4]
Azobenzene365Isooctane0.11 ± 0.01[5]
p-Aminoazobenzene313Ethanol0.06[6]
4-(Dimethylamino)azobenzene (Methyl Yellow)313Ethanol0.03[6]
p-Nitroazobenzene313Ethanol0.12[6]
Thermal Isomerization (cis → trans)

The thermal relaxation from the cis to the trans isomer is a spontaneous process that is highly dependent on the electronic nature of the substituents and the polarity of the solvent. Electron-donating and electron-withdrawing groups in a "push-pull" configuration, for instance, tend to accelerate this process.[7]

Azobenzene DerivativeSolventTemperature (°C)Half-life (τ₁/₂)Reference(s)
AzobenzeneBenzene351.4 days[8]
AzobenzeneMethanol25~8.5 hours[9]
4-HydroxyazobenzeneBenzene20125 minutes[10]
4-HydroxyazobenzeneMethanol20< 1 minute[10]
4-Methyl-2-(phenylazo)phenolEthanol25-[10]
2,4-DihydroxyazobenzeneEthanol25-[10]
AB.Me (meta-methyl)-25~8.5 hours[9]
AB.OMe (meta-methoxy)-25~8.5 hours[9]
AB.CO₂Me (meta-carbomethoxy)-25~9.5 hours[9]

Experimental Protocols

The determination of isomerization rates is predominantly carried out using spectroscopic techniques, primarily UV-Vis and NMR spectroscopy.

UV-Vis Spectroscopy for Photoisomerization Kinetics

This is the most common method for monitoring the progress of both photochemical and thermal isomerization.

1. Sample Preparation:

  • Prepare a stock solution of the azobenzene derivative in the desired solvent with a known concentration.

  • Dilute the stock solution to an appropriate concentration, ensuring the maximum absorbance of the trans isomer is within the linear range of the Beer-Lambert law (typically between 1.0 and 1.5).[7]

  • (Optional) To prevent photo-oxidation, deaerate the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.[7]

2. Measurement of the Initial Spectrum:

  • Place the cuvette containing the sample in a UV-Vis spectrophotometer.

  • Record the full absorption spectrum. This initial spectrum represents the 100% trans isomer, which is the thermally stable form.[7]

3. trans-to-cis Photoisomerization:

  • Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., 365 nm LED).[7]

  • Record the UV-Vis spectrum at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.[7]

4. cis-to-trans Isomerization (Photochemical or Thermal):

  • Photochemical: Irradiate the sample at the PSS with a light source at a wavelength corresponding to the n-π* transition of the cis isomer (e.g., >420 nm). Record spectra intermittently until the original trans spectrum is recovered.[7]

  • Thermal: Place the cuvette in a temperature-controlled holder in the dark. Record the absorption spectrum at regular time intervals to monitor the thermal back-reaction to the trans isomer.[7]

5. Data Analysis:

  • The concentration of each isomer at any given time can be calculated from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known. The rate constants can then be determined by fitting the kinetic data to an appropriate rate law.

NMR Spectroscopy with in-situ Laser Irradiation

This technique allows for the direct observation of the structural changes during isomerization.

1. Sample Preparation:

  • Prepare a solution of the azobenzene derivative in a suitable deuterated solvent.

2. Experimental Setup:

  • The NMR tube containing the sample is placed within the NMR spectrometer.

  • A laser beam is directed onto the sample within the NMR tube to induce photoisomerization.[11]

3. Data Acquisition:

  • ¹H NMR spectra are recorded before, during, and after irradiation to monitor the changes in the populations of the cis and trans isomers.[11]

4. Data Analysis:

  • The relative concentrations of the cis and trans isomers are determined by integrating the corresponding signals in the NMR spectra. The rate constants for the thermal cis-to-trans isomerization can be obtained by monitoring the signal intensities over time in the dark at a controlled temperature.[11]

Experimental Workflow and Signaling Pathways

The general workflow for determining azobenzene isomerization rates using UV-Vis spectroscopy is depicted below.

G cluster_prep Sample Preparation cluster_photo Photoisomerization cluster_relax Back-Isomerization cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Dilute to Working Concentration prep1->prep2 prep3 (Optional) Deaerate Solution prep2->prep3 photo1 Record Initial (100% trans) Spectrum prep3->photo1 photo2 Irradiate at π-π* Wavelength (e.g., 365 nm) photo1->photo2 photo3 Monitor Spectral Changes until Photostationary State photo2->photo3 relax_photo Photochemical (Irradiate at n-π* Wavelength) photo3->relax_photo relax_thermal Thermal (Monitor in Dark at Controlled Temperature) photo3->relax_thermal analysis1 Calculate Isomer Concentrations relax_photo->analysis1 relax_thermal->analysis1 analysis2 Determine Rate Constants (k_tc, k_ct, k_thermal) analysis1->analysis2

Caption: Experimental workflow for determining azobenzene isomerization rates.

The isomerization process itself involves transitions between electronic ground and excited states, often proceeding through conical intersections. The two primary mechanisms for thermal cis-to-trans isomerization are rotation around the N=N double bond and inversion at one of the nitrogen atoms. For many push-pull substituted azobenzenes, the mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents.[2][12]

G cluster_photo Photochemical Isomerization trans_S0 trans (S₀) trans_S1 trans (S₁) trans_S0->trans_S1 hν (π-π) cis_S0 cis (S₀) cis_S0->trans_S0 Δ (Rotation or Inversion) cis_S1 cis (S₁) cis_S0->cis_S1 hν (n-π) trans_S1->cis_S0 Relaxation cis_S1->trans_S0 Relaxation

Caption: Simplified Jablonski diagram for azobenzene isomerization pathways.

References

Confirming the Identity of Synthesized 4-Aminoazobenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of the identity and purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the identification of 4-Aminoazobenzene, with a primary focus on mass spectrometry. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.

Performance Comparison of Analytical Techniques

Mass spectrometry, often coupled with a chromatographic separation method like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the definitive identification and quantification of this compound. However, other spectroscopic and chromatographic techniques also play valuable roles in structural elucidation and purity assessment. The following table summarizes the performance of various analytical methods for the analysis of this compound.

ParameterMass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by chromatography, followed by ionization and mass-to-charge ratio analysis.Separation of volatile compounds followed by ionization and mass analysis.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.
Limit of Detection (LOD) ~1 µg/L (estimated for similar aromatic amines)10 µg/L[1]0.002% - 0.01%
Limit of Quantification (LOQ) Data not available5.0 mg/kg[2]Data not available
Linearity Range Data not available1.0 - 150.0 mg/L[2]0.01 - 0.19% (w/w)
Recovery Data not available70.2%[2], 87-119% (with SLE)[3]99.5% - 102%
Precision (%RSD) Data not available< 4.5%[2], < 9% (with SLE)[3]0.482% - 1.262%
Selectivity Very HighHighModerate to High
Structural Information High (fragmentation pattern)High (fragmentation pattern)Low (retention time)

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

Mass Spectrometry (LC-MS/MS)

Sample Preparation: Dissolve the synthesized this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a working concentration within the instrument's linear range (e.g., 1-1000 ng/mL).

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • Precursor Ion (m/z): 198.1 [M+H]⁺.

  • Product Ions (m/z): 120.1, 92.1, 77.1, 65.1. The transition 198.1 -> 92.1 is often used for quantification.

  • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion into the desired product ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Dissolve the synthesized this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan to obtain the mass spectrum and compare with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV)

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL) and dilute to create calibration standards within the desired concentration range.

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or an aqueous buffer (e.g., ammonium (B1175870) acetate). A typical mobile phase could be 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound, which is around 380-400 nm.

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_result Final Confirmation synthesis Synthesize this compound purification Purify Crude Product (e.g., Recrystallization, Chromatography) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char ms_analysis Mass Spectrometry Analysis (LC-MS or GC-MS) initial_char->ms_analysis other_spec Spectroscopic Analysis (NMR, FT-IR) ms_analysis->other_spec hplc_purity Purity Determination (HPLC-UV) ms_analysis->hplc_purity confirmation Identity & Purity Confirmed hplc_purity->confirmation

Caption: Experimental workflow for the synthesis and identity confirmation of this compound.

fragmentation_pathway cluster_fragments Major Fragments parent This compound (C12H11N3) m/z = 197 frag1 [C6H5N2]+ m/z = 105 parent->frag1 - C6H4NH2 frag2 [C6H5NH2]+• m/z = 93 parent->frag2 - C6H5N frag3 [C6H5]+ m/z = 77 frag1->frag3 - N2 frag4 [C5H5]+ m/z = 65 frag2->frag4 - HCN

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

A Comparative Guide to 4-Aminoazobenzene Quantification Methods for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Aminoazobenzene (4-AAB), a primary aromatic amine classified as a suspected carcinogen. Its presence in various consumer products, such as textiles and leather goods, is restricted, making accurate quantification crucial for regulatory compliance and consumer safety. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of regulated substances.

Comparative Analysis of Quantification Methods

The quantification of this compound is predominantly carried out using chromatographic techniques coupled with mass spectrometry or UV detection. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of common analytical methods based on published data.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (mg/L or ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MS 5.0 mg/kg (in textile)[1]Not Specified1.0 - 150.0 mg/L[1]70.2[1]< 4.5[1]
LC-MS/MS Not Specified0.1 - 4.1 ng/mL[2]0.1 - 100 ng/mL[3]87 - 119 (using SLE)[4]< 9 (using SLE)[4]
UHPLC 0.002 - 0.01% (w/w)[5][6]Not Specified0.01 - 0.19% (w/w)[5][6]99.5 - 102[5][6]0.482 - 1.262[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the quantification of 4-AAB.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For 4-AAB, the general workflow involves extraction, a reduction step, and subsequent analysis.

  • Sample Preparation (Textiles) :

    • Accelerated Solvent Extraction (ASE) of the sample with acetone.[1]

    • The extract is evaporated to dryness and the residue is redissolved in methanol (B129727).[1]

    • Addition of NaOH solution and sodium dithionite (B78146) solution to reduce the azo dyes and release the aromatic amines.[1]

    • The solution is cooled and extracted with methyl tert-butyl ether.[1]

    • The supernatant is collected for GC-MS analysis.[1]

  • GC-MS Conditions :

    • Column : HP-5MS capillary column.[1]

    • Ionization : Electron Ionization (EI) at 70 eV.[1]

    • Mass Scanning Range : 35-350 amu.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of 4-AAB.

  • Sample Preparation (Textiles) :

    • Extraction of the sample with methanol under sonication at 50°C.[2]

    • Centrifugation of the extract.[2]

    • The supernatant is filtered through a 0.22 µm PTFE filter.[2]

    • The filtrate is evaporated and reconstituted in a water/methanol diluent before injection.[2]

  • LC-MS/MS Conditions :

    • System : Triple quadrupole mass spectrometer coupled with a UHPLC system.[2]

    • Column : Reversed-phase C18 column (e.g., Kinetex UHPLC, 100 x 2.1 mm, 1.7 µm).[2]

    • Mobile Phase : A gradient elution program is typically used with mobile phases such as 10mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[7][8]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis.[3]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC with UV detection is a faster and more sensitive alternative to conventional HPLC.

  • Sample Preparation (Color Additives) :

    • The sample is dissolved in a suitable solvent.

    • The solution is then directly analyzed.

  • UHPLC Conditions :

    • Column : C18 column with a small particle size (e.g., 1.7 µm).[5][6]

    • Mobile Phase : A mixture of 0.2 M ammonium acetate and acetonitrile.[5][6]

    • Detection : UV detector set at an appropriate wavelength.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound from a solid matrix, such as textiles.

G General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction e.g., Acetone, Methanol Reduction Reductive Cleavage Extraction->Reduction Sodium Dithionite Purification Purification & Concentration Reduction->Purification LLE or SPE Chromatography Chromatographic Separation (GC or LC) Purification->Chromatography Detection Detection (MS or UV) Chromatography->Detection Quantification Quantification Detection->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantification of this compound.

References

Safety Operating Guide

Personal protective equipment for handling 4-Aminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Aminoazobenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the significant health and environmental risks associated with this compound.

Core Hazards: this compound is classified as a Carcinogen (Category 1B) and is very toxic to aquatic life with long-lasting effects.[1] All personnel must obtain special instructions before use and handle this substance with extreme caution.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required protective equipment.

Protection Type Specification Standard
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.EN166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant, impervious gloves (inspect before use).EU Directive 89/686/EEC and the standard EN 374.[2]
Impervious clothing to prevent skin contact.Select based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, use a full-face supplied air respirator or an air-purifying respirator with appropriate cartridges.NIOSH (US) or CEN (EU) approved.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk.

1. Pre-Operational Checks:

  • Training: Ensure all personnel have received specific training on the hazards and handling procedures for this compound.
  • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible.
  • Ventilation: Confirm that the designated handling area, preferably a chemical fume hood, has adequate exhaust ventilation.[1]
  • PPE Inspection: Inspect all PPE for integrity before donning.

2. Handling Procedure:

  • Work Area: Designate a specific area for handling this compound.
  • Dispensing: Carefully weigh and dispense the solid material, avoiding the formation of dust and aerosols.[1][2]
  • Solution Preparation: If preparing solutions, dissolve the material slowly and avoid splashing.
  • Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling and before leaving the work area.[1][4]

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A recommended method is to solvent wash all contaminated surfaces with acetone (B3395972) followed by washing with a soap and water solution.[5]
  • PPE Removal: Remove contaminated gloves and clothing carefully, avoiding contact with the outer surfaces. Dispose of them as hazardous waste.[1]
  • Storage: Store unused this compound in a cool, dry, and well-ventilated place in a tightly closed container.[2][4]

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies and proper disposal are critical for safety and environmental protection.

Emergency Procedures

Emergency Situation Immediate Action
Spill Evacuate unnecessary personnel.[4] Wear appropriate PPE. For small spills, dampen the solid material with acetone to prevent dust formation, then sweep or scoop it into a suitable, labeled container for disposal.[5] For large spills, increase the immediate precautionary measure distance.[6] Avoid letting the product enter drains.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus.[1]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all solid waste, contaminated materials (e.g., gloves, absorbent paper), and non-recyclable solutions in suitable, closed, and clearly labeled containers.

  • Disposal Method:

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Protection: Do not allow the substance or its containers to enter drains or watercourses.[1][2] Discharge into the environment must be avoided.[1]

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management Prep Pre-Operational Checks (Training, Emergency Equipment, Ventilation) DonPPE Don Personal Protective Equipment (PPE) Prep->DonPPE Handle Handle this compound (Weighing, Solution Prep) DonPPE->Handle Decon Decontaminate Work Area & Equipment Handle->Decon DoffPPE Remove and Dispose of PPE Decon->DoffPPE Store Store Unused Chemical DoffPPE->Store CollectWaste Collect All Waste in Labeled Containers DoffPPE->CollectWaste DisposeWaste Dispose via Licensed Contractor/ Chemical Incineration CollectWaste->DisposeWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoazobenzene
Reactant of Route 2
Reactant of Route 2
4-Aminoazobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.